4-(Dodecyloxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-dodecoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMYUOSDIMLATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393063 | |
| Record name | 4-n-dodecyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-19-2 | |
| Record name | 4-n-dodecyloxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(DODECYLOXY)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Dodecyloxy)aniline from 4-Aminophenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(dodecyloxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document delves into the reaction's mechanistic underpinnings, offers a detailed, field-proven experimental protocol, and outlines methods for the purification and analytical characterization of the final product. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure both scientific integrity and successful replication.
Introduction and Strategic Importance
This compound is an aromatic amine functionalized with a long lipophilic alkyl chain. This amphipathic structure makes it a molecule of significant interest, particularly in drug development. The incorporation of a dodecyl chain can enhance a molecule's lipophilicity, which may improve its ability to permeate biological membranes, a critical factor in drug absorption and distribution.[1] Aniline and its derivatives are foundational precursors for a wide range of pharmaceuticals, including anti-inflammatory, antiviral, and antimicrobial agents.[2][3][4] The synthesis of this compound from readily available 4-aminophenol and 1-bromododecane provides a direct route to this versatile building block.
The primary synthetic route discussed herein is the Williamson ether synthesis , a classic SN2 reaction between an alkoxide (or in this case, a phenoxide) and an organohalide.[5] Its reliability and broad scope make it the method of choice for preparing such asymmetrical ethers in both laboratory and industrial settings.[6]
Mechanistic Deep Dive: The Williamson Ether Synthesis
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[5]
Step 1: Deprotonation of 4-Aminophenol
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-aminophenol. The hydroxyl proton is significantly more acidic than the amine protons, ensuring selective deprotonation at the oxygen atom. A suitable base is required for this step. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and present fewer handling hazards.[1] The deprotonation generates a potent nucleophile, the 4-aminophenoxide ion.
Step 2: Nucleophilic Attack and Ether Formation
The newly formed 4-aminophenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromododecane. This carbon is susceptible to attack because it is bonded to a bromine atom, which is a good leaving group. The reaction proceeds via a concerted, single-step mechanism involving a backside attack, which results in the inversion of stereochemistry if the carbon were chiral.[7] The choice of a primary alkyl halide like 1-bromododecane is critical; secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competing pathway, which would reduce the yield of the desired ether.[5][6]
The overall transformation is illustrated below:
HO-C₆H₄-NH₂ + Br-(CH₂)₁₁CH₃ --(Base)--> CH₃(CH₂)₁₁-O-C₆H₄-NH₂ + HBr
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, monitoring, work-up, and purification.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity |
| 4-Aminophenol | 123-30-8 | 109.13 | ≥98% |
| 1-Bromododecane | 143-15-7 | 249.23 | ≥98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% |
| Acetone | 67-64-1 | 58.08 | ACS Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
Stoichiometric Calculations
| Reagent | M ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| 4-Aminophenol | 109.13 | 1.0 | 45.8 | 5.00 g |
| 1-Bromododecane | 249.23 | 1.1 | 50.4 | 12.56 g (11.0 mL) |
| K₂CO₃ | 138.21 | 2.0 | 91.6 | 12.66 g |
| Acetone | - | - | - | 100 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.00 g, 45.8 mmol), anhydrous potassium carbonate (12.66 g, 91.6 mmol), and acetone (100 mL).
-
Addition of Alkyl Halide: Stir the suspension and add 1-bromododecane (11.0 mL, 45.8 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 12-24 hours. Rationale: Heating increases the reaction rate, while the anhydrous K₂CO₃ acts as the base. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The product, this compound, will have a higher Rf value than the starting material, 4-aminophenol. The reaction is complete when the 4-aminophenol spot is no longer visible.
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude this compound, often an off-white or brownish solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol or a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical final step.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.75 (d, 2H, Ar-H), δ ~6.65 (d, 2H, Ar-H), δ ~3.85 (t, 2H, -O-CH₂ -), δ ~3.50 (s, 2H, -NH₂ ), δ ~1.75 (m, 2H, -O-CH₂-CH₂ -), δ ~1.45-1.25 (m, 18H, alkyl chain), δ ~0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~152.8, ~140.9, ~116.0, ~115.5 (Ar-C), δ ~69.0 (-O-CH₂-), δ ~31.9, ~29.6 (multiple), ~29.3, ~26.1, ~22.7 (Alkyl-C), δ ~14.1 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3440 & ~3360 (N-H stretch, primary amine), ~2920 & ~2850 (aliphatic C-H stretch), ~1510 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch). Disappearance of the broad O-H band from 4-aminophenol is a key indicator.[8][9] |
| Mass Spec. (EI) | C₁₈H₃₁NO, Calculated Exact Mass: 277.24. Expected (M)⁺ peak at m/z = 277.[8] |
Safety and Hazard Management
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
| Chemical | GHS Pictograms | Hazard Statements |
| 4-Aminophenol | GHS07, GHS08, GHS09 | Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life with long-lasting effects.[10][12] |
| 1-Bromododecane | GHS07 | Causes skin irritation. Causes serious eye irritation. |
| Acetone | GHS02, GHS07 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Ethyl Acetate | GHS02, GHS07 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3498633, this compound. Available at: [Link]
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BYJU'S (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]
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Carl ROTH (n.d.). Safety Data Sheet: 4-Aminophenol. Available at: [Link]
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Wikipedia (2024). Williamson ether synthesis. Available at: [Link]
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Durham Tech (2010). 4-Aminophenol cas123-30-8 SDS. Available at: [Link]
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Organic Chemistry Portal (n.d.). Williamson Synthesis. Available at: [Link]
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Khan Academy (n.d.). Williamson ether synthesis. Available at: [Link]
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NIST (n.d.). 4-Dodecylaniline - NIST WebBook. Available at: [Link]
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The Royal Society of Chemistry (n.d.). Supplementary Material. Available at: [Link]
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The Royal Society of Chemistry (2019). Electronic Supplementary Information. Available at: [Link]
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Organic Syntheses (n.d.). Table of Contents. Available at: [Link]
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Wikipedia (2024). 4-Aminophenol. Available at: [Link]
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SpectraBase (n.d.). p-(Dodecyloxy)aniline - Optional[Raman] - Spectrum. Available at: [Link]
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ResearchGate (2025). NMR Spectra of Anilines. Available at: [Link]
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Organic Syntheses Procedure (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline. Available at: [Link]
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ResearchGate (n.d.). Purification of aniline and nitrosubstituted aniline contaminants. Available at: [Link]
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LookChem (n.d.). Purification of Aniline - Chempedia. Available at: [Link]
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NIST (n.d.). Aniline - NIST WebBook. Available at: [Link]
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ResearchGate (2025). Infrared spectroscopy of aniline (C6H5NH2) and its cation. Available at: [Link]
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ResearchGate (n.d.). Mass spectra of aniline with different ionization methods. Available at: [Link]
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PrepChem.com (n.d.). Preparation of 4-aminophenol. Available at: [Link]
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Reddit (2014). Purify and dry aniline? Available at: [Link]
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PubMed (n.d.). Antitumor agents. 124. New 4 beta-substituted aniline derivatives. Available at: [Link]
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WikiEducator (n.d.). Chapter-20: Infrared spectroscopy. Available at: [Link]
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Bloom Tech (2025). Can Aniline Be Used In Drug Development? Available at: [Link]
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Williamson ether synthesis of 4-(Dodecyloxy)aniline protocol
An In-Depth Technical Guide to the Williamson Ether Synthesis of 4-(Dodecyloxy)aniline
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and advanced materials. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters for ensuring a successful, high-yield reaction.
Strategic Overview: The Synthetic Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages (R-O-R').[1] It is an S(_N)2 (bimolecular nucleophilic substitution) reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[1][2]
For the synthesis of an asymmetrical aryl ether like this compound, two theoretical pathways exist:
-
Pathway A: Reaction of 4-aminophenoxide with 1-bromododecane.
-
Pathway B: Reaction of sodium dodecoxide with 4-bromoaniline.
Pathway A is vastly superior and is the focus of this guide. The S(_N)2 mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group.[2][3] This is efficient for primary alkyl halides like 1-bromododecane. Pathway B is non-viable because the carbon of the C-Br bond on an aromatic ring is not susceptible to backside attack due to steric hindrance and the delocalized π-electron system of the benzene ring. Therefore, the strategic choice of reacting a phenoxide with a primary alkyl halide is critical for success.[2]
Mechanistic Deep Dive: The Role of Reagents and Conditions
The synthesis proceeds in two critical stages within a single pot:
Stage 1: Deprotonation to Form the Nucleophile
The reaction is initiated by deprotonating the phenolic hydroxyl group of 4-aminophenol. While strong bases like sodium hydride (NaH) can be used, the phenolic proton is significantly more acidic (pKa ≈ 10) than an aliphatic alcohol's proton (pKa ≈ 16-18).[4] This enhanced acidity allows for the use of a milder, less hazardous base. Anhydrous potassium carbonate (K(_2)CO(_3)) is an ideal choice for this purpose.[5] It is sufficiently basic to deprotonate the phenol, forming the potassium 4-aminophenoxide salt in situ. This salt is a potent nucleophile, ready to participate in the subsequent substitution step.[3]
Stage 2: The S(_N)2 Displacement
Once the 4-aminophenoxide is formed, it attacks the primary carbon of 1-bromododecane. The bromide ion, an excellent leaving group, is displaced, forming the C-O ether bond and potassium bromide as a byproduct.[1]
The Choice of Solvent:
The solvent plays a crucial role. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is optimal.[1] These solvents can solvate the potassium cation but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the S(_N)2 reaction. Protic solvents, like water or ethanol, would solvate and stabilize the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the complete laboratory workflow, from initial setup to final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. 1-Bromododecane and DMF are irritants; handle them in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-Aminophenol | C₆H₇NO | 109.13 | 5.46 g | 50.0 | 1.0 |
| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 13.71 g (11.8 mL) | 55.0 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 10.37 g | 75.0 | 1.5 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 150 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.46 g, 50.0 mmol), anhydrous potassium carbonate (10.37 g, 75.0 mmol), and N,N-dimethylformamide (DMF, 150 mL).[6]
-
Reagent Addition: Attach a reflux condenser to the flask. Begin stirring the suspension. Add 1-bromododecane (11.8 mL, 55.0 mmol) dropwise to the mixture at room temperature.[6]
-
Reaction Execution: Heat the reaction mixture in a heating mantle to 90-100 °C. Maintain this temperature and allow the reaction to reflux with vigorous stirring for 4-6 hours.[1] The progress can be monitored by Thin-Layer Chromatography (TLC), checking for the consumption of the 4-aminophenol starting material.
-
Product Isolation (Work-up): After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A solid precipitate should form.[6]
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of deionized water to remove DMF and inorganic salts (KBr, excess K₂CO₃).
-
Purification: The crude solid can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. If needed, add hot water dropwise until the solution becomes slightly cloudy, then add a few drops of ethanol to clarify. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product, this compound, should be a solid.[7][8] Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by measuring its melting point.
Trustworthiness and Validation
This protocol is designed as a self-validating system. The choice of a primary alkyl halide minimizes the potential for E2 elimination side reactions, which are more common with secondary or tertiary halides.[1][2] The use of a 1.5 molar equivalent of potassium carbonate ensures complete deprotonation of the acidic phenol. The work-up procedure, involving precipitation in water, effectively separates the organic product from the water-soluble inorganic byproducts and the DMF solvent. Successful synthesis relies on adherence to the anhydrous conditions (as much as practical with K₂CO₃) and reaction time to ensure complete conversion.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis Lab Manual. [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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PubChem, National Institutes of Health. This compound. [Link]
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Khan Academy. Williamson ether synthesis (video). [Link]
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Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. [Link]
- Google Patents. CN102180800A - Synthesis method of aniline compound.
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An In-depth Technical Guide to 4-(Dodecyloxy)aniline: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(Dodecyloxy)aniline (CAS No. 65039-19-2), a versatile organic intermediate. We will delve into its core chemical and physical properties, supported by an analysis of its structural and spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented, illustrating a common and efficient pathway for its preparation. The guide further explores its primary applications as a crucial precursor in the synthesis of advanced liquid crystals and as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this compound.
Molecular Structure and Elucidation
This compound is an aromatic amine characterized by a central aniline ring functionalized with a long dodecyloxy ether chain at the para position. This bifunctional nature—a polar, reactive amine group on one end and a long, non-polar aliphatic chain on the other—is the primary driver of its utility, particularly in the fields of liquid crystals and as a scaffold for complex organic molecules.
The molecular structure imparts a rod-like, or calamitic, shape, which is a fundamental prerequisite for the formation of liquid crystalline phases. The aniline head provides a site for further chemical modification, while the dodecyl tail influences solubility, lipophilicity, and intermolecular van der Waals interactions.[1][2]
Chemical Identity and Computed Properties
A summary of key identifiers and computed physicochemical properties is provided in Table 1. These values are essential for analytical characterization, reaction modeling, and safety assessments.
| Identifier / Property | Value | Source |
| IUPAC Name | 4-dodecoxyaniline | [3] |
| CAS Number | 65039-19-2 | [3][4][5] |
| Molecular Formula | C₁₈H₃₁NO | [3][6] |
| Molecular Weight | 277.45 g/mol | [3][4][5] |
| Canonical SMILES | CCCCCCCCCCCCOC1=CC=C(C=C1)N | [3] |
| XLogP3 | 6.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 12 | [3] |
| Topological Polar Surface Area | 35.3 Ų | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below, providing a baseline for experimental validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and amine protons.
-
Aromatic Protons: Two doublets in the ~6.6-6.8 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.
-
Amine Protons (-NH₂): A broad singlet around ~3.5 ppm, which is exchangeable with D₂O.
-
Oxymethylene Protons (-O-CH₂-): A triplet at ~3.9 ppm, deshielded by the adjacent oxygen atom.
-
Aliphatic Chain Protons (-(CH₂)₁₀-): A series of multiplets in the ~1.2-1.8 ppm range.
-
Terminal Methyl Protons (-CH₃): A triplet at ~0.9 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for each unique carbon environment. Key signals include those for the aromatic carbons (with C-O and C-N carbons being the most deshielded), the oxymethylene carbon (~68 ppm), and the series of aliphatic carbons (~14-32 ppm).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[3][7]
-
N-H Stretching: A characteristic pair of medium-intensity peaks in the 3350-3450 cm⁻¹ region, indicative of a primary amine (-NH₂).
-
C-H Stretching: Signals just below 3000 cm⁻¹ for the aliphatic chain and just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C-O-C Stretching: A strong, characteristic ether linkage band, typically found in the 1240-1260 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) regions.
-
Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.
-
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via a robust, two-step sequence that is widely applicable to related alkoxyanilines. The pathway involves an initial ether formation followed by the reduction of a nitro group. This approach is favored due to the high availability of the starting materials and the generally high yields of each step.
Synthetic Workflow Overview
The logical flow of the synthesis is depicted below. The first step establishes the dodecyloxy ether linkage via a Williamson Ether Synthesis, a classic and reliable Sₙ2 reaction.[8][9] The second step converts the electron-withdrawing nitro group into the desired amine functionality through catalytic hydrogenation, a clean and effective reduction method.[10]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative methodology synthesized from established procedures for analogous compounds.[11][12]
Step 1: Synthesis of 1-(Dodecyloxy)-4-nitrobenzene
-
Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (13.9 g, 0.1 mol), 1-bromododecane (27.4 g, 0.11 mol), and potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add 250 mL of acetone to the flask. The choice of acetone as a solvent is strategic; it readily dissolves the organic reactants while being polar enough to facilitate the Sₙ2 reaction, and its boiling point is suitable for reflux conditions.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-nitrophenol spot.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude product from 95% ethanol. The intermediate, 1-(dodecyloxy)-4-nitrobenzene, is significantly less polar than the starting 4-nitrophenol, allowing for efficient purification by recrystallization to yield a colorless or pale yellow solid.
Step 2: Synthesis of this compound
-
Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the 1-(dodecyloxy)-4-nitrobenzene (30.7 g, 0.1 mol) obtained from Step 1. Add 200 mL of ethanol as the solvent.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 0.5-1.0 g, ~2 mol% Pd). Caution: Pd/C is flammable, especially when dry or in the presence of solvents. Handle under an inert atmosphere where possible.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi. Stir the mixture vigorously at room temperature. The reduction of a nitro group is typically exothermic; for larger scales, initial cooling may be required.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. The complete reduction usually takes 4-8 hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be washed with additional ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. It can be further purified by recrystallization from hexanes or vacuum distillation if necessary.
Applications and Research Interest
The unique amphiphilic structure of this compound makes it a valuable compound in several advanced scientific fields.
Precursor for Liquid Crystals
The primary application of this compound is in the synthesis of thermotropic liquid crystals. Its elongated, rod-like structure is a key requirement for forming mesophases. It is commonly used as the amine component in the synthesis of Schiff base (azomethine) liquid crystals by condensation with various benzaldehydes.[13] The resulting molecules exhibit nematic and/or smectic phases, which are essential for applications in display technologies and optical sensors.[1][14] The dodecyl chain plays a crucial role in lowering the melting point and stabilizing the desired liquid crystalline phase over a broad temperature range.[2]
Intermediate in Drug Development and Medicinal Chemistry
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[15][16] this compound serves as a versatile starting material for building more complex drug-like molecules.[17]
-
Modulation of Pharmacokinetics: The long dodecyl chain provides significant lipophilicity (XLogP3 ≈ 6.9).[3] This allows medicinal chemists to systematically tune the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. By incorporating this moiety, it is possible to enhance membrane permeability or target lipid-rich environments.
-
Bioisosteric Replacement: In drug design, replacing a core aromatic structure with a saturated ring system can improve metabolic stability and other properties.[18] The aniline group on this compound provides a reactive handle to couple such saturated systems, creating novel chemical entities with potentially improved therapeutic profiles.
Materials Science Applications
Analogous long-chain aniline derivatives have shown utility in various materials science applications. The amine group can strongly adsorb to metal surfaces, making such compounds effective corrosion inhibitors.[19] Furthermore, the amphiphilic nature suggests potential use as a surfactant or stabilizing agent in the formation of nanoparticles or for the dispersion of materials like carbon nanotubes in organic solvents.[20][21]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified with the hazard statement H413: May cause long lasting harmful effects to aquatic life.[3][22] Therefore, release into the environment must be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[23][24]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[24][25]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[23]
Conclusion
This compound is a strategically important organic molecule whose value is derived from its distinct bifunctional and amphiphilic structure. Its synthesis via the Williamson ether reaction followed by nitro reduction is a reliable and scalable process. While its most prominent role is as a foundational component in the design of liquid crystals, its utility as a lipophilic aniline scaffold in drug discovery and its potential in materials science underscore its versatility. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for leveraging its full potential in advanced chemical research and development.
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Starting materials for 4-(Dodecyloxy)aniline synthesis
An In-depth Technical Guide to the Synthesis of 4-(Dodecyloxy)aniline
Abstract
This compound is a significant intermediate in the development of pharmaceuticals, liquid crystals, and other advanced materials, primarily due to the introduction of a long lipophilic dodecyl chain to an aniline core. This guide provides a comprehensive technical overview of the primary synthetic strategies for its preparation, designed for researchers and drug development professionals. We will dissect two principal and field-proven synthetic pathways: the direct alkylation of 4-aminophenol via Williamson ether synthesis and a two-step approach commencing with 4-nitrophenol, involving etherification followed by nitro group reduction. This document explains the causality behind experimental choices, provides detailed, step-by-step protocols, and offers a comparative analysis of the methodologies to guide researchers in selecting the optimal route for their specific application.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₈H₃₁NO, is an aromatic amine featuring a C12 alkyl ether substituent at the para position.[1][2] The incorporation of the dodecyl chain significantly enhances the molecule's lipophilicity. This modification is of particular interest in drug development, where tuning a candidate's lipophilicity can improve its membrane permeability, formulation characteristics, and overall pharmacokinetic profile.[3] The aniline moiety, in turn, serves as a versatile chemical handle for subsequent derivatization, making it a valuable building block in organic synthesis.[4]
Retrosynthetic Analysis
A retrosynthetic analysis of this compound identifies two primary disconnections that inform the most logical synthetic approaches.
-
C-O Ether Bond Disconnection: This is the most intuitive disconnection. Cleavage of the ether bond between the aromatic ring and the dodecyl chain points to a phenol (specifically, 4-aminophenol) and a dodecyl halide (e.g., 1-bromododecane) as the synthons. This pathway logically leads to the Williamson Ether Synthesis .
-
C-N Bond Transformation: An alternative approach involves functional group interconversion. Recognizing that an amine group can be derived from a nitro group, we can retrospectively convert the aniline to a nitrobenzene. This suggests 4-(dodecyloxy)nitrobenzene as a key intermediate, which itself can be formed via the aforementioned C-O disconnection from 4-nitrophenol and a dodecyl halide.
These two approaches form the basis of the most common and reliable methods for synthesizing this compound.
Synthetic Pathways and Methodologies
Two primary, robust routes for the synthesis of this compound are detailed below.
Route A: Direct Alkylation of 4-Aminophenol (Williamson Ether Synthesis)
This method is the most direct approach, involving the S_N2 reaction between the phenoxide ion of 4-aminophenol and an alkyl halide.[5][6] The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for forming ethers.[3]
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[5][7] A base is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking the primary carbon of 1-bromododecane in a backside attack, displacing the bromide leaving group.[5][6]
Experimental Protocol: Synthesis via Route A
Materials:
-
4-Aminophenol
-
1-Bromododecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent like acetone or DMF.
-
Add 1-bromododecane (1.1-1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The ideal temperature will depend on the solvent used (Acetone: ~56°C, DMF: can be heated higher, e.g., 80-90°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine to remove any remaining inorganic salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude this compound.
-
The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography.
Route B: Two-Step Synthesis from 4-Nitrophenol
This route is particularly useful when the starting material, 4-aminophenol, is prone to oxidation or is otherwise less desirable. It involves an initial Williamson ether synthesis to form 4-(dodecyloxy)nitrobenzene, followed by the reduction of the nitro group to an amine.[8][9]
Step 1: Etherification of 4-Nitrophenol
The first step is analogous to Route A, but with 4-nitrophenol as the starting material. The electron-withdrawing nitro group makes the phenolic proton more acidic, facilitating its deprotonation. The protocol is nearly identical to that described for Route A, simply substituting 4-aminophenol with 4-nitrophenol.
Step 2: Reduction of 4-(Dodecyloxy)nitrobenzene
The reduction of the nitro group is a critical step and can be achieved through several methods, each with its own advantages.[4]
-
Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[10] This method typically offers high yields and avoids the use of stoichiometric metal reagents.
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[11] For example, tin and concentrated HCl are effective reducing agents for converting nitroarenes to anilines.[11]
-
Other Reducing Agents: Other reagents like sodium borohydride in the presence of a catalyst or transfer hydrogenation methods can also be employed.[12]
Experimental Protocol: Reduction of 4-(Dodecyloxy)nitrobenzene (Sn/HCl Method)
Materials:
-
4-(Dodecyloxy)nitrobenzene
-
Tin (Sn) granules
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a round-bottom flask, place the 4-(dodecyloxy)nitrobenzene (1.0 eq) and tin granules (2.5-3.0 eq).
-
Add concentrated HCl portion-wise while stirring and cooling the flask in an ice bath to control the exothermic reaction.
-
After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).[11]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture by slowly adding a concentrated NaOH solution until the solution is strongly alkaline (pH > 10). This neutralizes the excess acid and precipitates tin salts.
-
Extract the aqueous mixture several times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify as described in Route A.
Overall Synthetic Workflow Visualization
The two primary synthetic pathways can be summarized in the following workflow diagram.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B depends on several factors, including starting material availability, cost, scale, and safety considerations.
| Feature | Route A (from 4-Aminophenol) | Route B (from 4-Nitrophenol) |
| Number of Steps | One synthetic step | Two synthetic steps |
| Atom Economy | Generally higher | Lower due to the reduction step |
| Starting Material | 4-Aminophenol can be susceptible to oxidation.[13] | 4-Nitrophenol is generally more stable and often cheaper.[14] |
| Reagents | Requires a base (e.g., K₂CO₃) and an alkyl halide. | Requires a base and alkyl halide for step 1, and a reducing system (e.g., Sn/HCl or H₂/Pd-C) for step 2.[11] |
| Yield | Can be very high, often >85-90%. | Overall yield is a product of two steps; etherification is high-yielding, reduction is also typically efficient. |
| Safety/Waste | Relatively benign, produces salt byproducts. | The reduction step can be highly exothermic (Sn/HCl) or require specialized equipment (H₂/Pd-C). Generates metal waste if not using catalytic methods. |
| Scalability | Excellent for both lab and industrial scale. | Excellent for both scales, though catalytic hydrogenation is often preferred for large-scale industrial processes due to waste reduction.[4] |
Purification and Characterization
Purification:
-
Recrystallization: For solid products, recrystallization from a solvent system like ethanol/water or hexanes is an effective method for removing impurities and obtaining a crystalline final product.
-
Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purification.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals of the aromatic ring, the dodecyl chain, and the amine group.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the C-O stretch of the ether.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]
-
Melting Point Analysis: A sharp melting point range is a good indicator of purity.
Conclusion
The synthesis of this compound is most effectively achieved via two principal routes. The direct Williamson ether synthesis starting from 4-aminophenol offers a concise and high-yielding pathway. Alternatively, a two-step sequence beginning with the more stable 4-nitrophenol provides a robust and equally viable method, particularly for large-scale production where the subsequent nitro reduction can be optimized using catalytic hydrogenation. The choice of synthetic strategy should be guided by considerations of starting material cost and stability, desired scale, and available laboratory equipment. Both methods, when executed with care, provide reliable access to this valuable chemical intermediate.
References
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-
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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Patent 0004606. (1982). Process for preparing aniline compounds. [Link]
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A Technical Guide to 4-(Dodecyloxy)aniline: A Keystone Precursor for Advanced Liquid Crystal Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(dodecyloxy)aniline, a critical intermediate in the synthesis of calamitic (rod-shaped) liquid crystals. We delve into the nuanced synthesis and purification protocols for this precursor, emphasizing the rationale behind methodological choices to ensure reproducibility and high purity. The guide further details its application in the construction of two prominent classes of liquid crystals: Schiff bases and azo-based mesogens. Step-by-step experimental workflows, supported by mechanistic insights and characterization data, are provided for researchers, scientists, and professionals in materials and drug development. The document is structured to serve as a practical and authoritative resource, bridging fundamental organic synthesis with the targeted design of functional liquid crystalline materials.
Introduction: The Strategic Importance of this compound
In the rational design of liquid crystalline materials, the molecular architecture is paramount. The precise arrangement of rigid core structures and flexible terminal chains dictates the formation, stability, and type of mesophase. This compound, with its chemical formula C₁₈H₃₁NO, serves as a foundational building block in this field[1][2]. Its structure comprises a rigid phenylamine head and a flexible C12 alkyl ether tail (dodecyloxy group).
This molecular dichotomy is key to its utility:
-
The Aniline Head: The primary amine (-NH₂) group is a versatile functional handle, readily participating in condensation and diazotization reactions to form the rigid cores of mesogens, such as azomethine (-CH=N-) or azo (-N=N-) linkages.
-
The Dodecyloxy Tail: The long, nonpolar alkyl chain is fundamental to inducing and stabilizing liquid crystalline phases. It imparts fluidity, lowers the melting point of the rigid core, and promotes the necessary anisotropic intermolecular interactions that lead to mesophase formation[3][4]. The length of this chain (n=12) is often a "sweet spot," providing sufficient flexibility without excessive dilution of the core's anisotropic character, leading to the expression of well-defined nematic and smectic phases[5][6].
This guide will systematically detail the journey from precursor synthesis to the characterization of final liquid crystal products, providing a validated framework for laboratory application.
Synthesis and Purification of this compound
The most reliable and widely adopted method for synthesizing this compound is the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and a primary alkyl halide[7][8]. This approach is favored for its high yield and operational simplicity.
Synthesis via Williamson Etherification
The reaction proceeds by first deprotonating 4-aminophenol to form a more nucleophilic phenoxide, which then attacks the primary carbon of 1-bromododecane, displacing the bromide ion.
Causality Behind Experimental Choices:
-
Reactants: 4-Aminophenol is chosen for its bifunctionality (hydroxyl and amine groups). 1-Bromododecane is an ideal electrophile because it is a primary alkyl halide, which strongly favors the Sɴ2 mechanism over the competing E2 elimination pathway that can occur with secondary or tertiary halides[9][10].
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base. It is strong enough to deprotonate the phenolic hydroxyl group but not the aniline amine, ensuring regioselectivity. It is also easily removed by filtration post-reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the Sɴ2 mechanism.
Experimental Protocol: Synthesis
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminophenol (0.1 mol), 1-bromododecane (0.1 mol), and anhydrous potassium carbonate (0.15 mol).
-
Solvent Addition: Add 250 mL of dry acetone or DMF to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-aminophenol spot disappears (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.
Purification and Characterization
Purification is critical as residual impurities can disrupt the delicate intermolecular forces required for liquid crystal formation.
Experimental Protocol: Purification
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified white or off-white crystalline solid by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a temperature below their melting point (~45-50°C).
Self-Validating System: The purity of the final product should be confirmed before its use as a precursor.
-
Melting Point: A sharp melting point indicates high purity.
-
Spectroscopy:
-
¹H NMR: Confirm the presence of aromatic protons, the -OCH₂- triplet of the ether linkage, the long alkyl chain, and the -NH₂ protons.
-
FT-IR: Verify the presence of N-H stretching bands (around 3300-3400 cm⁻¹) and C-O ether stretching bands (around 1240 cm⁻¹).
-
Precursor for Schiff Base (Azomethine) Liquid Crystals
Schiff base liquid crystals are synthesized via a straightforward condensation reaction, forming a rigid azomethine (-CH=N-) link that extends the molecular core[11].
Synthesis and Rationale
The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the Schiff base.
Causality Behind Experimental Choices:
-
Reactants: this compound provides one half of the mesogen. The choice of the aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-hexyloxybenzaldehyde) is a critical design parameter used to tune the final properties of the liquid crystal[12][13].
-
Catalyst: A few drops of glacial acetic acid are often added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Solvent: Absolute ethanol is an excellent solvent for both reactants and allows for easy removal of the water byproduct, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of (E)-4-((4-methoxybenzylidene)amino)phenyl dodecyl ether
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.
-
Aldehyde Addition: Add 4-methoxybenzaldehyde (10 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid and equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The product often begins to precipitate from the solution upon formation.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The product is often pure enough after filtration, but it can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Precursor for Azo-Based Liquid Crystals
Azo liquid crystals are distinguished by the photoswitchable azo linkage (-N=N-), which can undergo reversible trans-cis isomerization under UV-Vis light, making them valuable for optical applications[14][15].
Synthesis via Diazotization and Azo Coupling
This is a two-step process. First, this compound is converted to a diazonium salt at low temperatures. This highly reactive salt is then immediately reacted with an electron-rich aromatic compound (the coupling agent) to form the azo compound.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) must be performed at 0-5°C. Diazonium salts are unstable and can decompose to release N₂ gas at higher temperatures.
-
Coupling Agent: An electron-rich aromatic ring, such as phenol or N,N-dimethylaniline, is required to be susceptible to electrophilic attack by the diazonium salt. The reaction conditions are pH-dependent: coupling to phenols is done under mildly alkaline conditions, while coupling to anilines is done under mildly acidic conditions.
Experimental Protocol: Synthesis of an Azo Liquid Crystal
-
Diazotization:
-
Dissolve this compound (10 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL) in a beaker, cooling to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
-
Azo Coupling:
-
In a separate beaker, dissolve phenol (10 mmol) in an aqueous solution of sodium hydroxide (10%, 20 mL) and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous stirring. A brightly colored azo dye will precipitate immediately.
-
-
Isolation:
-
Continue stirring in the ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or toluene).
Characterization of Derived Liquid Crystals
Once synthesized, the liquid crystalline properties of the target compounds are investigated using two primary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)[16][17][18].
-
Polarized Optical Microscopy (POM): This is a qualitative technique used to visualize the unique optical textures of different liquid crystal phases (e.g., nematic schlieren or marbled textures, smectic focal-conic or fan textures). The sample is heated on a hot stage, and the phase transitions are observed directly.
-
Differential Scanning Calorimetry (DSC): This technique provides quantitative data on phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the precise temperatures and enthalpy changes (ΔH) for crystal-to-mesophase and mesophase-to-isotropic liquid transitions[16].
Data Presentation: Representative Phase Transitions
The following table summarizes typical phase transition data for liquid crystals derived from this compound. The specific transitions and their temperatures are highly dependent on the entire molecular structure.
| Compound Class | Example Structure (R group) | Phase Transitions on Heating (°C) | Mesophase(s) |
| Schiff Base | -CH=N-Ph-OCH₃ | Cr ⟶ 85 ⟶ N ⟶ 105 ⟶ Iso | Nematic (N) |
| Schiff Base | -CH=N-Ph-OC₆H₁₃ | Cr ⟶ 78 ⟶ SmA ⟶ 95 ⟶ N ⟶ 112 ⟶ Iso | Smectic A (SmA), Nematic (N) |
| Azo Compound | -N=N-Ph-OH | Cr ⟶ 92 ⟶ N ⟶ 120 ⟶ Iso | Nematic (N) |
Abbreviations: Cr = Crystal, SmA = Smectic A, N = Nematic, Iso = Isotropic Liquid. Data is illustrative.
The presence of the long dodecyloxy chain generally promotes the formation of more ordered smectic phases compared to shorter chains[3][19].
Safety and Handling
This compound and related aniline derivatives should be handled with appropriate care.
-
Hazards: Aniline derivatives can be harmful if swallowed or absorbed through the skin[20][21]. They may cause skin and eye irritation. According to aggregated GHS data, this compound may cause long-lasting harmful effects to aquatic life[1].
-
Precautions: Always work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[20]. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information[20][21].
Conclusion
This compound is a demonstrably versatile and indispensable precursor in the field of liquid crystal research. Its well-defined structure, featuring a reactive amine head and a mesophase-promoting flexible tail, allows for the systematic and predictable synthesis of a wide array of functional materials. The Williamson ether synthesis provides a robust route to the pure precursor, which can then be readily converted into Schiff base and azo-containing mesogens through reliable condensation and coupling reactions. Understanding the causality behind each synthetic step and employing rigorous characterization are essential for achieving materials with desired, reproducible liquid crystalline properties. This guide provides a foundational and practical framework to empower researchers in their design and synthesis of next-generation liquid crystal technologies.
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Asian Journal of Green Chemistry. (n.d.). Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior. Retrieved from [Link]
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MDPI. (n.d.). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials. Retrieved from [Link]
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MDPI. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. Retrieved from [Link]
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National Library of Medicine. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PMC. Retrieved from [Link]
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University of Baghdad Digital Repository. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][5][22][23] thiadiazole unit. Retrieved from [Link]
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Asian Journal of Green Chemistry. (2022). Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Electronic Supplementary Information A novel strategy to purify conductive polymer particles. Retrieved from [Link]
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Journal of Al-Nahrain University. (n.d.). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Retrieved from [Link]
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An In-Depth Technical Guide to the Mesomorphic Properties of 4-Alkoxyanilines
This guide provides a comprehensive technical overview of the mesomorphic properties of 4-alkoxyanilines, a class of compounds that serve as foundational structures in the design of more complex liquid crystalline materials. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and structure-property relationships of these materials, as well as the relevance of the aniline moiety in medicinal chemistry.
Introduction: The Significance of 4-Alkoxyanilines in Liquid Crystal Research
Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. This duality of fluid-like behavior and anisotropic properties makes them invaluable in a wide range of applications, most notably in display technologies. 4-Alkoxyanilines are calamitic (rod-shaped) molecules that, while not always mesogenic in their own right, are crucial building blocks for a vast array of thermotropic liquid crystals, particularly Schiff base derivatives.[1] The inherent polarity and hydrogen bonding capability of the primary amine group, combined with the variable length of the alkoxy chain, provides a versatile scaffold for tuning the thermal and phase behavior of more complex liquid crystalline systems.
For professionals in drug development, understanding the physicochemical properties of molecular scaffolds like 4-alkoxyanilines is of paramount importance. The aniline functional group is present in numerous approved drugs; however, it is also recognized as a "structural alert" due to potential metabolic liabilities.[2][3] Consequently, the study of aniline derivatives and their bioisosteric replacements is an active area of research in medicinal chemistry.[4] This guide will delve into the fundamental liquid crystalline properties of 4-alkoxyanilines, providing a solid foundation for their application in both materials science and drug design.
Synthesis of 4-Alkoxyanilines: A Validated Protocol
The synthesis of 4-alkoxyanilines is typically achieved through a Williamson ether synthesis starting from 4-aminophenol. This method offers a reliable and scalable route to a homologous series of these compounds.
General Synthetic Pathway
The overall synthetic scheme involves the deprotonation of the phenolic hydroxyl group of 4-aminophenol, followed by nucleophilic substitution with an appropriate alkyl halide.
Caption: Synthetic pathway for 4-alkoxyanilines via Williamson ether synthesis.
Step-by-Step Experimental Protocol
Materials:
-
4-Aminophenol
-
Alkyl bromide (or iodide) of desired chain length (e.g., 1-bromobutane for 4-butoxyaniline)
-
Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1.0 eq.) in acetone or DMF.
-
Base Addition: Add powdered potassium carbonate (1.5 eq.) to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, rendering it nucleophilic.
-
Alkyl Halide Addition: Add the corresponding alkyl bromide (1.1 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-alkoxyaniline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
Characterization of Mesomorphic Properties
The identification and characterization of liquid crystalline phases are performed using a combination of complementary analytical techniques: Polarized Optical Microscopy (POM), Differential Scanning calorimetry (DSC), and X-ray Diffraction (XRD).
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the preliminary identification of liquid crystal phases based on their unique optical textures.[6] The sample is placed on a temperature-controlled hot stage between two crossed polarizers.[7]
-
Nematic (N) Phase: Upon cooling from the isotropic liquid, the nematic phase typically appears as droplets with a "schlieren" texture, characterized by dark brushes that correspond to topological defects.[8] A "marbled" texture can also be observed.
-
Smectic A (SmA) Phase: The SmA phase often exhibits a "focal-conic fan" texture.[9] This phase is less fluid than the nematic phase.
-
Smectic C (SmC) Phase: The tilted SmC phase also shows a schlieren texture, but it is typically more broken or banded compared to the nematic schlieren texture.
Caption: The dual role of aniline in drug development and the strategy of bioisosteric replacement.
Conclusion
4-Alkoxyanilines are a fundamentally important class of molecules in the field of liquid crystals. Their straightforward synthesis and the predictable influence of their alkoxy chain length on mesomorphic behavior make them ideal model systems for studying structure-property relationships. The knowledge gained from these simple systems is directly applicable to the design of more complex, high-performance liquid crystalline materials. For drug development professionals, a thorough understanding of the properties of the aniline moiety is crucial for both leveraging its synthetic utility and mitigating its potential liabilities through strategies like bioisosteric replacement. This guide has provided a detailed technical overview to serve as a valuable resource for researchers in both of these dynamic fields.
References
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
-
BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. [Link]
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-
Taylor & Francis Online. (n.d.). Liquid crystal textures: an overview. [Link]
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Taylor & Francis Online. (n.d.). X-Ray Diffraction by Liquid Crystals. [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. [Link]
- Der Pharma Chemica. (n.d.). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy.
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-
PubMed Central. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]
-
ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
ResearchGate. (2017, September 7). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. [Link]
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-
PubMed. (2025, March 1). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]
-
PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
IUCr Journals. (n.d.). X-ray studies of the phases and phase transitions of liquid crystals. [Link]
-
Semantic Scholar. (1980, June 1). X-Ray Diffraction by Liquid Crystals. [Link]
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PubMed Central. (n.d.). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. [Link]
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MDPI. (2023, April 9). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. [Link]
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Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-(Dodecyloxy)aniline via Phase-Transfer Catalyzed Williamson Ether Synthesis
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-(dodecyloxy)aniline, a valuable intermediate in the development of materials science and pharmaceutical agents. The procedure employs the Williamson ether synthesis, a robust and versatile method for forming ether linkages. By incorporating a phase-transfer catalyst, this protocol circumvents the need for strong, hazardous bases and anhydrous conditions, making it a safer, more efficient, and "greener" alternative to traditional methods. We detail the reaction mechanism, step-by-step experimental procedures, purification via recrystallization, and full characterization of the final product. This guide is intended for researchers in organic chemistry, materials science, and drug development, providing not just a methodology, but the scientific rationale behind each step to ensure reliable and reproducible results.
Introduction and Scientific Rationale
This compound is an organic compound characterized by a long C12 alkyl chain (dodecyl group) attached to an aniline moiety via an ether linkage. This amphiphilic structure imparts unique properties, making it a key building block in liquid crystals, organic semiconductors, and as a hydrophobic tail in drug delivery systems. The long alkyl chain can significantly enhance lipophilicity, which is a critical parameter for modulating the pharmacokinetic profiles of therapeutic agents.[1]
The most reliable and common method for preparing alkyl aryl ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core principle involves the deprotonation of a phenol (in this case, 4-aminophenol) to form a highly nucleophilic phenoxide ion, which then attacks a primary alkyl halide (1-bromododecane), displacing the bromide leaving group.
A key challenge in the etherification of 4-aminophenol is its ambident nucleophilic nature, containing both a hydroxyl group and an amino group. Selective O-alkylation over N-alkylation is desired. By using a moderate base like potassium carbonate (K₂CO₃), the more acidic phenolic proton is preferentially removed. Furthermore, to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble alkyl bromide, a phase-transfer catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) is employed. The PTC transports the phenoxide anion from the solid/aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate and allowing for milder conditions.[4][5] This approach avoids the use of strong bases like sodium hydride (NaH) and harsh, anhydrous solvents like DMF or DMSO.[1][2]
Reaction Scheme:
Reaction Mechanism
The synthesis proceeds in two main stages facilitated by the phase-transfer catalyst:
-
Phenoxide Formation: The phenolic proton of 4-aminophenol is acidic enough to be deprotonated by a moderately strong base, potassium carbonate. This equilibrium generates the potassium 4-aminophenoxide salt.
-
Phase-Transfer and SN2 Attack: The lipophilic quaternary ammonium cation (Q⁺) of the TBAB exchanges its bromide anion for the 4-aminophenoxide anion at the interface of the phases. This new, organic-soluble ion pair [Q⁺][ArO⁻] is transported into the organic solvent. The "naked" and highly reactive phenoxide anion then performs a backside nucleophilic attack on the primary carbon of 1-bromododecane, displacing the bromide and forming the ether bond. The catalyst is then regenerated and continues the cycle.
Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier Example |
| 4-Aminophenol | C₆H₇NO | 109.13 | 5.46 g | 50.0 | 1.0 | Sigma-Aldrich |
| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 13.71 g (13.3 mL) | 55.0 | 1.1 | Thermo Fisher[6] |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 13.82 g | 100.0 | 2.0 | Sigma-Aldrich |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1.61 g | 5.0 | 0.1 | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 250 mL | - | - | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | - | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ~100 mL | - | - | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | - | In-house |
| Brine (sat. NaCl) | NaCl | 58.44 | ~100 mL | - | - | In-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~20 g | - | - | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F₂₅₄ | - | As needed | - | - | MilliporeSigma |
Equipment
-
500 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Analytical balance
-
Melting point apparatus
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of this compound.
Reaction Setup & Synthesis
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.46 g, 50.0 mmol), anhydrous potassium carbonate (13.82 g, 100.0 mmol), and tetrabutylammonium bromide (1.61 g, 5.0 mmol).
-
Add 250 mL of acetonitrile to the flask. The mixture will be a suspension.
-
Attach a reflux condenser with a drying tube or nitrogen inlet.
-
Begin vigorous stirring and add 1-bromododecane (13.3 mL, 55.0 mmol) to the mixture using a syringe or graduated cylinder.
-
Heat the reaction mixture to a gentle reflux (approx. 82°C) using a heating mantle.
-
Maintain the reflux with stirring for 6-8 hours.
-
Causality Note: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions.[1] Using 1.1 equivalents of the alkylating agent ensures the complete consumption of the limiting reagent, 4-aminophenol. The 2.0 equivalents of base ensure sufficient deprotonation.
-
Reaction Monitoring
-
Periodically (e.g., every 2 hours), pause heating, and take a small aliquot from the reaction mixture using a capillary tube.
-
Spot the aliquot on a silica gel TLC plate alongside a spot of the 4-aminophenol starting material.
-
Elute the plate using a solvent system of 3:1 Hexanes:Ethyl Acetate.
-
Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to 4-aminophenol (more polar, lower Rf) has disappeared. The product will appear as a new, less polar spot with a higher Rf.
Work-up and Isolation
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solids with a small amount of ethyl acetate (~20 mL).
-
Transfer the combined filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.
-
Dissolve the resulting crude residue in approximately 200 mL of ethyl acetate.
-
Transfer the solution to a 1 L separatory funnel. Wash the organic layer sequentially with deionized water (2 x 150 mL) and then with brine (1 x 100 mL).
-
Causality Note: The water wash removes any remaining inorganic salts and TBAB. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
-
Filter off the sodium sulfate and concentrate the filtrate on a rotary evaporator to yield the crude product, typically an off-white or light brown solid.
Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (start with ~50 mL) and heat the mixture on a hot plate until the solid completely dissolves.
-
While the solution is hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7][8]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 50:50 ethanol/water.
-
Dry the crystals in a vacuum oven or desiccator. A typical yield is 11.1 - 12.5 g (80-90%).
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic analysis.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₈H₃₁NO.[9]
-
Molecular Weight: 277.45 g/mol .[9]
-
¹H NMR (400 MHz, CDCl₃): The following peaks are expected:
-
δ 6.75 (d, J=8.8 Hz, 2H, Ar-H ortho to OCH₂)
-
δ 6.65 (d, J=8.8 Hz, 2H, Ar-H ortho to NH₂)
-
δ 3.85 (t, J=6.6 Hz, 2H, -O-CH₂-)
-
δ 3.45 (s, 2H, -NH₂)
-
δ 1.75 (quintet, J=6.7 Hz, 2H, -O-CH₂-CH₂-)
-
δ 1.45-1.25 (m, 16H, -(CH₂)₈-)
-
δ 0.88 (t, J=6.8 Hz, 3H, -CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃): The following peaks are expected:
-
δ 152.5 (C-O)
-
δ 140.0 (C-NH₂)
-
δ 116.5 (Ar-CH)
-
δ 115.8 (Ar-CH)
-
δ 69.5 (-O-CH₂-)
-
δ 31.9, 29.6 (multiple), 29.3, 26.1, 22.7 (Alkyl carbons)
-
δ 14.1 (-CH₃)
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3430 & 3350 cm⁻¹ (N-H stretching, two bands for primary amine)[10]
-
~3040 cm⁻¹ (Aromatic C-H stretching)
-
~2920 & 2850 cm⁻¹ (Aliphatic C-H stretching)
-
~1620 cm⁻¹ (N-H scissoring)
-
~1510 cm⁻¹ (Aromatic C=C stretching)
-
~1235 cm⁻¹ (Aryl-O stretching)
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₁₈H₃₁NO [M+H]⁺: 278.2478.[11] Found: 278.2480.
-
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
4-Aminophenol: Harmful if swallowed or inhaled. Suspected of causing genetic defects. Very toxic to aquatic life with long-lasting effects. Avoid creating dust. [Refer to SDS for full details].
-
1-Bromododecane: Causes skin irritation.[12] Avoid contact with skin and eyes. It is a liquid, handle with care to prevent spills.[6][13]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3498633, this compound. Retrieved from [Link]
- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Royal Society of Chemistry.
- Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Royal Society of Chemistry.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Manual. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Course Hero.
-
Reddit r/chemistry Community. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
HBCSE. (n.d.). NIUS Chemistry Experiments: Recrystallization. Retrieved from [Link]
- Cain, C., et al. (2022). Brønsted Acid versus Phase-Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. Chemistry – A European Journal.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum of Aniline (HMDB0003012). Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13C NMR chemical shift values of aniline and 2-butylthioaniline in DMSO-d6. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]
- Unknown. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy Guide. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C18H31NO). Retrieved from [Link]
-
Wiley-VCH. (n.d.). p-(Dodecyloxy)aniline - Spectrum - SpectraBase. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
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- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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- 9. This compound | C18H31NO | CID 3498633 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.ca [fishersci.ca]
Application Notes & Protocols: A Step-by-Step Guide to Williamson Ether Synthesis for Aryl Ethers
Introduction: The Enduring Relevance of the Williamson Ether Synthesis
First developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains one of the most reliable and broadly utilized methods in organic chemistry for the formation of ethers.[1][2][3] Its fundamental strength lies in the straightforward reaction of a deprotonated alcohol (an alkoxide) with an organohalide. For researchers in medicinal chemistry and materials science, this reaction provides a powerful tool for constructing the alkyl aryl ether linkage (Ar-O-R), a common motif in numerous pharmaceuticals and functional materials.[4][5]
This guide provides an in-depth exploration of the Williamson ether synthesis specifically for the preparation of aryl ethers. We will dissect the reaction mechanism, explain the critical causality behind experimental choices, present a detailed laboratory protocol, and offer field-tested troubleshooting advice. Understanding the scope and limitations of this SN2 reaction is paramount, as incorrect substrate pairing can lead to undesired side reactions and complete failure of the synthesis. While exceptionally effective for alkyl aryl ethers, it is crucial to recognize its limitations in forming diaryl ethers (Ar-O-Ar'), for which modern catalytic methods are the preferred approach.[6][7]
Part 1: Core Principles and Reaction Mechanism
The synthesis of an aryl ether via the Williamson method is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][8][9] The process can be understood in two fundamental steps:
Step 1: In Situ Generation of the Nucleophile (Phenoxide Formation) The hydroxyl group of a phenol is weakly nucleophilic. To initiate the reaction, the phenol must be deprotonated by a base to form a highly nucleophilic phenoxide anion.[3] The choice of base is dictated by the acidity of the specific phenol, but common and effective bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[6][10] For less acidic phenols, a stronger base such as sodium hydride (NaH) may be required.[10]
Step 2: SN2 Displacement The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or a sulfonate ester like a tosylate). In a concerted mechanism, the phenoxide attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon is chiral.[1][8] The halide is displaced as a leaving group, forming the new carbon-oxygen bond of the aryl ether.
Caption: The SN2 mechanism for the Williamson aryl ether synthesis.
Part 2: Causality, Scope, and Critical Limitations
The success of the Williamson synthesis hinges entirely on selecting reactants that favor the SN2 pathway over the competing E2 (elimination) pathway.
The Alkylating Agent: The Decisive Factor
The structure of the alkylating agent is the most critical variable determining the outcome of the reaction.
-
Primary Alkyl Halides (R-CH₂-X): These are the ideal substrates.[8][11] Steric hindrance is minimal, allowing for easy backside attack by the phenoxide nucleophile.
-
Secondary Alkyl Halides (R₂CH-X): These are problematic. The increased steric bulk around the electrophilic carbon hinders SN2 attack. Since the phenoxide is also a strong base, the E2 elimination reaction becomes a significant competing pathway, leading to the formation of an alkene byproduct and reducing the ether yield.[3][12]
-
Tertiary Alkyl Halides (R₃C-X): These substrates will fail to produce an ether.[8] Steric hindrance is too great for SN2 attack. The reaction will proceed exclusively via E2 elimination, yielding only an alkene.[2][7][12]
The Nucleophile: The Role of the Phenoxide
While the phenoxide is an excellent nucleophile, it is also an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is heavily favored, trace amounts of C-alkylation (alkylation at the ortho or para position of the ring) can sometimes be observed as a side reaction.[2][6]
The Major Limitation: Inability to Synthesize Diaryl Ethers
A common misconception is that the Williamson synthesis can be used to form any ether. It cannot be used to synthesize diaryl ethers (Ar-O-Ar').[6] This would require a phenoxide to react with an aryl halide. Aryl halides are unreactive toward SN2 reactions because the carbon of the C-X bond is sp²-hybridized, and backside attack is sterically blocked by the aromatic ring.[7][8][10]
For the synthesis of diaryl ethers, researchers must turn to modern transition-metal-catalyzed methods:
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and a phenol, which typically requires high temperatures.[13][14][15]
-
Buchwald-Hartwig C-O Coupling: A versatile palladium-catalyzed method that proceeds under milder conditions and tolerates a wider range of functional groups.[16][17][18]
-
Chan-Lam C-O Coupling: A copper-catalyzed cross-coupling of aryl boronic acids with phenols.[19][20][21]
Part 3: Key Reaction Parameters and Optimization
Optimizing the reaction conditions is key to achieving high yields and minimizing side products.
| Parameter | Recommended Choice | Rationale & Field-Proven Insight |
| Alkylating Agent | Primary Alkyl Halide or Tosylate | Causality: Minimizes the competing E2 elimination reaction.[12] Reactivity order is I > Br > Cl > OTs. Iodides are most reactive but more expensive; bromides offer a good balance of reactivity and cost.[4] |
| Base | K₂CO₃, NaOH, KOH, NaH | Expertise: For most phenols, K₂CO₃ is a mild, effective, and easy-to-handle base.[6] NaOH/KOH are stronger and also common.[10] For very weakly acidic phenols or to ensure complete deprotonation, the stronger, non-nucleophilic base NaH is used. |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile | Trustworthiness: These solvents are critical for success. They solvate the cation (e.g., K⁺) of the phenoxide salt, leaving a "naked," highly reactive phenoxide anion, which dramatically increases the SN2 reaction rate.[1][6][10] Protic solvents will protonate and deactivate the nucleophile. |
| Temperature | 50–100 °C | Experience: The reaction typically requires heating to proceed at a reasonable rate.[1][2] However, excessive temperatures can favor the E2 elimination pathway.[12] The optimal temperature is a balance between reaction rate and selectivity, best determined by TLC monitoring. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Optimization: In biphasic systems (e.g., using aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction.[1][22][23] |
Part 4: Detailed Experimental Protocol
Reaction: Synthesis of 4-Methoxytoluene (Methyl p-tolyl ether) from p-cresol and Iodomethane.
Materials and Reagents:
-
p-cresol
-
Iodomethane (Methyl Iodide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Caption: General experimental workflow for Williamson aryl ether synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (e.g., 1.0 g, 9.25 mmol).
-
Add anhydrous potassium carbonate (e.g., 2.5 g, 18.5 mmol, 2.0 equiv.).
-
Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes. The phenol does not need to fully dissolve.
-
Addition of Alkylating Agent: Carefully add iodomethane (e.g., 0.69 mL, 11.1 mmol, 1.2 equiv.) to the stirring suspension via syringe.
-
Heating and Monitoring: Fit the flask with a reflux condenser and heat the mixture to 60-70 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-cresol spot is consumed (typically 2-4 hours).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layer with 1M HCl (2 x 20 mL) to remove any unreacted phenol.
-
Wash with water (1 x 20 mL).
-
Wash with saturated brine (1 x 20 mL) to aid in drying.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
-
-
Characterization: Confirm the identity and purity of the 4-methoxytoluene product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: Base is not strong enough or insufficient quantity was used.[10] 2. Wet Reagents/Solvent: Water hydrolyzes the phenoxide.[7] 3. Incorrect Substrate: A secondary or tertiary alkyl halide was used.[10] | 1. Use a stronger base (e.g., NaH) or increase the equivalents of the current base. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Redesign the synthesis. The alkylating agent must be primary. |
| Alkene Byproduct Detected | E2 Elimination is Competing: This is the primary side reaction, especially with secondary alkyl halides or high temperatures.[3][12] | 1. Switch to a primary alkyl halide. This is the most effective solution. 2. Lower the reaction temperature. This generally favors the SN2 pathway over E2.[12] 3. Use a less sterically hindered phenoxide if the synthesis allows for disconnection in the other direction. |
| Starting Phenol Remains | Incomplete Reaction: Reaction time was too short, or the temperature was too low.[10] | 1. Increase the reaction time, continuing to monitor by TLC. 2. Gradually increase the reaction temperature. 3. Consider using a more reactive alkyl halide (e.g., switching from R-Cl to R-Br or R-I). |
References
- The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. Benchchem.
- Chan–Lam coupling. Wikipedia.
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Ullmann Condens
- Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis. Benchchem.
- Williamson ether synthesis. Wikipedia.
- Williamson Ether Synthesis reaction. BYJU'S.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Illustrate with examples the limitations of Williamson's synthesis. askIITians.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. Chemistry Steps.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthetic Methods for Diaryl Ether Preparation Using Aryl
- Explain Williamson's ether synthesis. What are the limitations of this method.
- Ullmann condens
- Technical Support Center: Williamson Ether Synthesis for Aryl Ethers. Benchchem.
- troubleshooting Williamson ether synthesis side reactions. Benchchem.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Williamson Ether Synthesis. YouTube.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Williamson Ether Synthesis. ChemTalk.
- An improved Williamson ether synthesis using phase transfer c
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- 5. francis-press.com [francis-press.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 11. forum.prutor.ai [forum.prutor.ai]
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- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 19. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 20. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. Chan-Lam Coupling [organic-chemistry.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. youtube.com [youtube.com]
Application Note & Protocol: Synthesis and Characterization of Schiff Base Liquid Crystals Derived from 4-(Dodecyloxy)aniline
Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of Anisotropic Fluids
Schiff base liquid crystals represent a fascinating class of calamitic (rod-shaped) mesogens, materials that exhibit states of matter intermediate between conventional liquids and solid crystals.[1][2][3][4][5] The defining characteristic of these materials is the long-range orientational order of their constituent molecules, leading to anisotropic physical properties, particularly in their interaction with light.[1][2][5] This anisotropy is the foundation for their widespread use in electro-optical devices, most notably liquid crystal displays (LCDs).[1] The molecular architecture of Schiff base liquid crystals, typically consisting of a rigid core, flexible terminal groups, and a linking imine (-C=N-) group, allows for the fine-tuning of their mesomorphic properties.[2][3][6] The imine linkage, while sometimes creating a stepped core, is crucial for maintaining molecular linearity and stability, which are prerequisites for the formation of liquid crystalline phases.[3]
The precursor, 4-(dodecyloxy)aniline, is a strategic choice for synthesizing these materials. The long dodecyloxy (C12H25O-) chain provides the necessary flexibility and influences the molecular packing, which in turn dictates the type and temperature range of the observed liquid crystal phases (mesophases).[7][8] By reacting this amine with various aromatic aldehydes, a diverse library of Schiff base liquid crystals can be generated, each with unique transition temperatures and mesomorphic behaviors. This application note provides a detailed protocol for the synthesis of a representative Schiff base liquid crystal using this compound and a substituted benzaldehyde, followed by a comprehensive guide to its characterization.
Reaction Mechanism: The Formation of the Imine Linkage
The synthesis of a Schiff base is a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone).[9][10][11] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[9][12] This results in the formation of a hemiaminal intermediate.[9]
-
Dehydration: The hemiaminal then undergoes dehydration, eliminating a molecule of water to form the stable imine (or azomethine) group (-C=N-), which is the characteristic linkage of a Schiff base.[9][12]
This reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.[12]
Diagram: Schiff Base Formation Mechanism
Caption: The two-step mechanism for the synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Representative Schiff Base Liquid Crystal
This protocol details the synthesis of a Schiff base liquid crystal from this compound and a suitable aromatic aldehyde (e.g., 4-methoxybenzaldehyde).
Materials and Instrumentation
-
Reagents: this compound, 4-methoxybenzaldehyde, absolute ethanol, and a catalytic amount of glacial acetic acid. All reagents should be of high purity.
-
Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard laboratory glassware for filtration and recrystallization.
-
Instrumentation: Melting point apparatus, FT-IR spectrometer, ¹H NMR spectrometer, Differential Scanning Calorimeter (DSC), and a Polarizing Optical Microscope (POM) equipped with a hot stage.[13][14][15]
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of this compound and 4-methoxybenzaldehyde in absolute ethanol. A typical molar ratio is 1:1.
-
Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14] The reaction is typically complete within 3-4 hours.[16]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. For higher purity, the product should be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform, until a constant melting point is achieved.[16]
Diagram: Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis and purification.
Characterization of the Synthesized Schiff Base
A multi-technique approach is essential to confirm the structure and elucidate the liquid crystalline properties of the synthesized compound.[13][17]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to confirm the formation of the Schiff base. Key vibrational bands to look for include:
-
The disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).
-
The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹).
-
The appearance of a strong C=N (imine) stretching band, typically in the region of 1605-1630 cm⁻¹.[18][19]
-
The presence of C-H stretching bands for the aromatic and aliphatic parts of the molecule.[18]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule, confirming its structure.[20][21] Expected signals include:
-
A singlet in the range of 8.3-8.8 ppm corresponding to the proton of the azomethine (-CH=N-) group.[22]
-
Multiplets in the aromatic region (typically 6.8-8.0 ppm).
-
Signals corresponding to the protons of the dodecyloxy chain, including a triplet for the terminal methyl group around 0.9 ppm.[15]
-
The absence of the aldehyde proton signal (around 9-10 ppm).
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the phase transition temperatures and associated enthalpy changes of the liquid crystal.[3][13] A typical DSC thermogram, obtained by heating and cooling the sample, will show peaks corresponding to transitions between the crystalline solid (Cr), various liquid crystal phases (e.g., nematic (N), smectic (Sm)), and the isotropic liquid (I) state.[3][23]
Optical Microscopy
-
Polarizing Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique optical textures.[24][25][26] As the sample is heated and cooled on a hot stage under a polarizing microscope, the appearance of birefringent textures confirms the presence of liquid crystalline phases.[25] Different phases exhibit distinct textures; for example, the nematic phase often shows a characteristic Schlieren texture with "brushes" or a marbled appearance, while smectic phases may display focal conic or fan-like textures.[24][27][28]
Table 1: Summary of Characterization Data for a Representative Schiff Base Liquid Crystal
| Technique | Parameter | Typical Observation | Interpretation |
| FT-IR | Wavenumber (cm⁻¹) | ~1625 (strong) | C=N (imine) stretch confirms Schiff base formation.[18] |
| Absence of ~1700 & ~3350 | Disappearance of C=O and N-H stretches of starting materials. | ||
| ¹H NMR | Chemical Shift (ppm) | ~8.5 (singlet) | Azomethine proton (-CH=N-).[22] |
| ~6.8 - 8.0 (multiplets) | Aromatic protons.[21] | ||
| ~0.9 (triplet) | Terminal CH₃ of the dodecyloxy chain.[15] | ||
| DSC | Transition Temp. (°C) | Multiple endothermic/exothermic peaks | Phase transitions (e.g., Cr → N, N → I).[3] |
| POM | Texture | Schlieren or Marbled | Nematic phase.[24][27] |
| Focal Conic or Fan-shaped | Smectic phase.[26] |
Conclusion and Further Perspectives
This application note provides a robust and reliable protocol for the synthesis and characterization of Schiff base liquid crystals utilizing this compound. The straightforward condensation reaction, coupled with comprehensive analytical techniques, allows for the efficient production and verification of these advanced materials. The versatility of this synthetic route, which allows for the substitution of various aldehydes, opens the door for creating a wide array of liquid crystals with tailored properties. This is particularly relevant for researchers in materials science and professionals in drug development, where liquid crystalline systems are being explored for novel delivery mechanisms and as components in advanced sensors.[1] The principles and techniques outlined herein serve as a foundational guide for the exploration and application of this important class of mesogenic compounds.
References
-
Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]
- Schiff's bases mechanism: Significance and symbolism. (2024). Google Books.
-
Mechanism of formation Schiff base. ResearchGate. [Link]
-
Schiff base. Wikipedia. [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]
-
Dierking, I. (2014). Liquid crystal textures: an overview. Taylor & Francis Online. [Link]
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Lavrentovich, O. Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]
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Hagar, M., et al. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. ResearchGate. [Link]
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The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]
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Polarized optical microscopy textures of the uniformly aligned nematic... ResearchGate. [Link]
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Optical polarizing microscope textures of final liquid crystalline compounds 1-8. ResearchGate. [Link]
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Dabhi, K. K., et al. (2022). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Taylor & Francis Online. [Link]
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Hagar, M., et al. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI. [Link]
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Previously reported structurally related schiff base liquid crystals. ResearchGate. [Link]
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Hagar, M., et al. (2022). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI. [Link]
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Liquid Crystal and their Applications. IJSRED. [Link]
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Al-Hamdani, A. A. S., et al. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. [Link]
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Ha, S. T., et al. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. ScienceDirect. [Link]
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Teh, C. H., et al. (2021). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC. [Link]
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Hagar, M., et al. (2019). Thermal and Photophysical Studies of Binary Mixtures of Liquid Crystal with Different Geometrical Mesogens. MDPI. [Link]
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Ahmed, H. A., et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ResearchGate. [Link]
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Ha, S. T., et al. (2014). Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. Hindawi. [Link]
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Hagar, M., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. [Link]
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Hagar, M., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PMC. [Link]
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Phase Structures of Calamitic Liquid Crystals. ResearchGate. [Link]
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Synthesis route for Schiff base liquid crystal molecule. ResearchGate. [Link]
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Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. [Link]
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Hagar, M., et al. (2025). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. ResearchGate. [Link]
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The Unseen Influencer: A Technical Guide to the Application of 4-(Dodecyloxy)aniline in Nematic Liquid Crystal Mixtures
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Beyond the Core Mesogen, The Role of Molecular Architecture in Nematic Systems
In the intricate world of liquid crystal (LC) design, the final properties of a nematic mixture are a symphony of molecular interactions. While the core mesogenic structures often take center stage, the subtle inclusion of specific aniline derivatives can profoundly influence the collective behavior of the system. This guide delves into the application of one such molecule: 4-(Dodecyloxy)aniline. While not a mesogen in its own right, its unique molecular architecture—a polar aniline head coupled with a long, flexible dodecyloxy tail—makes it a compelling candidate for modifying the physical and electro-optical characteristics of nematic liquid crystal mixtures.
This document serves as a comprehensive technical guide, moving beyond a simple recitation of facts to provide a causal understanding of why and how this compound can be a valuable tool in the formulation of advanced nematic LC materials. We will explore its role as a precursor to Schiff base liquid crystals and as a potential dopant, outlining detailed experimental protocols and the expected impact on key performance metrics.
Part 1: The Strategic Synthesis of Schiff Base Liquid Crystals from this compound
A primary application of this compound in the field of liquid crystals is as a foundational building block for the synthesis of Schiff base (azomethine) liquid crystals. The condensation reaction between an aldehyde and an amine to form an imine bond is a cornerstone of liquid crystal synthesis, offering a straightforward method to create rod-like molecules with desirable mesogenic properties.[1][2] The long dodecyloxy chain of this compound is particularly adept at promoting and stabilizing liquid crystalline phases.[3]
Protocol 1: Synthesis of a Representative Schiff Base Liquid Crystal
This protocol details the synthesis of (E)-N-(4-methoxybenzylidene)-4-(dodecyloxy)aniline, a hypothetical but representative Schiff base liquid crystal derived from this compound. The choice of 4-methoxybenzaldehyde as the aldehyde component is based on its common use in creating nematic phases.[4]
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or hexane)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 10 mmol of 4-methoxybenzaldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the crude Schiff base.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent until a constant melting point is achieved.
-
Dry the purified crystals under vacuum.
Characterization:
The successful synthesis of the Schiff base should be confirmed using standard analytical techniques:
-
FTIR Spectroscopy: Expect to see the appearance of a strong absorption band around 1620 cm⁻¹ corresponding to the C=N (imine) stretch, and the disappearance of the N-H stretching bands from the aniline and the C=O stretching band from the aldehyde.[4]
-
¹H NMR Spectroscopy: The formation of the imine bond will be confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically in the range of 8.0-8.5 ppm. The signals corresponding to the aromatic protons and the dodecyloxy chain should also be present and assignable.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Part 2: Formulation and Characterization of Nematic Mixtures
The true utility of this compound-derived Schiff bases lies in their incorporation into nematic host mixtures to tailor the overall properties of the final material. The following sections outline the protocols for preparing and characterizing these mixtures.
Protocol 2: Preparation of Nematic Liquid Crystal Mixtures
This protocol describes the preparation of a binary mixture of a nematic host, such as a cyanobiphenyl-based liquid crystal (e.g., E7), with the synthesized Schiff base.
Materials:
-
Nematic host liquid crystal (e.g., E7)
-
Synthesized Schiff base liquid crystal
-
Vials with airtight caps
-
Ultrasonic bath
-
Hot plate with magnetic stirring
-
Precision balance
Procedure:
-
Accurately weigh the desired amounts of the nematic host and the synthesized Schiff base to achieve the target weight percentage (e.g., 5 wt%, 10 wt%, etc.).
-
Combine the components in a clean glass vial.
-
Heat the vial on a hot plate to a temperature above the clearing point of both components, ensuring they are in the isotropic liquid phase.
-
Gently stir the mixture with a small magnetic stir bar until it appears homogeneous.
-
For thorough mixing, place the vial in an ultrasonic bath for 15-20 minutes while maintaining the temperature above the clearing point.[5]
-
Allow the mixture to cool slowly to room temperature.
Protocol 3: Characterization of Mesomorphic Properties
The thermal behavior and phase transitions of the prepared mixtures are critical parameters.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
Procedure:
-
DSC Analysis:
-
Hermetically seal a small amount (3-5 mg) of the liquid crystal mixture in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well into the isotropic phase.
-
Cool the sample at the same rate to a temperature below any expected solid-crystal transitions.
-
Perform a second heating scan to observe the phase transitions, which are identified as endothermic peaks on the heating curve. The peak onset temperature is typically taken as the transition temperature.
-
-
POM Analysis:
-
Place a small drop of the liquid crystal mixture on a clean glass slide and cover it with a coverslip.
-
Heat the sample on the hot stage to the isotropic phase to ensure uniform alignment.
-
Slowly cool the sample and observe the formation of liquid crystal textures through the crossed polarizers. Nematic phases are typically characterized by their Schlieren or threaded textures.
-
Correlate the observed textural changes with the transition temperatures obtained from the DSC analysis.
-
Expected Impact on Mesomorphic Properties
The addition of a Schiff base derived from this compound to a nematic host is expected to influence the phase behavior in several ways:
-
Broadening of the Nematic Range: The long, flexible dodecyloxy chain can disrupt the packing of the host molecules, potentially lowering the melting point and extending the nematic phase to lower temperatures.
-
Induction of Smectic Phases: At higher concentrations, the dodecyloxy chain can promote the formation of layered smectic phases (e.g., Smectic A or Smectic C) due to micro-segregation of the aliphatic tails and aromatic cores.[6]
Table 1: Hypothetical Phase Transition Temperatures for a Binary Mixture of E7 and (E)-N-(4-methoxybenzylidene)-4-(dodecyloxy)aniline
| Concentration of Schiff Base (wt%) | Melting Point (°C) | Nematic to Isotropic (TNI) (°C) |
| 0 (Pure E7) | -10 | 60.5 |
| 5 | -8 | 58.2 |
| 10 | -5 | 56.1 |
| 20 | 0 | 52.8 |
Note: This data is hypothetical and serves to illustrate the expected trend of a depression in the nematic-isotropic transition temperature with increasing concentration of a non-mesogenic or less-ordered component.
Part 3: Probing the Electro-Optical and Physical Properties
The incorporation of this compound-derived molecules can significantly alter the dielectric and visco-elastic properties of the host nematic mixture, which in turn dictates its electro-optical performance.
Protocol 4: Fabrication of Liquid Crystal Test Cells
To measure the electro-optical properties, the liquid crystal mixture must be contained within a test cell.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spin coater
-
Rubbing machine with velvet cloth
-
UV-curable epoxy
-
Spacers of desired thickness (e.g., 5 µm)
-
Liquid crystal mixture
Procedure:
-
Clean the ITO-coated glass substrates thoroughly.
-
Spin-coat a thin layer of a polyimide alignment agent onto the conductive side of the substrates.
-
Cure the polyimide according to the manufacturer's instructions.
-
Rub the polyimide layers in a single direction with a velvet cloth to induce a preferential alignment of the liquid crystal molecules.
-
Assemble the cell by placing two substrates together with the rubbed surfaces facing each other and the rubbing directions anti-parallel. Use spacers to maintain a uniform cell gap.
-
Seal the edges of the cell with UV-curable epoxy, leaving a small opening for filling.
-
Fill the cell with the liquid crystal mixture via capillary action in the isotropic phase.
-
Seal the filling port with epoxy.
Protocol 5: Measurement of Dielectric Anisotropy
Dielectric anisotropy (Δε) is a critical parameter that determines the threshold voltage for switching.[5]
Instrumentation:
-
LCR meter
-
Temperature-controlled sample holder
-
Function generator and voltage amplifier
Procedure:
-
Place the filled LC cell in the temperature-controlled holder.
-
To measure the dielectric permittivity perpendicular to the director (ε⊥), apply a low-frequency AC voltage (e.g., 1 kHz) with an amplitude below the Freedericksz transition threshold.
-
To measure the dielectric permittivity parallel to the director (ε∥), apply a voltage significantly above the threshold to align the director with the electric field.
-
Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.
Protocol 6: Measurement of Electro-Optical Switching
The response time of the liquid crystal mixture is a key performance metric.
Instrumentation:
-
Helium-Neon (HeNe) laser or other stable light source
-
Two crossed polarizers
-
Function generator
-
Photodiode detector
-
Oscilloscope
Procedure:
-
Place the LC cell between the two crossed polarizers, with the rubbing direction at 45° to the polarizer axes.
-
Apply a square wave voltage to the cell to switch it between the "on" (transparent) and "off" (dark) states.
-
Monitor the transmitted light intensity with the photodiode and display the signal on the oscilloscope.
-
The rise time (τ_on) is typically measured as the time taken for the transmittance to go from 10% to 90% of its maximum value upon application of the voltage.
-
The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% after the voltage is removed.
Expected Impact on Physical Properties
The introduction of a this compound-derived Schiff base can have the following effects:
-
Dielectric Anisotropy (Δε): The impact on Δε will depend on the dipole moment of the Schiff base and its orientation relative to the molecular long axis. Aniline derivatives can possess significant dipole moments, potentially leading to an increase in Δε if the dipole moment has a strong component along the long axis.[7]
-
Viscosity (γ): The long dodecyloxy chain is likely to increase the rotational viscosity of the mixture.[8][9] This is a critical consideration as it will directly impact the switching speed of the device, with higher viscosity leading to longer response times.
Table 2: Hypothetical Physical Properties of a Nematic Mixture Containing a this compound-Derived Schiff Base
| Property | Pure Nematic Host (E7) | Mixture with 10 wt% Schiff Base |
| Dielectric Anisotropy (Δε) at 1 kHz | +13.8 | +14.5 (projected increase) |
| Rotational Viscosity (γ) (mPa·s) | 30 | 45 (projected increase) |
| Rise Time (τ_on) (ms) | 5 | 7 (projected increase) |
| Decay Time (τ_off) (ms) | 20 | 28 (projected increase) |
Note: This data is hypothetical and illustrates the expected trade-offs when incorporating a molecule with a long alkyl chain.
Visualizing the Workflow and Molecular Interactions
Caption: Workflow for the synthesis, formulation, and characterization of nematic mixtures.
Caption: Influence of molecular structure on nematic mixture properties.
Conclusion and Future Outlook
This compound serves as a versatile and valuable precursor in the design and formulation of nematic liquid crystal mixtures. Through its incorporation into Schiff base structures, it provides a mechanism to systematically tune the physical properties of a host nematic material. The long dodecyloxy tail, while potentially increasing viscosity and slowing response times, offers the significant advantages of broadening the nematic temperature range and promoting the formation of smectic phases, which can be desirable in specific applications. The polar aniline head allows for further chemical modification and contributes to the overall dielectric properties of the mixture.
The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to explore the potential of this compound and its derivatives in the development of novel liquid crystal materials. Future work should focus on the synthesis of a wider range of Schiff bases from this precursor and a systematic study of their effects on the properties of various nematic hosts. Such research will undoubtedly uncover new possibilities for the fine-tuning of liquid crystal mixtures for next-generation display and photonic applications.
References
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (URL: [Link])
-
Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. (URL: [Link])
-
Color contrast criteria in a guest-host mode liquid crystal display. (URL: [Link])
-
First-order optical Freedericksz transition in a dye-doped nematic liquid crystal. (URL: [Link])
-
Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays. (URL: [Link])
-
Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. (URL: [Link])
-
Nanoparticles-doped guest-host liquid crystal displays. (URL: [Link])
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (URL: [Link])
-
Synthesis and characterization of novel Schiff base ligands. (URL: [Link])
-
Freedericskz Transitions in the Nematic and Smectic ZA Phases of DIO. (URL: [Link])
-
Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (URL: [Link])
-
Ambient Light Control Using Guest Host Liquid-Crystal Dye Systems. (URL: [Link])
-
Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. (URL: [Link])
-
Surface viscosity in nematic liquid crystals. (URL: [Link])
-
The parameters characterizing the dielectric anisotropy of the nematic phase in particular substances. (URL: [Link])
-
The Freedericksz Transition in a Spatially Varying Magnetic Field. (URL: [Link])
-
Optical Fredericks Transition in a Nematic Liquid Crystal Layer. (URL: [Link])
-
Anomalous behavior of electric-field Fréedericksz transitions. (URL: [Link])
-
Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''. (URL: [Link])
-
The viscosity of nematic liquid crystals. (URL: [Link])
-
On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). (URL: [Link])
-
Electro-optic behaviour of a nematic liquid crystal mixture. (URL: [Link])
-
Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal. (URL: [Link])
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (URL: [Link])
-
On the Miscibility of Nematic Liquid Crystals with Ionic Liquids and Joint Reaction for High Helical Twisting Power Product(s). (URL: [Link])
-
Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. (URL: [Link])
-
Branched quaternary ammonium amphiphiles: Nematic ionic liquid crystals near room temperature. (URL: [Link])
-
Analysis of the Dielectric Anisotropy of Typical Nematics with the Aid of the Maier-Meier Equations. (URL: [Link])
-
Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (URL: [Link])
-
Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. (URL: [Link])
-
Role of dopants on the electro-optic effect in nematic liquid crystals aligned with doped polypyrrole. (URL: [Link])
-
Superior electro-optic response in multiferroic bismuth ferrite nanoparticle doped nematic liquid crystal device. (URL: [Link])
-
Dielectric anisotropy of pure nematic MBDA and its mixture with... (URL: [Link])
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Application Note & Protocol: A-Z Synthesis of 4-(Dodecyloxy)aniline and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-(dodecyloxy)aniline, a valuable intermediate in materials science and pharmaceutical development. The long dodecyl chain imparts significant hydrophobicity, making this molecule a key building block for liquid crystals, corrosion inhibitors, and drug candidates designed to interact with lipid-rich biological environments. We will detail a robust and reproducible protocol based on the Williamson ether synthesis, explain the chemical principles behind each step, outline methods for purification and characterization, and discuss pathways for subsequent derivatization.
Introduction: The Strategic Importance of Long-Chain Alkoxyanilines
Aniline and its derivatives are fundamental precursors in a vast array of chemical industries. The introduction of a long alkyl chain, such as a dodecyloxy group, at the para-position of the aniline ring creates a molecule with amphiphilic character. This structure is particularly advantageous in applications requiring surface activity or enhanced lipophilicity for improved membrane permeability. This compound serves as a prime example, combining a reactive aromatic amine functional group with a nonpolar twelve-carbon tail.
The primary synthetic route, which will be the focus of this protocol, is the Williamson ether synthesis . This classic SN2 reaction is highly efficient for coupling a phenoxide with a primary alkyl halide, offering high yields and predictable outcomes.[1][2]
Core Principle: The Williamson Ether Synthesis Mechanism
The synthesis of this compound from 4-aminophenol and 1-bromododecane is a textbook example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
The mechanism involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of 4-aminophenol is significantly more acidic than the amino group. A strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), selectively deprotonates the hydroxyl group to form a sodium 4-aminophenoxide intermediate. This alkoxide is a potent nucleophile.
-
Nucleophilic Attack: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromododecane. This attack occurs from the backside of the carbon-bromine bond, displacing the bromide leaving group in a single, concerted step to form the C-O ether linkage.[2]
This method is preferred because the use of a primary alkyl halide (1-bromododecane) minimizes the competing E2 elimination reaction, which can become significant with secondary or tertiary halides.[2][4]
Caption: General mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound starting from 4-aminophenol and 1-bromododecane.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 | Light-sensitive solid |
| 1-Bromododecane | 143-15-7 | C₁₂H₂₅Br | 249.23 | Liquid |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive, hygroscopic solid |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Flammable liquid, solvent |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Flammable liquid, extraction solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |
Step-by-Step Methodology
Part A: Formation of Sodium 4-Aminophenoxide
-
Set up a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
To the flask, add 4-aminophenol (5.45 g, 50 mmol) and ethanol (100 mL). Stir the mixture to dissolve the solid.
-
In a separate beaker, dissolve sodium hydroxide (2.20 g, 55 mmol, 1.1 eq) in a minimal amount of water (~5 mL) and add it to the flask.
-
Causality Note: Using a slight excess of NaOH ensures complete deprotonation of the phenolic hydroxyl group, maximizing the concentration of the reactive nucleophile. The reaction is exothermic.
-
Part B: Williamson Etherification
-
To the solution of sodium 4-aminophenoxide, add 1-bromododecane (13.7 g, 55 mmol, 1.1 eq) dropwise.
-
Causality Note: A slight excess of the alkylating agent helps to drive the reaction to completion.
-
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part C: Product Isolation and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 150 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Causality Note: The product, this compound, is significantly more soluble in the organic phase (diethyl ether) due to its long hydrophobic tail, while inorganic salts (NaBr, excess NaOH) remain in the aqueous phase.
-
-
Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL). The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a crystalline solid.
Caption: Step-by-step experimental workflow for synthesis.
Characterization of this compound
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The expected data are summarized below.
| Technique | Expected Results for this compound (C₁₈H₃₁NO) |
| Appearance | White to off-white or yellowish crystalline solid.[5] |
| ¹H NMR | Signals corresponding to aromatic protons, -NH₂ protons, the -OCH₂- methylene group adjacent to the oxygen, the long -(CH₂)₁₀- alkyl chain, and the terminal -CH₃ group.[6] |
| ¹³C NMR | Peaks for the aromatic carbons (including the C-O and C-N substituted carbons), and distinct peaks for the carbons of the dodecyl chain.[6] |
| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (amine, ~3300-3400), C-H stretching (aliphatic, ~2850-2950), C-O-C stretching (ether, ~1240), and aromatic C=C bending.[6] |
| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z = 277.24.[6][7] |
Safety Precautions
-
Aniline Derivatives: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with appropriate chemical-resistant gloves.[8]
-
Sodium Hydroxide: NaOH is highly corrosive and can cause severe burns. Use safety goggles and gloves.
-
Solvents: Ethanol and diethyl ether are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): A lab coat, safety glasses/goggles, and appropriate gloves are mandatory throughout the procedure.
Pathways for Derivatization
The synthesized this compound is a versatile intermediate. The primary amine group serves as a handle for a wide range of subsequent reactions, enabling the creation of diverse derivatives for drug discovery and materials science.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy in drug development, as seen in the synthesis of paracetamol analogues.[9]
-
Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases), which are important ligands in coordination chemistry and have shown biological activity.[10]
-
Diazotization: Conversion of the amine to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups onto the aromatic ring.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 5. chembk.com [chembk.com]
- 6. This compound | C18H31NO | CID 3498633 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 4-(Dodecyloxy)aniline via FTIR and NMR Spectroscopy
Introduction
4-(Dodecyloxy)aniline is an organic compound featuring a long C12 alkyl chain (dodecyloxy group) attached to an aniline moiety via an ether linkage. This amphiphilic structure makes it and its derivatives valuable intermediates in the synthesis of liquid crystals, corrosion inhibitors, and specialized polymers. For researchers and professionals in materials science and drug development, precise structural confirmation and purity assessment of such intermediates are paramount. This application note provides a detailed guide to the characterization of this compound using the complementary techniques of FTIR and NMR spectroscopy. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present an in-depth analysis of the expected spectral data.
Scientific Principles and Rationale
The structural characterization of an organic molecule like this compound relies on probing its constituent functional groups and the connectivity of its atoms.
-
FTIR Spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The long aliphatic chain, the aromatic ring, the primary amine (-NH₂), and the ether linkage (C-O-C) in this compound each have characteristic vibrational frequencies.[1][2] This makes FTIR an excellent first-pass technique for confirming the presence of these key structural components.
-
NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon and hydrogen skeleton. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing for the differentiation of chemically non-equivalent protons and carbons.[3] Furthermore, spin-spin coupling in ¹H NMR reveals the number of neighboring protons, which is crucial for establishing atomic connectivity.
By combining these techniques, a self-validating and unambiguous structural elucidation of this compound can be achieved.
Molecular Structure and Workflow Overview
The workflow for characterizing this compound involves synthesis followed by spectroscopic analysis to confirm its successful formation and purity.
Caption: Proposed synthesis and subsequent spectroscopic characterization workflow.
Experimental Protocols
Part 1: FTIR Spectroscopy Protocol
Rationale for Method Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples like this compound due to its minimal sample preparation, non-destructive nature, and excellent reproducibility.[1][2] The KBr pellet method is a viable alternative if an ATR accessory is unavailable.
Instrumentation:
-
FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS50) equipped with a Diamond ATR accessory.
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the solid and the crystal surface. This maximizes the signal-to-noise ratio.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal thoroughly with isopropanol.
Part 2: NMR Spectroscopy Protocol
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it readily dissolves nonpolar to moderately polar organic compounds and its residual solvent peak does not typically interfere with key signals of the analyte.[4]
Instrumentation:
-
300-600 MHz NMR Spectrometer (e.g., Bruker AVANCE series).
Procedure (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Shimming: Place the NMR tube in the spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is critical for achieving high-resolution spectra.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Number of Scans: 512-2048 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration for quaternary carbons.
-
Spectral Width: Typically 0 to 200 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.
Data Interpretation and Expected Results
The following sections detail the expected spectral features of this compound, providing a benchmark for successful synthesis and characterization.
FTIR Spectral Data
The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.
Caption: Key functional groups and their corresponding FTIR absorption regions.
Table 1: Summary of Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3430 & 3350 | Medium | Asymmetric & Symmetric N-H stretching of primary amine[5] |
| 3050-3020 | Medium | Aromatic C-H stretching |
| 2920 & 2850 | Strong | Asymmetric & Symmetric C-H stretching of aliphatic CH₂ and CH₃ groups |
| 1620 | Medium | N-H scissoring (bending) of primary amine |
| 1510 | Strong | Aromatic C=C ring stretching |
| 1245 | Strong | Asymmetric C-O-C stretching of aryl-alkyl ether |
| 1030 | Medium | Symmetric C-O-C stretching of aryl-alkyl ether |
| 825 | Strong | C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring |
NMR Spectral Data
The ¹H and ¹³C NMR spectra provide a detailed structural map. The lettering on the structure below corresponds to the assignments in the tables.
(a) H₃C-(CH₂)₉-** (b)** CH₂-** (c)** CH₂-O-Ar-NH₂
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | d, J=8.8 Hz | 2H | Aromatic H (ortho to -O) |
| ~6.65 | d, J=8.8 Hz | 2H | Aromatic H (ortho to -NH₂) |
| ~3.85 | t, J=6.6 Hz | 2H | c : -O-CH₂ -R |
| ~3.50 | br s | 2H | -NH₂ |
| ~1.75 | quintet | 2H | b : -O-CH₂-CH₂ -R |
| ~1.45-1.25 | m | 16H | Bulk -(CH₂ )₈- chain |
| ~0.88 | t, J=6.8 Hz | 3H | a : Terminal -CH₃ |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Aromatic C (quaternary, attached to -O) |
| ~141.0 | Aromatic C (quaternary, attached to -N) |
| ~116.5 | Aromatic CH (ortho to -O) |
| ~115.5 | Aromatic CH (ortho to -N) |
| ~68.5 | c : -O-CH₂ -R |
| ~31.9 | Aliphatic CH₂ |
| ~29.6 (multiple peaks) | Bulk -(CH₂ )₈- chain |
| ~29.3 | b : -O-CH₂-CH₂ -R |
| ~26.0 | Aliphatic CH₂ |
| ~22.7 | Aliphatic CH₂ |
| ~14.1 | a : Terminal -CH₃ |
Conclusion
The combination of FTIR and NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. FTIR quickly confirms the presence of the key amine, ether, aromatic, and long-chain aliphatic functionalities. High-resolution ¹H and ¹³C NMR spectroscopy then provides an unambiguous confirmation of the atomic connectivity and the specific isomeric form (1,4-disubstitution). The protocols and expected spectral data presented in this note serve as a comprehensive guide for researchers in ensuring the identity and quality of this important chemical intermediate.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3498633, this compound. Retrieved from [Link].
-
Drawell (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link].
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University of California, Los Angeles (n.d.). Sample preparation for FT-IR. Retrieved from [Link].
-
Tiong, H. S., Ong, L.-K., Yeap, G.-Y., & Lee, S. L. (2010). FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. ResearchGate. Retrieved from [Link].
-
Polymer Chemistry Characterization Lab (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link].
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Max Planck Institute (n.d.). Supporting Information - General remarks. Retrieved from [Link].
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link].
-
Hamad, W. M. (2017). Synthesis and liquid crystalline study of 2,4-bis(4´-n-heptyloxybenzoyloxy)-benzylidene-4²-n´-alkoxy aniline. ResearchGate. Retrieved from [Link].
-
The Royal Society of Chemistry (n.d.). Supplementary Material. Retrieved from [Link].
-
Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. Retrieved from [Link].
-
ICT Prague (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].
-
Muhammad, S. K., et al. (2015). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link].
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-
The Royal Society of Chemistry (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link].
-
SpectraBase (n.d.). 4-n-Dodecylaniline. Retrieved from [Link].
-
ResearchGate (2022). a: FTIR Spectra of Aniline. Retrieved from [Link].
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Application Note: A Robust HPLC Method for Purity Analysis of 4-(Dodecyloxy)aniline
Introduction
4-(Dodecyloxy)aniline is an aromatic amine characterized by a long C12 alkyl chain, rendering it a highly hydrophobic molecule. Its purity is critical for its intended applications, which can span from chemical synthesis to materials science and pharmaceutical development. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact its performance and safety profile.
High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical and chemical industries for assessing the purity of compounds.[1] Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is the most suitable mode for analyzing non-polar compounds like this compound.[2][3]
The primary challenge in developing an HPLC method for this analyte is its strong retention on conventional C18 stationary phases. An isocratic elution with a high percentage of organic solvent would be necessary to elute the main peak, but this would likely result in poor resolution of less hydrophobic impurities that would elute near the void volume. Conversely, a mobile phase with a lower organic content would lead to excessively long retention times and broad peaks for the main component. Therefore, a gradient elution, where the mobile phase composition is changed over time, is the optimal approach.[4][5] This application note describes a systematic approach to developing and applying such a method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁NO | PubChem CID 3498633[6] |
| Molecular Weight | 277.44 g/mol | ChemicalBook[7] |
| Structure | ||
| PubChem CID 3498633[6] | ||
| XLogP3 (Hydrophobicity) | 6.9 | PubChem CID 3498633[6] |
| UV Absorbance (Aniline) | Aniline exhibits UV absorbance with peaks that can be influenced by substitution. A common detection wavelength for aniline derivatives is in the 230-280 nm range. | [8] |
The high XLogP3 value of 6.9 confirms the pronounced non-polar nature of this compound, necessitating a strong organic mobile phase for elution in reversed-phase chromatography. The aniline chromophore provides a basis for UV detection.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC purity analysis of this compound.
Materials and Reagents
-
This compound: Reference standard and sample for analysis.
-
Acetonitrile (ACN): HPLC gradient grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid (FA): 99% purity or higher.
-
Trifluoroacetic Acid (TFA): HPLC grade (optional mobile phase additive).
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector. | A reliable gradient system is essential for this method. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18) | C18 columns provide strong hydrophobic retention necessary for this analyte. A 150 mm length offers a good balance of resolution and analysis time. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to protonate the aniline moiety, leading to sharper peaks and consistent retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common strong solvent in reversed-phase HPLC with good UV transparency. |
| Gradient Program | Time (min) | %B |
| 0.0 | 70 | |
| 20.0 | 100 | |
| 25.0 | 100 | |
| 25.1 | 70 | |
| 30.0 | 70 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Provides good sensitivity for the aniline chromophore. A DAD can be used to scan for the optimal wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector response. |
| Sample Diluent | Acetonitrile/Water (70:30 v/v) | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Method Workflow and Rationale
The following diagram illustrates the logical flow of the HPLC purity analysis, from sample preparation to data analysis.
Caption: Workflow for HPLC Purity Analysis of this compound.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[6][9] This ensures that the system is capable of providing accurate and reproducible results. The SST is performed by making at least five replicate injections of the standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration.[9] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good peak sharpness. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[9] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
These criteria are based on general recommendations from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1]
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by area normalization. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH Q2(R1) guidelines.[1] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples, and by peak purity analysis using a DAD.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal sample concentration.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust approach for the purity determination of the highly hydrophobic compound this compound. The use of a gradient elution with a C18 column allows for excellent separation of the main component from potential impurities, while ensuring a reasonable analysis time. Adherence to the detailed protocol and system suitability criteria will ensure the generation of high-quality, reproducible data essential for quality control and research and development activities.
References
-
Gradient HPLC for Reversed-Phase Separations. LCGC International. Available at: [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. (2001-07-22). Available at: [Link]
-
Serially coupling hydrophobic interaction and reversed-phase chromatography with simultaneous gradients provides greater coverage of the metabolome. PMC - NIH. Available at: [Link]
-
Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
This compound. PubChem - NIH. Available at: [Link]
-
System Suitability Requirements for a USP HPLC Method. MicroSolv. (2025-11-03). Available at: [Link]
-
Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. PubMed. Available at: [Link]
-
HPLC Practical - System Suitability Test. Scribd. Available at: [Link]
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Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available at: [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. Available at: [Link]
-
How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? ResearchGate. (2016-08-05). Available at: [Link]
-
Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. ACS Publications. Available at: [Link]
-
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. ResearchGate. (2025-08-06). Available at: [Link]
-
Reverse Phase HPLC. Veeprho. (2025-02-02). Available at: [Link]
-
UV absorption spectra of 4,4'-oxidianiline (ODA) in pure... ResearchGate. Available at: [Link]
-
of HPLC method application for monitoring the alkylphenols content in... ResearchGate. Available at: [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. (2025-08-05). Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. (2021-12-15). Available at: [Link]
-
Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]
-
Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 ... ResearchGate. Available at: [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]
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The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. (2025-02-08). Available at: [Link]
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Royal Society of Chemistry. Available at: [Link]
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The Definitive Guide to Gas Chromatography-Mass Spectrometry (GC-MS) of Aniline Derivatives
An Application Note and Protocol for Researchers
Abstract
Aniline and its derivatives are foundational chemical intermediates in the synthesis of a vast array of industrial products, including pharmaceuticals, dyes, and polymers.[1][2] Given their widespread use and potential toxicity, the development of robust, sensitive, and selective analytical methods for their characterization is paramount.[2] This application note delivers a comprehensive, field-proven guide to the analysis of aniline derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the core principles, from sample extraction in diverse matrices like soil and groundwater to the nuances of instrumental analysis. This document provides detailed, step-by-step protocols for sample preparation, including liquid-liquid and accelerated solvent extraction, discusses the rationale for chemical derivatization, and presents optimized GC-MS parameters for both qualitative and quantitative workflows.
Introduction: The Analytical Challenge of Aniline Derivatives
Aniline (C₆H₅NH₂) is the simplest aromatic amine and a precursor to numerous substituted derivatives. These compounds exhibit a wide range of polarities and volatilities, which can create significant analytical challenges. Direct GC-MS analysis is often feasible, but the inherent polarity and potential for hydrogen bonding in some derivatives can lead to poor chromatographic peak shape (tailing), low sensitivity, and erratic responses.[2][3] Therefore, a successful methodology hinges on a carefully considered strategy that addresses the specific physicochemical properties of the target analytes and the complexity of the sample matrix.
GC-MS stands as a powerful and widely adopted technique for this purpose, offering excellent chromatographic resolution and highly specific detection.[2] This guide provides the technical insights necessary to navigate the complexities of aniline analysis, ensuring data of the highest quality and integrity.
The Strategic Workflow: A Logic-Based Approach
The analytical pathway for aniline derivatives is not a one-size-fits-all process. The optimal strategy depends on the sample matrix, the concentration of the analytes, and their specific chemical structures. The following workflow illustrates the key decision points in the analytical process.
Caption: High-level workflow for the GC-MS analysis of aniline derivatives.
Foundational Protocols: Sample Preparation and Extraction
The goal of sample preparation is to efficiently isolate the target aniline derivatives from the sample matrix, remove interferences, and concentrate the analytes to a level suitable for GC-MS detection. The choice of method is dictated by the sample type.
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is adapted for matrices such as groundwater or serum. The core principle is partitioning the analytes of interest from the aqueous phase into an immiscible organic solvent.
-
Rationale: Aniline and its derivatives are basic compounds. By increasing the pH of the aqueous sample to >11, they are converted to their free base form, which is significantly more soluble in organic solvents like methylene chloride or chloroform, thus maximizing extraction efficiency.[2]
-
Step-by-Step Methodology:
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container. For biological samples, use an equivalent volume of serum or plasma.
-
pH Adjustment: Transfer the sample to a 250 mL separatory funnel. Adjust the sample pH to >11 using 1.0 M Sodium Hydroxide (NaOH). Verify with a pH meter or pH paper.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., N-methylaniline or a deuterated analog) to a final concentration of 1 µg/mL.[1][2] This is critical for accurate quantification and corrects for variability in extraction and injection.
-
Extraction: Add 20 mL of methylene chloride to the separatory funnel. Stopper and shake vigorously for 2 minutes, ensuring to vent pressure periodically.
-
Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 4-5) two more times with fresh 20 mL aliquots of methylene chloride.[2] Combine all organic extracts.
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.[2] This removes residual water, which can interfere with the GC column and analysis.
-
Concentration: Gently concentrate the extract to a final volume of 1 mL under a stream of dry nitrogen at room temperature.[2] Avoid complete dryness to prevent loss of volatile analytes. The sample is now ready for direct analysis or derivatization.
-
Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples
ASE is a highly efficient technique for extracting analytes from solid matrices like soil or sludge, using elevated temperatures and pressures to increase extraction speed and efficiency.[4]
-
Rationale: Increasing the temperature of the extraction solvent decreases its viscosity and increases its solubility, allowing for better penetration of the sample matrix.[4] The high pressure keeps the solvent liquid above its boiling point, enabling faster extraction kinetics.
-
Step-by-Step Methodology:
-
Sample Preparation: Homogenize the solid sample. Mix 10 g of the sample with a drying/dispersing agent like diatomaceous earth.[2]
-
Cell Loading: Load the mixture into an ASE extraction cell.
-
Extraction Parameters: Use a mixture of acetone/n-hexane (1:1 v/v) as the extraction solvent.[4] Perform the extraction under the conditions specified in the table below.
-
Collection & Concentration: Collect the extract in a vial. Concentrate the solvent to 1 mL using a nitrogen evaporator. The extract may require a cleanup step (e.g., using a magnesium silicate column) before analysis.[4]
-
| Parameter | Recommended Value | Rationale |
| Extraction Solvent | Acetone/n-Hexane (1:1 v/v) | Provides a good polarity range to extract a variety of aniline derivatives.[4] |
| Temperature | 100 °C | Increases extraction efficiency by enhancing solvent properties.[4] |
| Pressure | 1500 psi | Maintains the solvent in a liquid state for optimal extraction. |
| Static Time | 5 minutes | Allows time for the solvent to penetrate the matrix and dissolve the analytes. |
| Flush Volume | 60% of cell volume | Ensures the transfer of the extracted analytes from the cell to the collection vial.[4] |
| Purge Time | 100 seconds | Removes residual solvent from the extraction cell. |
To Derivatize or Not to Derivatize? A Critical Decision
Derivatization is a chemical reaction used to convert an analyte into a product with properties that are more amenable to a specific analytical method. For GC-MS of anilines, this typically involves acylation to improve volatility and thermal stability.[2]
Caption: Decision-making flowchart for choosing between direct analysis and derivatization.
Protocol 3: Derivatization via Acylation
This protocol describes a common derivatization reaction for aniline using 4-carbethoxyhexafluorobutyryl chloride, which creates a stable, volatile derivative with excellent mass spectrometric properties.[1]
-
Rationale: The acidic protons on the amine group of aniline can interact with active sites in the GC inlet and column, causing peak tailing. Replacing these protons with a larger, non-polar group via acylation blocks these interactions, resulting in sharper, more symmetrical peaks and improved sensitivity.
-
Step-by-Step Methodology:
-
Preparation: Ensure the 1 mL extract from the preparation step is completely dry. This can be achieved by evaporating any remaining solvent under a gentle stream of nitrogen.
-
Reaction: To the dried residue, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride as the derivatizing reagent.[1]
-
Incubation: Vortex the mixture for 30 seconds and allow it to react at room temperature for 15 minutes.
-
Reagent Removal: Evaporate the excess derivatizing reagent under a gentle stream of nitrogen.[1][2]
-
Reconstitution: Reconstitute the dried derivative in 50-100 µL of ethyl acetate.[1][2] The sample is now ready for GC-MS injection.
-
GC-MS Instrumental Protocol and Parameters
Proper setup of the GC-MS instrument is critical for achieving good separation and sensitive detection. The parameters provided below are a robust starting point and should be optimized for specific instruments and target analytes.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and precise control over temperature and flow. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or ZB-Wax (20 m x 0.18 mm, 0.18 µm) | A non-polar 5% phenyl-methylpolysiloxane column (HP-5ms) is a versatile choice. A wax column is suitable for more polar compounds.[5] |
| Carrier Gas | Helium (5.0 grade) at 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency.[5] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the amount of analyte transferred to the column, essential for trace analysis.[5] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes without thermal degradation.[5] |
| Oven Program | Initial 40 °C (hold 2 min), ramp 15 °C/min to 150 °C (hold 5 min), ramp 10 °C/min to 280 °C (hold 2 min) | A multi-step ramp allows for separation of early-eluting volatile compounds and later-eluting, higher-boiling derivatives. This is a typical starting point; an isothermal or slower ramp may be needed for complex mixtures.[4][5][6] |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS.[6] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization.[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification and screening. SIM mode significantly increases sensitivity for quantitative analysis by monitoring only specific ions of interest. |
Data Analysis: From Spectrum to Result
Qualitative Identification
Identification is achieved by comparing both the retention time and the mass spectrum of a peak in the sample chromatogram with that of a known analytical standard. The fragmentation pattern in EI is highly reproducible. For aniline, the molecular ion (M⁺) is observed at m/z 93, with characteristic fragment ions at m/z 65 and 66.[4]
Quantitative Analysis
Quantification is performed by creating a calibration curve using standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. This ratiometric approach corrects for variations in injection volume and instrument response. The linearity of the method should be established across the expected concentration range of the samples.[1][4]
| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Aniline | 93 | 66 | 65 |
| Derivatized Aniline ** | 343 | - | - |
| N-Methylaniline (IS) | 107 | 77 | - |
| Derivatized N-Methylaniline (IS) | 357 | - | - |
| *Using 4-carbethoxyhexafluorobutyryl chloride derivatization.[1] |
Method Validation and Quality Control
A robust analytical method requires rigorous validation and ongoing quality control to ensure the data generated is reliable and defensible.
-
Linearity: A calibration curve with at least five concentration points should be analyzed. A correlation coefficient (r²) of >0.995 is typically required.[4]
-
Precision and Accuracy: Assessed by analyzing replicate spiked samples at different concentrations. Precision is expressed as the relative standard deviation (%RSD), while accuracy is expressed as the percent recovery. Recoveries between 76% and 98% with RSDs from 2.0% to 7.5% are considered excellent.[4]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[4] These should be determined experimentally based on signal-to-noise ratios or the standard deviation of replicate low-level samples.
-
Quality Control Samples: A reagent blank, a matrix spike, and a laboratory control sample should be analyzed with each batch of samples to monitor for contamination, matrix effects, and analytical performance.
References
-
Determination of Aniline in Soil by ASE/GC-MS. (2022). MDPI. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (1996). U.S. Environmental Protection Agency. [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1999). PubMed. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health (NIH). [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). ResearchGate. [Link]
-
Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS. (2009). ResearchGate. [Link]
-
Mass spectral fragmentation of aniline-1-carbon-13. (1969). Journal of the American Chemical Society. [Link]
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- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. epa.gov [epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols: The Versatile Role of 4-(Dodecyloxy)aniline in Organic Electronic Materials
Introduction: Unveiling the Potential of a Key Building Block
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving desired material properties and device performance. Among these, 4-(dodecyloxy)aniline has emerged as a particularly versatile precursor due to its unique combination of a reactive aniline moiety and a long, solubilizing dodecyloxy chain. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in the creation of sophisticated organic electronic materials, including conducting polymers and liquid crystals. We will explore the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.
The core value of this compound lies in its amphipathic nature. The electron-rich aniline head allows for facile incorporation into conjugated systems through polymerization or condensation reactions, forming the electronically active backbone of the material. Concurrently, the long, flexible dodecyloxy tail imparts crucial processability, enabling solubility in common organic solvents and influencing the material's morphology and self-assembly behavior. This dual functionality makes it an attractive candidate for a range of applications, from printable conducting inks to the active layers in liquid crystal displays.
I. Synthesis of Poly(this compound): A Soluble Conducting Polymer
The synthesis of polyaniline (PANI) and its derivatives is a cornerstone of conducting polymer research. However, pristine PANI is notoriously difficult to process due to its poor solubility. The incorporation of the dodecyloxy group onto the aniline monomer circumvents this issue, yielding a polymer that is readily soluble in many organic solvents, thus opening the door to solution-based processing techniques like spin-coating and inkjet printing.[1]
Causality of Experimental Design:
The polymerization of this compound is typically achieved through chemical oxidation. Ammonium persulfate (APS) is a commonly employed oxidant due to its high reactivity and water solubility. The reaction is conducted in an acidic medium, which serves two primary purposes: it protonates the aniline monomer, making it more susceptible to oxidation, and it dopes the resulting polymer, rendering it electrically conductive. The choice of acid can influence the morphology and conductivity of the final polymer.
The long dodecyloxy chain plays a critical role in the solubility of the resulting poly(this compound). This aliphatic tail disrupts the strong interchain interactions that render unsubstituted polyaniline insoluble, allowing the polymer chains to be solvated by organic solvents. This enhanced solubility is crucial for the fabrication of thin films and other device structures from solution.
Experimental Workflow: Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative polymerization of this compound.
Detailed Protocol: Synthesis of Poly(this compound)
Materials:
-
This compound (1.0 eq)
-
Ammonium persulfate (APS) (1.25 eq)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve this compound in 1 M HCl. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve ammonium persulfate in deionized water.
-
Slowly add the APS solution dropwise to the stirred aniline solution over a period of 30 minutes. The reaction mixture will gradually turn dark green, indicating the formation of the polymer.
-
Continue stirring the reaction mixture at 0-5 °C for 4 hours.
-
After the reaction is complete, collect the dark green precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with 1 M HCl until the filtrate is colorless.
-
Subsequently, wash the polymer with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Characterization: The synthesized polymer can be characterized by Fourier-transform infrared (FTIR) spectroscopy to confirm the polymer structure, UV-Vis spectroscopy to study its electronic transitions, and four-point probe measurements to determine its electrical conductivity. The molecular weight can be estimated using gel permeation chromatography (GPC) with a suitable solvent like N-methyl-2-pyrrolidone (NMP).
Expected Properties of Poly(this compound)
| Property | Typical Value Range | Significance |
| Electrical Conductivity (doped) | 10⁻³ to 10⁰ S/cm | Sufficient for applications in antistatic coatings, sensors, and as a hole-transport layer.[2] |
| Solubility | Soluble in THF, Chloroform, NMP | Enables solution-based processing for thin-film device fabrication.[1] |
| Color (doped/undoped) | Green/Blue | Indicates the oxidation state of the polymer, which is related to its conductivity. |
| Thermal Stability | Stable up to ~250 °C | Important for device longevity and processing at elevated temperatures. |
II. Synthesis of Schiff Base Liquid Crystals from this compound
Schiff base compounds, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of liquid crystals.[3] The incorporation of this compound into Schiff base structures allows for the fine-tuning of their mesomorphic properties. The long dodecyloxy chain promotes the formation of smectic phases, which are characterized by a higher degree of molecular order compared to nematic phases.
Causality of Experimental Design:
The synthesis of Schiff base liquid crystals from this compound is a straightforward condensation reaction.[4] The reaction is typically carried out in a protic solvent like ethanol, which facilitates the formation of the imine bond. A catalytic amount of acid can be added to accelerate the reaction. The choice of the aldehyde partner is crucial in determining the final properties of the liquid crystal. By varying the structure of the aldehyde, one can modulate the melting point, clearing point, and the type of mesophases exhibited.
The dodecyloxy chain plays a pivotal role in inducing and stabilizing the liquid crystalline phases. The flexible alkyl chain fills space and promotes the parallel alignment of the rigid aromatic cores, which is a prerequisite for the formation of mesophases. Longer alkyl chains, such as the dodecyloxy group, tend to favor the formation of more ordered smectic phases over nematic phases.
Reaction Scheme: Schiff Base Condensation
Caption: General reaction scheme for the synthesis of Schiff base liquid crystals.
Detailed Protocol: Synthesis of a Representative Schiff Base Liquid Crystal
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in absolute ethanol.
-
Add a few drops of glacial acetic acid to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base liquid crystal.
-
Dry the purified product in a vacuum oven.
Characterization: The synthesized Schiff base can be characterized by ¹H NMR and FTIR spectroscopy to confirm its chemical structure. The liquid crystalline properties, including the phase transition temperatures and the types of mesophases, can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Liquid Crystalline Properties of this compound-Based Schiff Bases
The mesomorphic properties of Schiff bases derived from this compound are highly dependent on the structure of the aldehyde used in the synthesis. The following table provides a general overview of the expected trends.
| Aldehyde Substituent | Expected Mesophase(s) | General Trend |
| Short Alkoxy Chain | Nematic | The shorter chain provides enough flexibility for nematic ordering but may not be sufficient to induce smectic phases. |
| Long Alkoxy Chain | Nematic, Smectic A | The longer chain enhances the lamellar packing, leading to the formation of smectic A phases at lower temperatures.[4] |
| Cyano Group | Smectic A | The strong dipole moment of the cyano group promotes antiparallel molecular arrangements, favoring the formation of smectic phases. |
| Nitro Group | Nematic | The nitro group can also influence the mesomorphic behavior, often leading to the formation of nematic phases. |
III. Prospective Applications in Advanced Organic Electronic Devices
While the use of this compound in conducting polymers and liquid crystals is well-established, its versatile molecular structure suggests potential for application in other cutting-edge areas of organic electronics. The following sections outline prospective applications based on the known properties of this compound and its derivatives, providing a foundation for future research.
A. Hole-Transporting Layers in Organic Light-Emitting Diodes (OLEDs)
Rationale: Aniline-based materials are frequently used as hole-transporting layers (HTLs) in OLEDs due to their suitable highest occupied molecular orbital (HOMO) energy levels and good hole mobility.[5][6] The dodecyloxy chain in this compound can enhance the solubility and film-forming properties of the resulting materials, which is crucial for the fabrication of efficient and stable OLEDs. Derivatives of this compound, such as oligomers or polymers, could be designed to have optimal electronic properties for hole injection and transport from the anode to the emissive layer.
Proposed Research Workflow:
Caption: Proposed workflow for evaluating this compound derivatives as HTLs in OLEDs.
B. Additives for Enhanced Performance in Perovskite Solar Cells
Rationale: The performance and stability of perovskite solar cells are highly sensitive to the quality of the perovskite crystal layer. Aniline derivatives have been explored as additives to improve the morphology and reduce defects in the perovskite film.[7][8] The amine group of this compound can potentially coordinate with the lead ions in the perovskite structure, passivating defects at the crystal grain boundaries. The hydrophobic dodecyloxy tail could also help to protect the perovskite layer from moisture, thereby enhancing the long-term stability of the solar cell.
Proposed Research Protocol:
Materials:
-
Perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in DMF/DMSO)
-
This compound
-
Substrates (e.g., FTO-coated glass)
-
Other materials for solar cell fabrication (e.g., electron transport layer, hole transport layer, metal electrode)
Procedure:
-
Prepare a series of perovskite precursor solutions with varying concentrations of this compound as an additive.
-
Fabricate perovskite solar cells using these solutions via a standard spin-coating method.
-
Anneal the perovskite films to promote crystallization.
-
Complete the device fabrication by depositing the remaining layers.
-
Characterize the performance of the solar cells by measuring their power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Evaluate the long-term stability of the devices under ambient conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of organic electronic materials. Its unique combination of a reactive aniline head and a processability-enhancing dodecyloxy tail allows for the creation of soluble conducting polymers and tunable liquid crystals. The detailed protocols provided in this application note offer a solid foundation for researchers to explore the synthesis and characterization of these materials. Furthermore, the prospective applications in OLEDs and perovskite solar cells highlight the untapped potential of this molecule and open up new avenues for future research and development in the exciting field of organic electronics.
References
- Interfacial modification via aniline molecules with multiple active sites for performance enhancement of n–i–p perovskite solar cells.
- The multiple effects of polyaniline additive to improve the efficiency and stability of perovskite solar cells. Request PDF.
- 4-(octadecyloxy)aniline. ChemBK.
- 4-Dodecylaniline synthesis. ChemicalBook.
- Improving the efficiency and stability of tin-based perovskite solar cells using anilinium hypophosphite additive. New Journal of Chemistry.
- This compound (C18H31NO). PubChemLite.
- This compound | C18H31NO | CID 3498633. PubChem.
- Schiff Bases [Liquid Crystal (LC)
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.
- Additive engineering for improving the stability of tin-based perovskite (FASnI3) solar cells.
- An old dog with new tricks: Schiff bases for liquid crystals materials based on isoxazolines and isoxazoles.
- 4-Dodecylaniline 97 104-42-7. Sigma-Aldrich.
- Molecular materials as interfacial layers and additives in perovskite solar cells. Royal Society of Chemistry.
- Synthesis, identification and study of electrical conductivity of the doped poly aniline. ScienceDirect.
- POLYANILINE. PREPARATION OF A CONDUCTING POLYMER (IUPAC Technical Report). UQ eSpace.
- Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability. RSC Publishing.
- Synthesis, characterization, and properties of poly(N-alkylanilines).
- (PDF) Polyaniline. Preparation of a conducting polymer.
- Recent Progress in Organic Hole Transport Materials for Energy Applic
- Synthesis of Conductive Poly(O-Ethoxyaniline)/Talc Composite and Investigation of its Properties.
- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC.
- Synthesis, characterization and conductivity study of polyaniline prepared by chemical oxidative and electrochemical methods. Scholars Research Library.
- Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica.
- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC.
- Intrinsic Organic Semiconductors as Hole Transport Layers in p–i–n Perovskite Solar Cells.
- Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing.
- (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
- Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. PMC.
- (PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
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- 4. mdpi.com [mdpi.com]
- 5. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Improving the efficiency and stability of tin-based perovskite solar cells using anilinium hypophosphite additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Formulation of High-Performance Liquid Crystal Displays with 4-Alkoxyaniline Schiff Bases
Abstract
This guide provides a comprehensive, in-depth technical overview of the formulation of liquid crystal displays (LCDs) utilizing 4-alkoxyaniline derivatives. Specifically, it focuses on the synthesis, purification, and characterization of Schiff base (azomethine) liquid crystals derived from these anilines. As a class of materials, these compounds offer exceptional versatility due to the tunable nature of their mesomorphic properties, which can be precisely controlled by modifying the length of their terminal alkoxy chains. We present detailed, field-proven protocols for the entire workflow, from the initial chemical synthesis and characterization to the formulation of eutectic mixtures and the final assembly and electro-optical testing of liquid crystal cells. The causality behind experimental choices is explained throughout, providing researchers and drug development professionals with the foundational knowledge and practical steps required to design and evaluate novel liquid crystal materials for display applications.
Part 1: Synthesis and Purification of Core Mesogens
Principle and Rationale
The foundation of a liquid crystal display is the mesogenic material itself. 4-alkoxyaniline derivatives, particularly when reacted with 4-alkoxybenzaldehydes to form Schiff bases (N-benzylideneanilines), are a cornerstone of calamitic (rod-shaped) liquid crystal research. The reaction is a classic acid-catalyzed condensation, forming a rigid core structure essential for liquid crystallinity.
Causality of Molecular Design:
-
Rigid Core: The two phenyl rings linked by the azomethine group (-CH=N-) create a rigid, linear molecular shape. This rigidity is a prerequisite for the long-range orientational order that defines a liquid crystal phase.[1]
-
Terminal Alkoxy Chains (-OR): These flexible chains at both ends of the molecule are critical. They lower the melting point compared to the unsubstituted core and promote the formation of the desired nematic and smectic mesophases. The length of these chains directly influences the thermal stability and type of mesophase observed; longer chains tend to favor the more ordered smectic phases due to increased van der Waals interactions.[2]
The synthesis workflow is designed to produce high-purity compounds, as even minor impurities can significantly depress the clearing point (the temperature at which the material becomes an isotropic liquid) and alter electro-optical performance.
Caption: Workflow for Schiff Base Liquid Crystal Synthesis.
Protocol 1: Synthesis of 4-Hexyloxybenzylidene-4'-methoxyaniline
This protocol provides a representative example. It can be adapted for different alkoxy chain lengths by substituting the appropriate starting materials.
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hexyloxybenzaldehyde (0.01 mol) and 4-methoxyaniline (p-anisidine) (0.01 mol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the mixture until the reactants are fully dissolved.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the solution. The acid acts as a catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the condensation reaction.[3]
-
Reaction: Heat the mixture to reflux gently using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. The Schiff base product will begin to precipitate as a crystalline solid.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Air-dry the product on the filter paper, then transfer it to a desiccator for further drying under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to achieve the high purity required for reliable mesomorphic and electro-optical properties. Ethanol is a common and effective solvent for this class of compounds.[4]
-
Solvent Selection: Place the crude, dried Schiff base from Protocol 1 into an Erlenmeyer flask.
-
Dissolution: Add the minimum amount of hot absolute ethanol required to just completely dissolve the solid. This is best done by adding the solvent in small portions to the heated (near boiling) suspension. Using excess solvent will result in low recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collection and Drying: Collect the purified crystals by suction filtration and dry them thoroughly under vacuum. The purity can be confirmed by measuring the melting point; a sharp melting point is indicative of a pure compound.
| Problem | Probable Cause | Solution | Reference |
| Product "Oils Out" | 1. Solvent boiling point is higher than the product's melting point. 2. Solution is cooling too rapidly. | 1. Reheat to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. 2. Consider a lower-boiling point solvent. | [5] |
| No Crystals Form | 1. Solution is too dilute (too much solvent used). 2. Solution is supersaturated. | 1. Boil off some solvent to increase the concentration and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. | [5] |
| Low Recovery | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Evaporate some of the solvent from the filtrate and cool to recover a second crop of crystals. Note: this crop may be less pure. | [5] |
Part 2: Characterization of Mesogenic Properties
Principle and Rationale
Once a pure compound is synthesized, its liquid crystalline properties must be thoroughly characterized. This involves identifying the types of mesophases it forms (e.g., nematic, smectic A, smectic C) and determining the temperature ranges over which these phases are stable. Polarizing Optical Microscopy (POM) provides qualitative identification through visual textures, while Differential Scanning Calorimetry (DSC) provides quantitative data on transition temperatures and enthalpies.
Methodology 1: Polarizing Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the purified compound on a clean microscope slide. Cover it with a coverslip.
-
Heating Stage: Place the slide on a programmable hot stage connected to the microscope.
-
Observation: Heat the sample into the isotropic liquid phase (it will appear completely dark between crossed polarizers).
-
Cooling and Identification: Slowly cool the sample (e.g., at 1-5 °C/min). As it transitions into a liquid crystal phase, a birefringent texture will appear.
Methodology 2: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point. Then, cool the sample at the same rate. The phase transitions will appear as peaks on the DSC thermogram. The peak maximum is taken as the transition temperature.
Data Presentation: Phase Transitions of a Homologous Series
The table below presents typical phase transition data for a homologous series of 4-alkoxybenzylidene-4'-alkoxyanilines, demonstrating the effect of chain length.
| Compound (n-m) | n | m | C-N/C-Sm Transition (°C) | Sm-N Transition (°C) | N-I Transition (°C) | Reference |
| 1O.O4 | 1 | 4 | 93.0 | - | 110.0 | [8] |
| 2O.O4 | 2 | 4 | 100.0 | - | 109.0 | [8] |
| 4O.O4 | 4 | 4 | 76.0 | 79.0 | 106.0 | [8] |
| 6O.O4 | 6 | 4 | 69.0 | 89.0 | 101.0 | [8] |
| 8O.O4 | 8 | 4 | 74.0 | 95.0 | 98.0 | [8] |
| (C=Crystal, N=Nematic, Sm=Smectic, I=Isotropic) |
Part 3: Formulation of Nematic Mixtures for Displays
Principle and Rationale
Single liquid crystal compounds are rarely suitable for practical display applications because they often have high melting points and narrow nematic ranges. The primary goal of formulation is to create a mixture that is nematic over a wide operational temperature range (e.g., -20 °C to +80 °C) and possesses optimized electro-optical properties.
Key Formulation Strategies:
-
Eutectic Mixtures: By mixing several different, but structurally similar, liquid crystal compounds, the melting point of the mixture can be significantly depressed below that of any individual component. This broadens the liquid crystal phase range.[9]
-
Positive Dielectric Anisotropy (Δε): For a standard twisted nematic (TN) display, the liquid crystal must have a positive Δε. This means its dielectric permittivity parallel to the molecular director is greater than the permittivity perpendicular to it. This property ensures the molecules align with an applied electric field. Compounds with a strong dipole moment along the long molecular axis, such as those with a terminal cyano (-CN) group, are added to the mixture to achieve a large positive Δε, which results in a lower threshold voltage for switching.[9][10]
Caption: Logic for Formulating a Nematic LC Mixture.
Protocol 3: Preparation of a Nematic Mixture
-
Component Selection: Based on the properties of individual compounds, select 3-4 Schiff base derivatives with different chain lengths to form the eutectic base. Select a high-Δε component (e.g., 4-cyano-4'-pentylbiphenyl, or 5CB).
-
Weighing: In a clean glass vial, accurately weigh the desired proportions of each component. A typical starting point might be a 70% eutectic base and 30% high-Δε component by weight.
-
Homogenization: Seal the vial and place it on a hot plate. Heat the mixture to a temperature approximately 10 °C above the clearing point of the highest-melting component.
-
Mixing: Keep the mixture in the isotropic phase for 15-20 minutes, agitating it periodically to ensure complete and uniform mixing.
-
Cooling: Remove the vial from the heat and allow it to cool to room temperature. The resulting homogenous mixture is now ready for cell filling and characterization.
Part 4: LC Cell Assembly and Electro-Optical Testing
Principle and Rationale
To test the performance of a formulated mixture, it must be incorporated into a liquid crystal cell. A standard test cell consists of two parallel glass plates coated with a transparent conductor (Indium Tin Oxide, ITO) and an alignment layer. The alignment layer, typically a rubbed polyimide film, creates microgrooves that force the liquid crystal molecules at the surface to align in a specific direction. In a twisted nematic (TN) cell, the alignment directions on the two plates are set at 90° to each other, forcing the director to twist through the cell. Applying a voltage across the ITO electrodes realigns the molecules parallel to the electric field, changing the optical properties of the cell and allowing light to be modulated.[11]
Caption: Workflow for LC Test Cell Fabrication and Testing.
Protocol 4: Fabrication and Filling of a Test Cell
-
Substrate Cleaning: Thoroughly clean two ITO-coated glass substrates by sonicating them sequentially in detergent solution, deionized water, and isopropanol. Dry the substrates completely.
-
Alignment Layer: Spin-coat a thin layer of a polyimide precursor solution (e.g., Nylon 6/6) onto the ITO side of each substrate.[12]
-
Curing: Cure the polyimide by baking the substrates on a hot plate according to the manufacturer's specifications (e.g., 230 °C for 30 min).[13]
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth to create alignment grooves.
-
Cell Assembly:
-
Disperse a small quantity of spherical spacers (e.g., 5 µm diameter) onto one substrate to define the cell gap.[13]
-
Apply a UV-curable sealant around the perimeter of the other substrate, leaving a small gap for filling.
-
Press the two substrates together, ensuring the rubbing directions are oriented at 90° to each other.
-
Cure the sealant with a UV lamp.
-
-
Filling: Place a drop of the formulated LC mixture at the edge of the fill gap. The cell will fill via capillary action. This process can be expedited by performing it in a vacuum chamber.[14]
-
Sealing: Once filled, seal the gap with a small amount of UV-curable epoxy to complete the cell.
Methodology 3: Electro-Optical Characterization
-
Setup: Place the filled LC cell between two crossed polarizers. The input polarizer should be aligned with the rubbing direction of one of the substrates. Use a laser or LED as a light source and a photodiode to measure the transmitted light intensity.
-
Voltage Application: Apply a variable AC square wave voltage (e.g., 1 kHz) to the ITO electrodes.
-
Voltage-Transmittance (V-T) Curve: Measure the transmitted optical intensity as the applied voltage is swept from 0 V to a saturation voltage (e.g., 10 V). Plotting transmittance vs. voltage gives the V-T curve, from which the threshold and saturation voltages can be determined.
-
Switching Times: Apply a square wave voltage that switches between 0 V and the saturation voltage. Measure the time it takes for the transmittance to go from 10% to 90% (rise time, τ_on) and from 90% to 10% (fall time, τ_off).
| Property | Typical 4-Alkoxyaniline Mixture | Standard Mixture (E7) | Significance |
| Nematic Range | -10 to 75 °C | -10 to 60.5 °C | Defines the operational temperature window of the device. |
| Dielectric Anisotropy (Δε) | +8 to +12 | +13.8 | A larger positive value leads to a lower switching voltage. |
| Birefringence (Δn) | 0.15 - 0.20 | 0.225 | Determines the cell thickness needed for a given optical path difference. |
| Switching Time (τ_on + τ_off) | 15 - 30 ms | ~20 ms | Measures the speed at which the display can change states (video rate capability). |
Conclusion
4-Alkoxyaniline-based Schiff bases represent a fundamentally important and highly adaptable class of mesogenic compounds. Through straightforward synthesis and purification protocols, researchers can generate a library of materials with systematically varied properties. By applying principles of eutectic mixing and doping with high-dielectric-anisotropy components, these individual compounds can be formulated into mixtures suitable for demanding display applications. The comprehensive workflow detailed in this guide—from molecular design and synthesis to device fabrication and testing—provides a robust framework for the development and evaluation of next-generation liquid crystal materials.
References
-
ARO-The Scientific Journal of Koya University.
-
AIP Publishing.
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Koya University Eprints.
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National Institutes of Health (PMC).
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ScienceDirect.
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Web of Proceedings.
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National Institutes of Health (PMC).
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Avento.
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ResearchGate.
-
Frontiers in Chemistry.
-
Taylor & Francis Online.
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Nature.
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ResearchGate.
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BenchChem.
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MDPI.
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Organic Syntheses.
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MDPI.
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BenchChem.
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MDPI.
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ResearchGate.
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ResearchGate.
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ResearchGate.
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National Institutes of Health (PMC).
-
African Journals Online (AJOL).
-
National Institutes of Health (PMC).
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- 1. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Benzylidene aniline: 1/ Write the synthesis step of Benzylidene aniline:.. [askfilo.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. digital-library.theiet.org [digital-library.theiet.org]
- 10. Impact of mesogenic aromaticity and cyano termination on the alignment and stability of liquid crystal shells - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00041A [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. smarterglass.com [smarterglass.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(Dodecyloxy)aniline Synthesis
Welcome to the technical support center for the synthesis of 4-(dodecyloxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields for this valuable intermediate. Here, we address common issues in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most common initial factors I should investigate?
Low yield is a frequent challenge that can often be traced back to a few key areas. Before delving into more complex possibilities, start by assessing these primary factors:
-
Purity of Starting Materials: The synthesis is highly sensitive to the purity of 4-aminophenol and 1-bromododécane. 4-Aminophenol is susceptible to oxidation, which can be identified by a discoloration (often pink or brown). It is advisable to use freshly purified 4-aminophenol or to purify it by recrystallization before use. Similarly, ensure the 1-bromododecane has not undergone hydrolysis or elimination, which can occur during prolonged storage.
-
Incomplete Deprotonation of 4-Aminophenol: The reaction proceeds via a Williamson ether synthesis, which requires the deprotonation of the hydroxyl group of 4-aminophenol to form the more nucleophilic phenoxide ion.[1][2][3] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-aminophenol will remain unreacted.
-
Reaction Atmosphere: The phenoxide intermediate is sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions that can consume your starting material and lead to complex impurity profiles.
Q2: I'm observing the formation of a significant amount of an alkene byproduct. What is causing this and how can I minimize it?
The formation of an alkene, in this case, dodecene, is a classic sign that an E2 elimination reaction is competing with your desired SN2 substitution.[4] This is a common side reaction in Williamson ether syntheses.[5]
-
Understanding the Competition: The alkoxide of 4-aminophenol can act as both a nucleophile (leading to the desired ether) and a base (leading to the alkene byproduct). The balance between these two pathways is influenced by several factors.
To favor the SN2 pathway and minimize elimination, consider the following strategies:
-
Reaction Temperature: Higher temperatures tend to favor elimination reactions.[4] If you are running your reaction at an elevated temperature, try reducing it and compensating with a longer reaction time.
-
Choice of Base: While a strong base is necessary for deprotonation, a very strong, sterically hindered base might favor proton abstraction from the alkyl halide, leading to elimination. For this synthesis, common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[4] Sodium hydride (NaH) is also an effective, non-nucleophilic base.[4]
-
Alkyl Halide Quality: Ensure your 1-bromododecane is a primary alkyl halide, as secondary and tertiary halides are more prone to elimination.[5][6]
Q3: My reaction seems to stall, and I have a lot of unreacted 4-aminophenol even after extended reaction times. What could be the issue?
This is a common problem that often points to issues with the nucleophilicity of the phenoxide or the reaction conditions.
-
Insufficient Base: As mentioned, ensure you are using at least one full equivalent of a suitable base to deprotonate the 4-aminophenol. It's often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents).
-
Solvent Choice: The choice of solvent plays a critical role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for Williamson ether synthesis.[1][4] These solvents effectively solvate the cation of the alkoxide, leaving the phenoxide anion "naked" and more nucleophilic.[4] Protic solvents (like ethanol or water) can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[4]
-
Phase Transfer Catalyst: If you are using a biphasic system (e.g., with aqueous NaOH), the use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The catalyst helps to transport the phenoxide from the aqueous phase to the organic phase where the 1-bromododecane is, thereby facilitating the reaction.
Q4: I'm seeing evidence of N-alkylation in my product mixture. How can I prevent the dodecyl group from attaching to the nitrogen of the aniline?
While O-alkylation is generally favored due to the higher acidity of the phenolic proton compared to the amine proton, N-alkylation can occur, especially under certain conditions.
-
Basicity and Nucleophilicity: The phenoxide is a stronger nucleophile than the neutral amine. By ensuring complete deprotonation of the hydroxyl group, you maximize the concentration of the more reactive nucleophile.
-
Protecting Groups: In cases where N-alkylation is a persistent issue, a protecting group strategy can be employed. The amino group of 4-aminophenol can be protected, for example, as an acetyl or a carbamate group, before performing the ether synthesis. The protecting group can then be removed in a subsequent step.
Q5: My crude product is a dark, oily mixture that is difficult to purify. What are some effective purification strategies?
The purification of this compound can be challenging due to its physical properties and potential impurities.
-
Initial Work-up: After the reaction is complete, a standard work-up procedure would involve quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or diethyl ether), and washing with water and brine.[1]
-
Acid Wash: To remove unreacted 4-aminophenol, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[7] The aniline functionality of the starting material will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[7] Be cautious, as your product also contains an aniline group and may also partition into the aqueous phase if the acid concentration is too high or the washing is too vigorous. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can neutralize any remaining acid and bring your product back into the organic layer.
-
Column Chromatography: This is often the most effective method for obtaining highly pure this compound. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the product from non-polar impurities (like dodecene) and more polar impurities.
-
Recrystallization: If a solid product can be obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.
II. Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve low-yield issues in your this compound synthesis.
Caption: A step-by-step workflow for troubleshooting low yield in this compound synthesis.
III. Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
-
4-Aminophenol
-
1-Bromododecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Hexane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the addition of 1-bromododecane (1.2 eq) via syringe.[1]
-
Reaction: Heat the reaction mixture to a gentle reflux (around 80-85 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-aminophenol spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the salts with a small amount of ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 4-Aminophenol | 109.13 | 1.0 |
| 1-Bromododecane | 249.23 | 1.2 |
| Potassium Carbonate | 138.21 | 2.0 |
| TBAB | 322.37 | 0.1 |
IV. Reaction Mechanism and Side Reactions
The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[3][5][6]
Caption: The reaction mechanism for this compound synthesis and the competing elimination side reaction.
V. References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved January 21, 2026, from [Link]
-
4-(octadecyloxy)aniline. (2024, April 10). ChemBK. Retrieved January 21, 2026, from [Link]
-
Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, 33A, 941-943.
-
Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved January 21, 2026, from [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved January 21, 2026, from [Link]
-
This compound (C18H31NO). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Electronic Supplementary Information A novel strategy to purify conductive polymer particles. (2019). The Royal Society of Chemistry.
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]
-
Optimization of the reaction conditions for aniline and hydroxylamine synthesis. (n.d.). ResearchGate.
-
The optimization of aniline reaction conditions. (2022). ResearchGate.
-
Optimization of the conditions for the synthesis of aniline. (n.d.). ResearchGate.
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (n.d.). ResearchGate.
-
Purification of Aniline. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
Purify and dry aniline? (2014, May 26). Reddit. Retrieved January 21, 2026, from [Link]
-
An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Ther. (n.d.). Benchchem.
-
How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Williamson Ether Synthesis for Long-Chain Alkyl Halides
Welcome to the Technical Support Center for the Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental reaction, with a specific focus on the challenges posed by long-chain alkyl halides. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Foundational Principles: The SN2 Mechanism at its Core
The Williamson ether synthesis is a cornerstone of organic chemistry, forming an ether from an organohalide and an alkoxide.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5][6][7] In this concerted step, the alkoxide ion performs a backside attack on the carbon atom bearing the halide, displacing it and forming a new carbon-oxygen bond.[1][2][5] The success of this synthesis, especially with challenging substrates like long-chain alkyl halides, hinges on a thorough understanding of SN2 reaction principles. The reactivity of the alkyl halide is paramount, with primary halides being the most suitable substrates.[4][5] Secondary alkyl halides often lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield alkenes through an E2 elimination pathway.[4][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with long-chain alkyl halides in the Williamson ether synthesis.
Q1: My reaction is sluggish or fails to proceed to completion. What are the likely causes and how can I improve the yield?
Low or no yield is a frequent challenge, often attributable to several factors when dealing with long-chain, nonpolar substrates.
-
Incomplete Deprotonation of the Alcohol: The formation of a highly nucleophilic alkoxide is the critical first step.[8]
-
Causality: Long-chain alcohols have pKa values in the range of 16-18, requiring a sufficiently strong base for complete deprotonation.[9] Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may not be effective for these less acidic alcohols.[4][10]
-
Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[5][6][9] These irreversibly deprotonate the alcohol, driving the equilibrium towards the formation of the alkoxide.[5] Ensure anhydrous conditions, as any moisture will quench the strong base.[4][11]
-
-
Poor Solubility of Reactants: The disparate polarities of the ionic alkoxide and the nonpolar long-chain alkyl halide can lead to a heterogenous reaction mixture, significantly slowing the reaction rate.
-
Causality: For an SN2 reaction to occur, the nucleophile and electrophile must be in the same phase to allow for effective collision.
-
Solutions:
-
Solvent Choice: Utilize polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][4][6][7] These solvents are excellent at solvating the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion.[4]
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions with solubility issues. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from the solid or aqueous phase into the organic phase where the long-chain alkyl halide resides.[9][12] This allows for the use of weaker bases and can significantly improve reaction rates and yields.[12]
-
-
-
Low Reactivity of the Alkyl Halide: The nature of the leaving group significantly impacts the rate of an SN2 reaction.
-
Causality: The rate of reaction follows the trend R-I > R-Br > R-Cl, as the carbon-iodine bond is the weakest and most polarizable, making iodide the best leaving group.[9]
-
Solution: If possible, use a long-chain alkyl iodide. If starting with a bromide or chloride, consider adding a catalytic amount of sodium or potassium iodide to the reaction mixture. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[9]
-
Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this E2 elimination reaction?
The formation of an alkene is a clear indication that the E2 elimination pathway is competing with the desired SN2 reaction.[4][13] This is a common side reaction as the alkoxide is also a strong base.[1][4]
-
Substrate Structure is Key: The structure of the alkyl halide is the most critical factor.
-
Causality: The SN2 mechanism is highly sensitive to steric hindrance.[4][7] As steric bulk increases from primary to secondary to tertiary alkyl halides, the backside attack becomes more difficult, and the alkoxide is more likely to act as a base, abstracting a proton and leading to elimination.[4][5][14]
-
Solution: Ensure your long-chain alkyl halide is primary.[4][5] If designing a synthesis for an unsymmetrical ether, always choose the synthetic route where the long-chain component is the alcohol and the smaller, less-hindered group is the alkyl halide. For example, to synthesize methyl decyl ether, it is far better to use sodium decyloxide and methyl iodide than sodium methoxide and 1-iododecane, although both routes involve a primary halide and should work. The principle is to always use the least sterically hindered alkyl halide possible.[4][15]
-
-
Reaction Temperature: Higher temperatures can favor elimination.
-
Causality: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[4]
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C.[1] It is often prudent to start at a lower temperature and gradually increase it while monitoring the reaction's progress by thin-layer chromatography (TLC).[11]
-
-
Alkoxide Basicity and Steric Bulk: A highly hindered alkoxide can also promote elimination.
-
Causality: A bulky alkoxide, such as tert-butoxide, is more likely to act as a base rather than a nucleophile due to steric hindrance around the oxygen atom.[1][16]
-
Solution: When possible, use a less sterically hindered alcohol to form the alkoxide. While this is less of a concern when the long-chain component is the alcohol (as it typically is to avoid a long-chain alkyl halide that is secondary or tertiary), it is a crucial consideration in the overall synthetic design.
-
Data Presentation & Experimental Protocols
To provide a practical context, the following tables summarize key experimental parameters and their impact on the reaction outcome.
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis with Long-Chain Alkyl Halides
| Parameter | Recommended Condition for Long-Chain Substrates | Rationale | Potential Issues if Not Optimized |
| Alkyl Halide | Primary (1°) | Minimizes steric hindrance, favoring SN2 over E2 elimination.[4][5][7] | Secondary/tertiary halides lead to significant alkene formation.[4][5] |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | Strong, non-nucleophilic bases that ensure complete and irreversible deprotonation of the alcohol.[5][9] | Incomplete reaction due to unreacted alcohol. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Solvates the cation, increasing the reactivity of the "naked" alkoxide anion.[1][4][6] | Slow reaction rates in protic or apolar solvents.[1] |
| Temperature | 50-100 °C (start low and increase if necessary)[1] | Balances reaction rate against the competing E2 elimination pathway. | High temperatures favor the formation of alkene byproducts.[4] |
| Additive | Phase-Transfer Catalyst (e.g., TBAB) | Improves solubility of the alkoxide in the organic phase, enhancing reaction rate.[9][12] | Slow, heterogeneous reaction with low yields. |
| Leaving Group | Iodide (I) > Bromide (Br) > Chloride (Cl) | Weaker C-X bond and higher polarizability make iodide a better leaving group.[9] | Slower reaction rates with chlorides and bromides. |
Experimental Protocol 1: General Procedure using Sodium Hydride
This protocol describes a general method for the synthesis of a long-chain ether using a primary alkyl halide and NaH.
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the long-chain alcohol (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.[8][9]
-
Ether Formation: Cool the reaction mixture back to 0 °C.
-
Slowly add the primary alkyl halide (1.0-1.2 equivalents) dropwise.[9]
-
Allow the reaction to warm to room temperature and then heat to a target temperature between 50-80 °C.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 4-8 hours).[9]
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol is advantageous when dealing with significant solubility challenges or when using a weaker base is desirable.
-
Reaction Setup: In a round-bottom flask, combine the long-chain alcohol (1.0 equivalent), the primary alkyl halide (1.1 equivalents), powdered potassium hydroxide (2.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).[9]
-
Add a suitable solvent such as toluene or acetonitrile.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.[9]
-
Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the core reaction mechanism and the competition between substitution and elimination.
Caption: Competing SN2 and E2 pathways in ether synthesis.
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
- Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Unb. (2025). Mastering The Williamson Ether Synthesis.
- AIChE - Proceedings. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Khan Academy. (n.d.). Williamson ether synthesis.
- YouTube. (2018). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Williamson ether synthesis | Request PDF.
- TailoredRead. (2025).
- graduation.escoffier.edu. (n.d.). Williamson Ether Synthesis Mechanism.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis with Long Dihalides.
- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
- Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis.
- YouTube. (2024). Williamson Ether Synthesis - IT'S JUST AN SN2 REACTION!.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- YouTube. (2021). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Francis Academic Press. (2020).
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1)
- Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
- Semantic Scholar. (1975).
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Side product formation in the synthesis of 4-(Dodecyloxy)aniline
Here is the technical support center for the synthesis of 4-(Dodecyloxy)aniline:
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Introduction to Synthetic Challenges
This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure combines a long alkyl chain with a functional aniline moiety. The most common synthetic route is the Williamson ether synthesis, involving the alkylation of 4-aminophenol with a dodecyl halide. While straightforward in theory, this pathway is often complicated by the presence of two nucleophilic sites on the 4-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH2). This duality leads to a mixture of products, reducing the yield and complicating purification. This guide provides in-depth solutions to these selectivity issues.
Primary Synthetic Pathway: Williamson Ether Synthesis
The intended reaction involves the deprotonation of the phenolic hydroxyl group of 4-aminophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent like 1-bromododecane in an SN2 reaction.[1]
Caption: Competing alkylation pathways in the synthesis.
Solutions:
-
Chemical Protection of the Amino Group (Recommended): The most robust method to ensure O-selectivity is to temporarily protect the amino group, rendering it non-nucleophilic. A common and effective strategy is the formation of a Schiff base (imine) with benzaldehyde, which can be easily removed by hydrolysis after the etherification is complete. [2][3]This multi-step approach provides a much cleaner product with higher yields of the desired isomer.
-
Optimization of Reaction Conditions: If a one-pot synthesis is required, careful selection of reaction conditions can favor O-alkylation, although complete selectivity is unlikely.
-
Base Selection: Use a base that is strong enough to deprotonate the phenolic hydroxyl but not so strong that it significantly increases the nucleophilicity of the amino group or promotes elimination. Potassium carbonate (K₂CO₃) is a standard choice for aryl ether synthesis. [4]Stronger bases like sodium hydride (NaH) should be used with caution as they can increase N-alkylation.
-
Solvent Choice: Polar aprotic solvents like acetone, DMF, or DMSO are generally preferred for SN2 reactions. [4]The choice of solvent can influence the relative reactivity of the nucleophilic sites.
-
Q2: I'm observing an alkene impurity, likely dodecene, in my product mixture. What causes this and how can I prevent it?
Probable Cause: This side product is the result of an E2 elimination reaction competing with the desired SN2 substitution. [5][6]In this reaction, the alkoxide or phenoxide acts as a base, abstracting a proton from the carbon adjacent to the bromine on the dodecyl chain, leading to the formation of a double bond and elimination of the bromide ion.
Solutions:
-
Control Reaction Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., refluxing in acetone) can minimize dodecene formation.
-
Avoid Sterically Hindered Bases: While the phenoxide is the primary nucleophile, using a bulky or excessively strong base can promote elimination. Stick to non-hindered bases like K₂CO₃ or Cs₂CO₃. [4]* Use a Primary Alkyl Halide: The synthesis already uses 1-bromododecane, which is a primary halide. This is ideal, as primary alkyl halides are least prone to elimination. Using secondary or tertiary halides would make elimination the major pathway. [1]
Frequently Asked Questions (FAQs)
FAQ 1: Which is the superior synthetic route to minimize side products: direct alkylation of 4-aminophenol or the reduction of 4-(dodecyloxy)nitrobenzene?
The superior route is typically a two-step process starting from 4-nitrophenol. First, perform the Williamson ether synthesis on 4-nitrophenol with 1-bromododecane to form 4-(dodecyloxy)nitrobenzene. Since there is no competing amino group, this etherification step is very clean. Subsequently, the nitro group is reduced to an aniline using standard methods like catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reduction (e.g., Sn/HCl). [7]This pathway completely avoids the O- vs. N-alkylation issue and generally results in a purer final product and higher overall yield.
FAQ 2: How can I effectively purify this compound from its side products?
-
Column Chromatography: This is the most effective method for separating the desired O-alkylated product from the N-alkylated and N,O-dialkylated isomers. The polarity differences between these compounds are usually sufficient for separation on silica gel.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can be an effective final purification step to remove minor impurities. [8] FAQ 3: What analytical techniques are best for identifying these side products?
-
Thin-Layer Chromatography (TLC): An essential first step to quickly assess the reaction's progress and the number of components in the product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structure elucidation. Key distinctions can be made:
-
O-alkylation vs. N-alkylation: The chemical shift of the methylene protons (–CH₂–) attached to the heteroatom is diagnostic. Protons of a –CH₂–O–Ar group will appear at a different chemical shift (typically further downfield) than those of a –CH₂–NH–Ar group. Specific techniques like HMBC and NOESY can provide unambiguous confirmation of the alkylation site. [9]* Mass Spectrometry (MS): Provides the molecular weight of the components, confirming the presence of mono-alkylated (both N- and O-isomers will have the same mass) and di-alkylated products.
-
Protocols & Data
Protocol 1: Selective O-Alkylation of 4-Aminophenol via Amino Group Protection
This three-step protocol is designed to maximize the yield of the desired this compound by preventing N-alkylation. [2][3] Step A: Protection of the Amino Group (Schiff Base Formation)
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting solid, N-benzylidene-4-aminophenol, can often be used in the next step without further purification.
Step B: O-Alkylation (Williamson Ether Synthesis)
-
Dissolve the crude N-benzylidene-4-aminophenol (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Add 1-bromododecane (1.0 eq) to the mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture, filter off the K₂CO₃, and evaporate the solvent.
Step C: Deprotection (Hydrolysis of the Imine)
-
Dissolve the crude product from Step B in a suitable solvent like THF or ethanol.
-
Add aqueous hydrochloric acid (e.g., 2M HCl) and stir the mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours.
-
Neutralize the mixture with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Table 1: Influence of Reaction Conditions on Product Selectivity (Direct Alkylation)
| Parameter | Condition Favoring O-Alkylation (Desired) | Condition Favoring N-Alkylation/Elimination (Undesired) | Rationale |
| Strategy | Amino Group Protection | Direct, One-Pot Alkylation | Protection physically blocks the N-nucleophile, ensuring O-selectivity. [2][3] |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KOtBu | Weaker bases selectively deprotonate the more acidic phenol. Strong/bulky bases increase N-alkylation or E2 elimination. [4] |
| Temperature | Moderate (e.g., 50-70°C) | High (>100°C) | Higher temperatures provide the activation energy for the competing elimination (E2) pathway. [5] |
| Alkyl Halide | Primary (e.g., 1-bromododecane) | Secondary or Tertiary | SN2 is favored for primary halides; E2 dominates for secondary and tertiary halides. |
References
-
Yildirim, P., et al. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Lakshminarayana, B., et al. (n.d.). The reaction pathway for the reductive coupling of nitrobenzene. ResearchGate. [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
Lau, F., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Information A novel strategy to purify conductive polymer particles. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Doyle, A. M., & Albayati, T. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). Electrocatalytic reduction of trace nitrobenzene using a graphene-oxide@polymerized-manganese-porphyrin composite. RSC Advances, 9(41), 23847-23854. [Link]
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. [Link]
-
ChemRxiv. (2021). Three cycles in the MoO2 -catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valor. [Link]
-
Royal Society of Chemistry. (2022). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry, 20(2), 269-276. [Link]
- Google Patents. (n.d.).
-
CHIMIA. (2015). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. 69(4), 205-208. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1332. [Link]
-
ResearchGate. (n.d.). Six possible products from the reduction of nitrobenzene. [Link]
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Technical Support Center: Purification of Crude 4-(Dodecyloxy)aniline by Recrystallization
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-(Dodecyloxy)aniline via recrystallization. It is designed to offer not just a protocol, but a deeper understanding of the principles at play, enabling effective troubleshooting and optimization of the purification process.
Understanding the Molecule and the Purification Challenge
This compound is an aromatic amine characterized by a long lipophilic dodecyl chain attached to an aniline moiety via an ether linkage. This bifunctional nature—a polar aniline head and a long non-polar tail—presents unique challenges and opportunities in its purification by recrystallization. The long alkyl chain can lead to issues such as "oiling out" and a tendency to be soluble in a wide range of organic solvents, making solvent selection a critical parameter.
Key Physical and Chemical Properties:
-
Molecular Formula: C₁₈H₃₁NO[1]
-
Molecular Weight: 277.4 g/mol [1]
-
Appearance: Expected to be a solid at room temperature, similar to related long-chain anilines which are often white to yellow crystalline or powdery solids.[2]
-
Solubility Profile: The presence of the aniline group allows for hydrogen bonding, while the dodecyl chain imparts significant non-polar character. This suggests solubility in a range of organic solvents, from moderately polar to non-polar.[3][4]
Recommended Recrystallization Protocol for this compound
This protocol is designed as a robust starting point for the purification of this compound. It is crucial to perform a small-scale solvent screen to confirm the optimal solvent or solvent system for your specific crude material.
Step 1: Solvent Selection and Screening
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5][6] Given the structure of this compound, a moderately polar solvent is a good starting point.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Boiling Point | Rationale |
| Ethanol | Sparingly Soluble to Soluble | Very Soluble | The hydroxyl group can interact with the aniline head, while the ethyl group provides some non-polar character. |
| Methanol | Sparingly Soluble | Soluble | Similar to ethanol, but the smaller alkyl chain may make it a slightly less effective solvent. |
| Isopropanol | Sparingly Soluble | Soluble | A good balance of polarity. |
| Acetone | Soluble | Very Soluble | A polar aprotic solvent that is often a good solvent for many organic compounds. |
| Hexane | Insoluble to Sparingly Soluble | Soluble | A non-polar solvent that will primarily interact with the dodecyl chain. |
| Toluene | Soluble | Very Soluble | The aromatic ring can interact with the benzene ring of the analyte. |
| Water | Insoluble | Insoluble | The long dodecyl chain makes the molecule too non-polar to dissolve in water. |
Recommendation: Ethanol or isopropanol are excellent starting points for a single-solvent recrystallization. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.
Step 2: Dissolution of the Crude Product
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Add the solvent portion-wise and near its boiling point until the solid just dissolves. Using the minimum amount of hot solvent is critical for achieving a good yield.[7]
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Step 3: Hot Filtration (if necessary)
If insoluble impurities or activated charcoal are present, a hot filtration step is required.
-
Pre-heat a gravity filtration setup (funnel and receiving flask) to prevent premature crystallization.[8]
-
Quickly filter the hot solution.
-
If crystals form in the funnel, they can be redissolved with a small amount of hot solvent.
Step 4: Crystallization
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
Step 5: Isolation and Drying of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]
-
Allow the crystals to dry completely under vacuum.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of this compound.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[10] This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.
-
Immediate Action: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly. You can try insulating the flask to slow the cooling rate.[11]
-
Alternative Strategy: Consider using a different solvent or a mixed solvent system. A solvent in which the compound is less soluble can sometimes prevent oiling out.
Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?
A2: This is likely due to either using too much solvent or the formation of a supersaturated solution.[7][10]
-
Too Much Solvent: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Supersaturation: To induce crystallization from a supersaturated solution, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide a nucleation site for crystal growth.[7]
-
Add a seed crystal of the pure compound. This provides a template for crystallization to begin.
-
Q3: The yield of my recrystallized product is very low. What are the likely causes?
A3: A low yield can result from several factors:[11]
-
Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost.
-
Washing with too much cold solvent: Even cold solvent will dissolve some of your product. Use a minimal amount for washing.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the yield.
Q4: My final product is still colored. How can I improve this?
A4: Colored impurities can sometimes co-crystallize with the product.
-
Use Activated Charcoal: If you did not use activated charcoal in the first recrystallization, repeat the process and include this step. Be mindful not to use an excessive amount, as it can also adsorb your product.[8]
-
Second Recrystallization: A second recrystallization is often necessary to remove persistent colored impurities.
Q5: How do I choose between a single solvent and a mixed solvent system?
A5:
-
Single Solvent: A single solvent is generally preferred for its simplicity. It is a good choice if you can find a solvent that provides a large difference in the solubility of your compound at high and low temperatures.[5]
-
Mixed Solvent System: This is useful when no single solvent is ideal. It typically consists of a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[12] For this compound, a good example would be dissolving it in hot ethanol (the "good" solvent) and then adding water (the "poor" solvent) dropwise until the solution becomes cloudy, then adding a few drops of hot ethanol to clarify it before cooling.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
-
This compound | C18H31NO | CID 3498633 - PubChem . National Center for Biotechnology Information. [Link]
-
Recrystallization . University of California, Los Angeles. [Link]
-
Recrystallization . California State University, Stanislaus. [Link]
-
4-(octadecyloxy)aniline - ChemBK . ChemBK. [Link]
-
4-Dodecylaniline | C18H31N | CID 7701 - PubChem . National Center for Biotechnology Information. [Link]
-
Problems in recrystallization - Biocyclopedia . Biocyclopedia. [Link]
-
4-Dodecylaniline | CAS#:104-42-7 | Chemsrc . Chemsrc. [Link]
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Recrystallization - Single Solvent . University of Toronto. [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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2.1: RECRYSTALLIZATION - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . University of Rochester. [Link]
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd . Scribd. [Link]
-
Recrystallization (chemistry) - Wikipedia . Wikipedia. [Link]
-
Recrystallization and Crystallization . University of Missouri. [Link]
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Technical Support Center: Purification Strategies for Reactions Involving 1-Bromododecane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective removal of unreacted 1-bromododecane from reaction mixtures. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it often challenging to remove unreacted 1-bromododecane from my reaction mixture?
A1: The difficulty in removing unreacted 1-bromododecane stems from its physical properties. It is a high-boiling point liquid (approximately 276 °C at atmospheric pressure) with low polarity.[1][2] This combination of properties can make its separation from reaction products with similar characteristics, particularly other nonpolar, high-boiling point compounds, challenging using standard purification techniques. For instance, if your desired product has a boiling point close to that of 1-bromododecane, separation by simple distillation becomes inefficient. Similarly, its nonpolar nature can lead to co-elution with nonpolar products during column chromatography if the mobile phase is not carefully optimized.
Q2: What are the primary methods for removing unreacted 1-bromododecane?
A2: The choice of purification method largely depends on the properties of your desired product and the scale of your reaction. The most common and effective techniques include:
-
Vacuum Distillation: Ideal for separating compounds with a significant difference in boiling points.
-
Flash Column Chromatography: A versatile technique for separating compounds based on their polarity.
-
Liquid-Liquid Extraction: Useful for separating compounds with different solubilities in immiscible solvents.
-
Recrystallization: Effective if your desired product is a solid and has different solubility characteristics than 1-bromododecane.
-
Scavenger Resins: A modern approach for selectively removing reactive impurities like alkyl halides.[3][4]
Q3: How can I monitor the progress of the reaction to minimize the amount of unreacted 1-bromododecane?
A3: Monitoring the reaction progress is crucial to ensure it goes to completion, thereby minimizing the amount of starting material that needs to be removed. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for this purpose.[5][6] For TLC, using a non-polar eluent system (e.g., hexane/ethyl acetate) will show the disappearance of the less polar 1-bromododecane spot and the appearance of the product spot.[5] GC provides a more quantitative assessment of the conversion of 1-bromododecane to the product.[5][7]
Troubleshooting Guides & Detailed Protocols
This section provides detailed protocols and troubleshooting tips for the most common methods used to remove unreacted 1-bromododecane.
Method 1: Vacuum Distillation
When to Use: This method is most effective when your desired product has a significantly lower or higher boiling point than 1-bromododecane (Boiling Point: ~134-135 °C at 6 mmHg).[8] A difference of at least 30-40 °C is generally recommended for efficient separation.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Initiate Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable for distilling 1-bromododecane.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions as they distill. The first fraction will likely be any lower-boiling point solvents or impurities. As the temperature stabilizes, the desired fraction containing either the purified product or the unreacted 1-bromododecane will distill.
-
Monitoring: Monitor the temperature at the distillation head and the pressure of the system throughout the distillation process. A stable boiling point indicates the collection of a pure compound.
Troubleshooting Common Distillation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Uncontrolled Boiling | Uneven heating or insufficient nucleation sites. | Ensure smooth boiling by using fresh boiling chips or vigorous stirring. Apply heat gradually. |
| Poor Separation | Inefficient column or insufficient difference in boiling points. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Optimize the vacuum to maximize the boiling point difference. |
| Product Solidifies in Condenser | The product has a high melting point. | Use a condenser with a wider bore or heat the condenser with a warm water jacket. Air cooling may be sufficient for some compounds.[9] |
Data Presentation: Physical Properties of 1-Bromododecane
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅Br | [8] |
| Molecular Weight | 249.23 g/mol | [8] |
| Boiling Point | 276 °C (atm) | [2] |
| 134-135 °C (6 mmHg) | [8] | |
| Melting Point | -11 to -9 °C | [8] |
| Density | 1.040 g/mL at 20 °C | [8] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | [8][10][11] |
Method 2: Flash Column Chromatography
When to Use: This is a highly versatile method for separating 1-bromododecane from products with different polarities. Since 1-bromododecane is nonpolar, it will elute quickly with nonpolar solvents.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between 1-bromododecane and your desired product. The goal is to have the product's Rf value around 0.2-0.4 for optimal separation.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.[12]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, dry-loading can be performed by adsorbing the sample onto a small amount of silica gel.[13]
-
Elution: Apply pressure to the top of the column (using compressed air or a pump) to force the solvent through the silica gel.
-
Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Common Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation/Co-elution | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can improve separation.[12][13] |
| Cracked or Channeled Column | Improperly packed column or running the column dry. | Ensure the column is packed uniformly and the silica gel is always covered with solvent. |
| Product Streaking on TLC | Compound is acidic or basic; sample is overloaded. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[13] Ensure the sample is not overloaded on the column. |
Visualization: Flash Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Method 3: Liquid-Liquid Extraction
When to Use: This method is effective if your product has significantly different solubility properties in two immiscible solvents compared to 1-bromododecane. For example, if your product is soluble in an aqueous layer (e.g., an amine salt or a carboxylate), while the nonpolar 1-bromododecane remains in the organic layer.
Experimental Protocol: Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of water or an appropriate aqueous solution (e.g., dilute acid or base to ionize the product).
-
Shaking and Venting: Stopper the funnel, shake vigorously, and periodically vent to release pressure.
-
Phase Separation: Allow the layers to separate. The denser layer will be at the bottom.[14]
-
Draining: Drain the desired layer. Repeat the extraction of the other layer with fresh solvent to maximize recovery.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]
Troubleshooting Common Extraction Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[5] Gently swirl or rock the funnel instead of vigorous shaking. Filtration through a pad of Celite can also be effective.[5] |
| Poor Phase Separation | Similar densities of the two phases. | Add more of either the organic or aqueous solvent to change the overall density of that phase. |
| Product Loss to Aqueous Layer | Product has some water solubility. | Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with fresh organic solvent. |
Method 4: Scavenger Resins
When to Use: This is a modern and efficient method for selectively removing excess alkylating agents like 1-bromododecane. Scavenger resins are polymers with functional groups that react with and bind to specific types of molecules.[3]
Conceptual Workflow for Scavenger Resin Use
-
Resin Selection: Choose a scavenger resin with a functional group that will react with an alkyl halide. For example, a resin-bound nucleophile like a tris(2-aminoethyl)amine or a phosphine-based resin could be effective.[15][16]
-
Incubation: Add the scavenger resin to the crude reaction mixture and stir at room temperature or with gentle heating for a specified period.
-
Filtration: Once the scavenging reaction is complete, simply filter the reaction mixture. The resin, with the bound 1-bromododecane, is removed as a solid.
-
Concentration: The filtrate, containing the purified product, is then concentrated under reduced pressure.
Advantages of Scavenger Resins
-
High Selectivity: Resins can be chosen to react specifically with the impurity, leaving the desired product untouched.
-
Simplified Workup: Eliminates the need for aqueous extractions or chromatography, often requiring only filtration.[15]
-
Automation-Friendly: The solid-phase nature of the resins makes them suitable for automated and high-throughput synthesis platforms.[4]
Visualization: Scavenger Resin Workflow
Caption: Simplified workflow for purification using a scavenger resin.
References
- 1-Bromododecane. (n.d.). In PubChem.
- BenchChem. (n.d.). Identifying side products in 1-Bromododecane synthesis.
-
1-Bromododecane. (n.d.). ChemBK. Retrieved from [Link]
- BenchChem. (n.d.).
-
PrepChem.com. (n.d.). Preparation of 1-bromodecane. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Bromododecane. Retrieved from [Link]
- University of Colorado Boulder. (n.d.).
- Hubei Yushenghe Biotechnology Co., Ltd. (n.d.). 1-Bromododecane.
- Recrystallization. (n.d.). University of Missouri-St. Louis.
- Wipf Group, University of Pittsburgh. (2004).
- Recrystallization. (n.d.).
- Recrystallization1. (n.d.). University of Massachusetts.
- Google Patents. (n.d.). CN1035655A - 1-bromododecane synthesis technique.
- NOP. (2006).
- Biotage. (n.d.). Solid supported reagents.
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
- Wired Chemist. (n.d.).
- Resins with Functional Groups as Scavengers. (n.d.). Anaspec.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- NOP. (2006).
- YouTube. (2022, October 3). Liquid-Liquid Extraction.
- Remove Sticky Reagents. (n.d.). University of Rochester.
- YouTube. (2017, June 14).
- Organic Syntheses. (2025, June 19).
- Element Lab Solutions. (n.d.).
- PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- NIH. (2012, September 24). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
- Chemistry LibreTexts. (2019, June 5). 7.6.1.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1-Bromododecane [ysh-bio.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Purification [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. biotage.com [biotage.com]
Preventing oxidation of 4-(Dodecyloxy)aniline during storage
Welcome to the technical support center for 4-(dodecyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this long-chain aromatic amine. As a molecule combining a reactive aniline head with a lipophilic dodecyl tail, its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the long-term integrity of your this compound samples.
Understanding the Challenge: The Susceptibility of Anilines to Oxidation
Anilines, in general, are prone to oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The lone pair of electrons on the nitrogen atom makes the amino group susceptible to oxidation, leading to the formation of colored impurities and degradation products. While the long dodecyloxy chain in this compound is relatively stable, the aniline moiety is the primary site of oxidative degradation. This degradation can compromise the purity of the material, leading to inconsistent experimental results.
Troubleshooting Guide: Addressing Common Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Issue 1: My this compound, which was initially a white to off-white solid, has developed a yellow or brownish tint over time. What is happening?
Answer:
The discoloration of your this compound is a classic indicator of oxidative degradation. The initial stages of aniline oxidation often lead to the formation of colored polymeric and quinone-like structures. This process is accelerated by exposure to oxygen and light.
Causality: The amino group (-NH₂) of the aniline is oxidized, leading to the formation of radical intermediates. These intermediates can then couple to form a variety of colored byproducts, including azoxybenzenes, phenazines, and polymeric materials. The dodecyloxy group, being an electron-donating group, can further activate the aromatic ring, potentially influencing the rate and pathway of oxidation.
Immediate Actions:
-
Isolate the Discolored Portion: If possible, separate the discolored material from the rest of the batch to prevent further contamination.
-
Assess Purity: Before further use, it is crucial to determine the purity of the discolored material. A recommended High-Performance Liquid Chromatography (HPLC) method is provided in the "Experimental Protocols" section.
-
Review Storage Conditions: Immediately assess your current storage protocol against the recommended guidelines in the FAQ section below.
Issue 2: I am observing variability in my experimental results when using different batches or older samples of this compound. Could this be related to degradation?
Answer:
Yes, inconsistent experimental outcomes are a common consequence of using degraded this compound. The presence of impurities from oxidation can lead to several problems:
-
Lower Molar Concentration: The effective concentration of the active compound is reduced.
-
Interference in Reactions: Degradation products may interfere with your intended reaction, leading to lower yields or the formation of unexpected side products.
-
Altered Physical Properties: Changes in the material's properties, such as solubility, can affect its performance in your application.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs) for Long-Term Stability
Q1: What are the optimal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Lower temperatures slow down the rate of oxidative reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displacing oxygen prevents the primary route of oxidative degradation. |
| Light | Amber glass vial or opaque container | Protects the compound from photo-oxidation initiated by UV or visible light. |
| Moisture | Tightly sealed container, store in a desiccator | Prevents hydrolysis and potential catalytic effects of moisture on oxidation. |
Q2: I do not have access to an inert gas atmosphere. What are my options?
A2: While an inert atmosphere is ideal, you can still significantly improve stability by:
-
Using small, tightly sealed vials: Minimize the headspace of air in the container.
-
Parafilm sealing: Wrap the cap and neck of the vial with Parafilm to create a better seal against atmospheric moisture and oxygen.
-
Adding an antioxidant: For long-term storage, consider adding a suitable antioxidant.
Q3: What type of antioxidant is suitable for stabilizing this compound, and at what concentration?
A3: Aromatic amine antioxidants or hindered phenols are effective at preventing the degradation of anilines.[1][2] A common choice is Butylated Hydroxytoluene (BHT).
-
Recommended Antioxidant: Butylated Hydroxytoluene (BHT)
-
Recommended Concentration: 0.01 - 0.1% (w/w)
Mechanism of Action: BHT is a radical scavenger. It preferentially reacts with and neutralizes free radicals that are formed during the initial steps of oxidation, thus terminating the chain reaction that leads to the degradation of the aniline.
Q4: How can I visually assess the quality of my this compound?
A4: A high-purity sample of this compound should be a white to off-white or very pale yellow solid. Any significant deviation from this, such as a noticeable yellow, brown, or reddish color, indicates degradation. However, visual inspection is not a substitute for analytical purity assessment, as significant degradation can occur before a color change is apparent.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for Mass-Spec compatibility)[3]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid).
-
Gradient Program:
-
Start with 60% acetonitrile.
-
Ramp to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to 60% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
The main peak corresponding to this compound should be sharp and symmetrical.
-
Degradation products will typically appear as earlier or later eluting peaks.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Caption: HPLC workflow for purity analysis.
Protocol 2: Small-Scale Purification by Recrystallization
If your this compound has undergone minor degradation, it may be possible to purify it by recrystallization.
Materials:
-
Degraded this compound
-
Ethanol
-
Heptane
-
Heating mantle or hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the impure this compound in a minimal amount of hot ethanol.
-
If colored impurities are present that are insoluble, perform a hot filtration.
-
Slowly add heptane to the hot ethanol solution until it becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the purified crystals under vacuum.
-
Confirm the purity of the recrystallized material using the HPLC method described above.
References
-
Performance Additives. Aromatic Amines Antioxidants. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. [Link]
-
PubChem. This compound. [Link]
-
SIELC Technologies. Separation of 4-(o-Tolyloxy)aniline on Newcrom R1 HPLC column. [Link]
- Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4 -.
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Arkivoc. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. [Link]
Sources
Technical Support Center: Achieving High Purity 4-(Dodecyloxy)aniline for Liquid Crystal Applications
Welcome to our dedicated technical guide for researchers and professionals in the field of liquid crystal materials. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the specific challenges associated with the synthesis and purification of 4-(Dodecyloxy)aniline. The ultimate goal is to help you achieve the exceptional purity required for reliable and high-performance liquid crystal applications.
PART 1: The Critical Role of Purity in Liquid Crystal Precursors
This compound is a key building block in the synthesis of various liquid crystalline materials. Its molecular structure, comprising a polar aniline head and a long, nonpolar dodecyloxy tail, is fundamental to the formation of mesophases. However, the performance of the final liquid crystal product is critically dependent on the purity of this precursor. Even trace amounts of impurities can have a significant impact by:
-
Disrupting Mesophase Stability: Impurities can interfere with the delicate intermolecular interactions necessary for the formation and maintenance of the desired liquid crystal phases (nematic, smectic, etc.).
-
Altering Transition Temperatures: The presence of foreign molecules can broaden or shift the transition temperatures between different phases, leading to inconsistent and unpredictable material behavior.
-
Affecting Electro-Optical Properties: In the final liquid crystal devices, impurities can affect key performance parameters such as threshold voltage, response time, and contrast ratio.
This guide will provide you with the technical knowledge and practical steps to mitigate these issues by ensuring the high purity of your this compound.
PART 2: Troubleshooting Guide: From Synthesis to Purification
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis and purification of this compound.
Issue 1: The Product is Discolored (Pink, Brown, or even Black)
Question: My synthesized this compound is not the expected off-white to light tan solid. It has a distinct pink or brown color. What is the cause and how can I purify it?
Answer:
This is a classic and very common issue with aniline derivatives. The discoloration is primarily due to the oxidation of the aniline moiety . The amino group (-NH₂) is highly susceptible to air oxidation, which leads to the formation of highly colored quinone-imine and other polymeric byproducts.[1][2] This process is often accelerated by exposure to light and trace metal impurities.
Causality-Driven Purification Protocol:
-
Charcoal Treatment for Color Removal:
-
Why: Activated charcoal has a high surface area and is excellent at adsorbing large, conjugated molecules, which are typically responsible for the color.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol.
-
Add a small amount (1-2% by weight) of activated charcoal.
-
Gently reflux the mixture for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product.
-
-
-
Recrystallization for Purity Enhancement:
-
Why: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound.[3][4]
-
Protocol:
-
Take the hot, decolorized filtrate from the previous step and allow it to cool slowly to room temperature.
-
For maximum yield, subsequently cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the crystals under vacuum.
-
-
Troubleshooting Workflow for Discolored Product:
Caption: A streamlined workflow for the purification of discolored this compound.
Issue 2: The Melting Point is Low and/or Broad
Question: The melting point of my purified this compound is several degrees lower than the literature value and it melts over a wide range. What are the likely impurities and how can I remove them?
Answer:
A depressed and broad melting point is a strong indication of the presence of impurities. These impurities disrupt the crystal lattice of the solid, leading to a lower energy requirement for melting. The most common impurities are typically unreacted starting materials or byproducts from the synthesis.
Common Impurities and Their Removal:
| Impurity | Source in Synthesis | Recommended Purification Method |
| 4-Aminophenol | Starting material for etherification | Recrystallization from a moderately polar solvent (e.g., ethanol/water) |
| 1-Bromododecane | Alkylating agent in etherification | Column chromatography |
| 4-Nitrophenol | If synthesis starts from nitration | Column chromatography |
Step-by-Step Purification via Column Chromatography:
-
Why: Column chromatography is a highly effective technique for separating compounds based on their polarity.[5][6][7][8] It is particularly useful for removing impurities with similar solubility to the desired product.
-
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar impurities (like 1-bromododecane) will elute first, followed by the desired this compound. More polar impurities will remain on the column longer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Logical Decision Tree for Purification:
Sources
Technical Support Center: Strategies for Controlling O- vs. N-Alkylation in Aniline Derivatives
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide addresses a frequent and critical challenge in the synthesis of aniline derivatives: controlling the competition between O-alkylation and N-alkylation, particularly in substrates like aminophenols which possess two nucleophilic centers.
Frequently Asked Questions (FAQs)
Q1: Why is controlling O- vs. N-alkylation in aminophenols so challenging?
A1: The core of the challenge lies in the fact that aminophenols are ambident nucleophiles . Both the nitrogen of the amino group and the oxygen of the hydroxyl group possess lone pairs of electrons and can attack an electrophilic alkylating agent.[1] The outcome of the reaction—whether you get the N-alkylated, O-alkylated, or a mixture of products—depends on a delicate balance of electronic and steric factors, as well as the specific reaction conditions employed.[2]
The nitrogen atom is generally less electronegative and thus more nucleophilic than the oxygen atom.[3] However, the phenoxide anion (formed by deprotonating the hydroxyl group with a base) is a very potent nucleophile. This creates a competitive scenario where subtle changes in the reaction environment can tip the selectivity one way or the other.
Caption: Competing N- vs. O-alkylation pathways for aminophenol.
Q2: What key factors determine whether N- or O-alkylation is favored?
A2: The selectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory, along with reaction kinetics and thermodynamics. The nitrogen in an aniline is a "soft" nucleophile, while the phenoxide oxygen is a "hard" nucleophile.
-
Hard electrophiles (e.g., from dimethyl sulfate, alkyl fluorosulfonates) preferentially react with the hard oxygen nucleophile , leading to O-alkylation.[3]
-
Soft electrophiles (e.g., from alkyl iodides) prefer to react with the soft nitrogen nucleophile , favoring N-alkylation.[3]
The following table summarizes the key experimental parameters that you can manipulate to control the reaction outcome.
| Parameter | To Favor N-Alkylation (Soft-Soft Interaction) | To Favor O-Alkylation (Hard-Hard Interaction) | Rationale |
| Alkylating Agent | Use soft leaving groups (R-I, R-Br). | Use hard leaving groups (R-OTs, R-OMs, R₂SO₄). | Matches the soft (N) or hard (O) nature of the nucleophile.[3] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO). | Polar protic solvents (e.g., EtOH, H₂O). | Protic solvents can hydrogen-bond with the harder oxygen, solvating it and potentially hindering its reactivity, thus favoring N-alkylation. |
| Base | Weaker bases or no base (if alkylating the free amine). | Strong bases (e.g., NaH, K₂CO₃) to fully deprotonate the -OH group. | A strong base generates the hard phenoxide anion, making O-alkylation via the Williamson ether synthesis mechanism more likely.[4][5] |
| Temperature | Generally lower temperatures. | Generally higher temperatures. | O-alkylation is often thermodynamically favored, and higher temperatures can help overcome the activation energy for this pathway. |
Troubleshooting Guides
Problem 1: My reaction yields a mixture of N- and O-alkylated products. How do I improve selectivity for O-alkylation?
This is a classic problem that is best solved by temporarily reducing the nucleophilicity of the amino group, allowing the hydroxyl group to react exclusively. The most robust strategy is to use a protecting group .[6][7]
Solution: Amine Protection Strategy
The principle is to mask the highly nucleophilic amino group, perform the O-alkylation on the hydroxyl group, and then remove the protecting group to regenerate the free amine.
Caption: Workflow for selective O-alkylation using a protective group.
Recommended Protocol: Selective O-Alkylation via Imine Formation
This protocol uses benzaldehyde to reversibly protect the amino group of an aminophenol, enabling clean O-alkylation.[2][8]
Step 1: Protection of the Amino Group
-
To a stirred solution of aminophenol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).
-
Stir the resulting solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure. The resulting Schiff base (imine) can often be used directly or recrystallized from ethanol.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Dissolve the protected aminophenol (1.0 eq) in acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (1.0-1.2 eq).
-
Reflux the mixture until the starting material is consumed (monitor by TLC, typically 12-24 hours).[8]
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the crude O-alkylated intermediate in a suitable solvent (e.g., methanol/water).
-
Add an acid catalyst, such as aqueous HCl, and stir at room temperature or with gentle heating until the imine is hydrolyzed.
-
Neutralize the mixture with a base (e.g., NaHCO₃), extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography or distillation.
Problem 2: I want to synthesize a mono-N-alkylaniline, but my reaction is messy and I'm getting significant over-alkylation (di-alkylation).
A2: Over-alkylation is a common side reaction because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[9][10] Direct alkylation with alkyl halides is notoriously difficult to control for mono-alkylation.[11][12]
Solution 1: Reductive Amination
This is one of the most reliable and controllable methods for preparing mono-N-alkylanilines. It involves the reaction of aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: N-Alkylation of Aniline with an Aldehyde
-
In a round-bottom flask, dissolve aniline (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent like methanol or dichloroethane.
-
Add a mild acid catalyst (e.g., a drop of acetic acid) to facilitate imine formation. Stir for 1-2 hours at room temperature.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water, extract the product with an organic solvent, and purify.
Solution 2: Modern Catalytic Methods
For a more advanced and often cleaner approach, consider modern synthetic methods that are designed for high selectivity.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[13][14] It is an excellent method for synthesizing specific N-arylamines and avoids the issue of over-alkylation seen in classical methods.[15][16]
-
"Borrowing Hydrogen" Catalysis: These methods use alcohols as alkylating agents with transition metal catalysts (e.g., based on manganese, iridium, or nickel).[17][18] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline. Water is the only byproduct, making it a very green and atom-economical process.[19]
Comparison of Synthetic Strategies for N-Alkylation
| Method | Selectivity Control | Advantages | Disadvantages |
| Direct Alkylation | Poor; prone to over-alkylation.[12] | Simple reagents. | Low selectivity, often requires large excess of aniline, difficult purification.[9][10] |
| Reductive Amination | Excellent for mono-alkylation. | High yields, broad substrate scope, reliable. | Requires a stoichiometric reductant. |
| Buchwald-Hartwig Amination | Excellent. | High functional group tolerance, predictable.[13][14] | Requires expensive palladium catalysts and ligands. |
| Borrowing Hydrogen | Excellent for mono-alkylation.[18] | Atom-economical (water is the only byproduct), uses readily available alcohols. | Requires specialized transition metal catalysts.[17] |
References
-
Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
-
Rinaldi, R., & Cole-Hamilton, D. J. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7, 754-757. [Link]
-
Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
-
Vellakkaran, M., Singh, K., & Banerjee, D. (2020). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
- Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. [Link]
-
Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12630. [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved January 20, 2026, from [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved January 20, 2026, from [Link]
-
Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved January 20, 2026, from [Link]
-
Allen Overseas. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?[Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved January 20, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 20, 2026, from [Link]
-
YouTube. (2015). Protection of Aniline Derivatives. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol. Retrieved January 20, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]
-
ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved January 20, 2026, from [Link]
-
NCERT. (n.d.). Amines. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved January 20, 2026, from [Link]
-
ScienceDirect. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. [Link]
-
ResearchGate. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved January 20, 2026, from [Link]
Sources
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 19. researchgate.net [researchgate.net]
Scaling up the synthesis of 4-(Dodecyloxy)aniline for pilot production
Welcome to the technical support center for the scaled-up synthesis of 4-(dodecyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the pilot production of this valuable intermediate. Our focus is on ensuring scientific integrity, scalability, and safety throughout your process.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is primarily achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] In this reaction, the phenoxide ion of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbon of 1-bromododecane in an SN2 reaction to form the desired ether.[2] The incorporation of the long dodecyl chain significantly increases the lipophilicity of the aniline moiety, a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a molecule.[2]
This guide will walk you through a detailed pilot-scale protocol, address common challenges, and provide solutions to ensure a successful and efficient synthesis.
II. Reaction Pathway and Mechanism
The synthesis proceeds via the following reaction:
Figure 1: Synthesis of this compound via Williamson Ether Synthesis
Caption: The Williamson ether synthesis of this compound.
The reaction is initiated by the deprotonation of the hydroxyl group of 4-aminophenol by a suitable base to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the primary carbon of 1-bromododecane, displacing the bromide ion and forming the ether linkage.
III. Pilot-Scale Synthesis Protocol
This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Table 1: Reagents and Materials for Pilot-Scale Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Supplier Example |
| 4-Aminophenol | 109.13 | 500 g | 1.0 | Sigma-Aldrich, TCI |
| 1-Bromododecane | 249.23 | 1.2 kg (1.0 L) | 1.05 | TCI America, Alfa Aesar |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 950 g | 1.5 | MilliporeSigma |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 74 g | 0.05 | TCI America |
| Acetone | 58.08 | 10 L | - | Fisher Scientific |
| Toluene | 92.14 | 5 L | - | VWR |
| Ethanol, 95% | 46.07 | As needed | - | Decon Labs |
| Deionized Water | 18.02 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Acros Organics |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add 4-aminophenol (500 g), potassium carbonate (950 g), and tetrabutylammonium bromide (74 g).
-
Add 10 L of acetone to the reactor.
-
-
Reaction Execution:
-
Begin stirring the mixture at 200-300 RPM to ensure good suspension of the solids.
-
Heat the mixture to a gentle reflux (approximately 56 °C) using a circulating water bath connected to the reactor jacket.
-
Once at reflux, slowly add 1-bromododecane (1.2 kg) to the reactor over a period of 1-2 hours using a dropping funnel.
-
Maintain the reaction at reflux for 24-48 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a mobile phase of hexane:ethyl acetate (e.g., 4:1 v/v) and visualize with UV light and/or potassium permanganate stain. The product will have a higher Rf value than the starting 4-aminophenol.
-
GC-MS: A small aliquot of the reaction mixture can be quenched with water, extracted with ethyl acetate, and analyzed to determine the ratio of starting material to product.
-
-
Work-up:
-
Once the reaction is complete (as determined by the disappearance of the limiting reagent), cool the reactor contents to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the collected solids with 2 x 500 mL of acetone to recover any entrained product.
-
Combine the filtrate and the washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Extraction and Washing:
-
To the resulting residue, add 5 L of toluene and 5 L of deionized water.
-
Transfer the mixture to a 20 L separatory funnel and shake vigorously. Allow the layers to separate.
-
Separate the organic (upper) layer.
-
Wash the organic layer with 2 x 2 L of 1 M sodium hydroxide solution to remove any unreacted 4-aminophenol.
-
Wash the organic layer with 2 x 2 L of deionized water, followed by 1 x 2 L of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
-
Purification by Recrystallization:
-
Concentrate the dried toluene solution under reduced pressure to obtain the crude this compound as an oil or waxy solid.
-
Dissolve the crude product in a minimum amount of hot ethanol (approximately 2-3 L).
-
Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid (cloudy).
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water (1:1 v/v).
-
Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.
-
IV. Troubleshooting Guide
Figure 2: Troubleshooting Workflow for the Synthesis of this compound
Caption: A decision-making flowchart for troubleshooting common issues.
V. Frequently Asked Questions (FAQs)
Q1: Why is a phase transfer catalyst (PTC) like TBAB used in this reaction?
A1: A phase transfer catalyst is used to facilitate the reaction between reactants that are in different phases. In this case, the potassium carbonate has low solubility in acetone. The TBAB helps to transfer the carbonate or phenoxide ion into the organic phase where it can react with the 1-bromododecane, thereby increasing the reaction rate.[3]
Q2: I am observing a significant amount of a side product with a similar mass to the desired product. What could it be?
A2: A likely side product is the N-alkylated 4-aminophenol or the N,O-dialkylated product. The amine group of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group for the 1-bromododecane. To minimize this, ensure that the deprotonation of the hydroxyl group is favored by using a suitable base and solvent system.
Q3: My product is an oil and is difficult to crystallize. What can I do?
A3: The long dodecyl chain can sometimes inhibit easy crystallization. If the ethanol/water system is not effective, you can try other solvent systems. A good starting point is a non-polar solvent in which the product is soluble when hot and insoluble when cold, such as heptane or cyclohexane. Alternatively, a mixed solvent system like ethyl acetate/hexane can be explored.[4][5] Trituration with a cold non-polar solvent like hexane can also sometimes induce crystallization.
Q4: How can I be sure of the purity of my final product?
A4: The purity of the final product should be assessed using a combination of analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure and identify any impurities. The PubChem database provides reference spectra for this compound.[2]
-
GC-MS: This can be used to confirm the molecular weight and assess the presence of any volatile impurities.
-
FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretch, C-O-C stretch).
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~6.7-6.6 (m, 4H, aromatic), 3.86 (t, 2H, -OCH₂-), 3.5 (br s, 2H, -NH₂), 1.76 (p, 2H, -OCH₂CH₂-), 1.5-1.2 (m, 16H, -(CH₂)₈-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~152, 142, 116, 115 (aromatic carbons), 69.2 (-OCH₂-), 31.9, 29.6, 29.5, 29.3, 29.2, 26.1, 22.7 (alkyl carbons), 14.1 (-CH₃) |
| FTIR (KBr) | ~3400-3300 cm⁻¹ (N-H stretch), ~2920, 2850 cm⁻¹ (C-H stretch), ~1240 cm⁻¹ (C-O-C stretch) |
| Mass Spec (EI) | m/z 277 (M⁺) |
Q5: What are the key safety precautions for this synthesis?
A5:
-
4-Aminophenol: Harmful if swallowed or inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects.[6]
-
1-Bromododecane: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Potassium Carbonate: Causes serious eye irritation.
-
Acetone and Toluene: Highly flammable liquids and vapors.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. Ground all equipment to prevent static discharge, especially when working with flammable solvents on a large scale.
VI. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Phase-Transfer Catalysis. [Link]
-
Home Sunshine Pharma. 4-Aminophenol CAS 123-30-8 Manufacturers, Suppliers, Factory. [Link]
-
Decon Labs, Inc. Ethanol, 95%. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 4-Alkoxyanilines: A Comparative Performance Analysis in Liquid Crystal Formulations
Introduction: The Enduring Relevance of 4-Alkoxyanilines in Mesogenic Design
Since the foundational discoveries in liquid crystal (LC) technology, the molecular architecture of mesogens has been the primary determinant of their physical and electro-optical properties. Among the vast library of molecular scaffolds, 4-alkoxyanilines and their derivatives, particularly in Schiff base systems, remain a cornerstone of both academic research and industrial formulation. Their synthetic accessibility, rigid core structure, and the tunable nature of the terminal alkoxy chain (—O—Cn H2n+1) provide a versatile platform for systematically investigating structure-property relationships.
This guide offers a comparative analysis of 4-alkoxyanilines, moving beyond a simple catalog of properties. We will delve into the causality behind their performance, connecting molecular alterations to observable mesophase behavior and dielectric response. The experimental protocols detailed herein are presented not merely as instructions, but as self-validating systems designed to ensure reproducible and accurate characterization of these fascinating materials.
The Decisive Role of the Alkoxy Chain in Determining Mesophase Behavior
The most common modification made to the 4-alkoxyaniline moiety is the variation of its terminal alkyl chain length. This seemingly simple change has profound consequences for the intermolecular forces governing the liquid crystalline phase, dictating the transition from a less-ordered nematic phase to more structured smectic phases.
Causality: Van der Waals Forces vs. Thermal Agitation
The liquid crystalline state is a delicate balance between the orientational order imposed by intermolecular attractions and the disorder promoted by thermal energy. The length of the alkoxy chain directly influences this balance.
-
Short Chains (n=1-3): With shorter chains, the rigid, aromatic core of the molecule dominates its behavior. The intermolecular forces are sufficient to induce the long-range orientational order characteristic of the nematic (N) phase , but are not strong enough to enforce positional, layered ordering. Thermal agitation easily overcomes the weak van der Waals interactions between the short chains.[1][2]
-
Intermediate Chains (n=4-7): As the chain length increases, the cumulative van der Waals forces between adjacent molecules become more significant. This promotes a higher degree of ordering, leading to the formation of layered smectic phases in addition to the nematic phase. It is common to observe both nematic and smectic phases (e.g., Smectic C and Smectic A) in this range.[1][2][3]
-
Long Chains (n=8 and above): For longer chains, the intermolecular attractions between the alkoxy tails become the dominant organizing force. This leads to highly stable, layered structures, and these compounds are often purely smectogenic, transitioning directly from a crystalline solid to a smectic phase and then to an isotropic liquid, bypassing the nematic phase entirely.[1][2]
Comparative Performance Data
The following table summarizes the observed mesomorphic behavior for a homologous series of Schiff bases derived from 4-alkoxyanilines: 2,4-bis(4'‑n‑nonyloxy -benzoyloxy)benzylidene-4''-n-alkyloxyaniline. This data clearly illustrates the direct relationship between alkoxy chain length and mesophase stability.
| Compound (n) | Alkoxy Chain | Observed Mesophases | Nematic Range (°C) | Smectic Range (°C) |
| 1 | -OCH3 | Nematic | 43 | - |
| 2 | -OC2H5 | Nematic | - | - |
| 3 | -OC3H7 | Nematic | - | - |
| 4 | -OC4H9 | Nematic, Smectic A, Smectic C | - | - |
| 5 | -OC5H11 | Nematic, Smectic A, Smectic C | - | - |
| 6 | -OC6H13 | Nematic, Smectic A, Smectic C | - | - |
| 7 | -OC7H15 | Nematic, Smectic A | - | - |
| 8 | -OC8H17 | Smectic A, Smectic C | - | - |
| 9 | -OC9H19 | Smectic A, Smectic C | - | - |
| 10 | -OC10H21 | Smectic A, Smectic C | - | 70 |
Data synthesized from Hamad, W. M., & Salih, S. K. (2017).[1][2][3]
Experimental Validation Protocols
The characterization of these mesophases relies on two primary, complementary techniques: Differential Scanning Calorimetry (DSC) for thermal analysis and Polarized Optical Microscopy (POM) for visual identification.[4]
Objective: To determine the temperatures and enthalpy changes of phase transitions.
-
Sample Preparation: Accurately weigh 3-5 mg of the purified 4-alkoxyaniline derivative into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.
-
Reference Preparation: Prepare an empty, sealed aluminum pan as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidation.
-
Thermal Program:
-
Heating Scan: Heat the sample from a temperature well below its first transition (e.g., 30 °C) to well into its isotropic phase (e.g., 200 °C) at a controlled rate of 10 °C/min. This scan reveals endothermic transitions (crystal-to-LC, LC-to-LC, LC-to-isotropic).
-
Cooling Scan: Cool the sample from the isotropic phase back to the starting temperature at the same rate (10 °C/min). This reveals exothermic transitions and helps identify monotropic phases (phases that appear only on cooling).
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Phase transitions appear as peaks. The peak onset temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition (ΔH).
Objective: To visually identify liquid crystal phases by their characteristic optical textures.[5]
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip.
-
Heating Stage Setup: Place the slide on a calibrated hot stage connected to a temperature controller.
-
Microscope Setup: Use a polarizing microscope with crossed polarizers.[5]
-
Observation:
-
Slowly heat the sample while observing through the eyepieces.
-
As the sample melts, the field of view will become bright if a birefringent (anisotropic) liquid crystal phase is formed. Isotropic liquids appear dark (extinguished).
-
Identify the characteristic textures:
-
Nematic: Schlieren textures with point defects (disclinations) or marbled textures are common.[6]
-
Smectic A: Fan-shaped textures (focal conics) and homeotropic regions (appearing dark) are typical.
-
Smectic C: Broken fan-shaped textures or Schlieren textures are observed.
-
-
Correlate the temperatures at which these textures appear and disappear with the transition temperatures identified by DSC.
-
Dissecting Electro-Optical Behavior: Dielectric Anisotropy
For many applications, particularly in display technology, the ability to reorient liquid crystal molecules with an electric field is paramount. This reorientation is governed by the material's dielectric anisotropy (Δε) , defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular long axis (the director).[7] 4-alkoxyaniline derivatives can be designed to exhibit either positive or negative Δε.
Causality: Molecular Dipole Moments
The sign and magnitude of Δε are determined by the net dipole moment of the molecule.
-
Positive Δε: If the molecule has a strong dipole moment component parallel to its long axis (e.g., from a terminal cyano group), ε∥ will be greater than ε⊥, resulting in a positive Δε. These materials align parallel to an applied electric field.
-
Negative Δε: If the dominant dipole moment is perpendicular to the long axis, ε⊥ will be greater than ε∥, leading to a negative Δε.[8] These materials align perpendicular to an applied electric field. The oxygen atom in the alkoxy group contributes a transverse dipole moment, which can be exploited in designing negative Δε materials.
The modulation of dielectric anisotropy is a key area of research for tuning the performance of liquid crystal mixtures.[7]
Comparative Performance
The dielectric anisotropy is highly sensitive to the specific molecular structure beyond just the alkoxy chain. It is heavily influenced by other terminal groups and the overall molecular core. For instance, the well-known N-(4-methoxybenzylidene)-4-butylaniline (MBBA) has a negative dielectric anisotropy.[9] Modifying this base structure allows for tuning of this property.
| Compound Family | Key Structural Feature | Typical Sign of Δε | Application Insight |
| Alkoxy-cyano-p-terphenyls | Strong terminal -CN group | Positive | Standard for twisted nematic (TN) displays.[10] |
| MBBA and derivatives | Methoxy/Alkoxy end groups | Negative | Used in vertically aligned (VA) displays.[8][9] |
| Laterally Fluorinated Esters | Lateral fluorine atom | Negative | Enhances negative Δε and reduces viscosity. |
Experimental Validation Protocol
Objective: To measure the dielectric permittivity components (ε∥ and ε⊥) and determine the dielectric anisotropy (Δε).
-
Cell Preparation: Use commercially available liquid crystal cells with transparent Indium Tin Oxide (ITO) electrodes. Two types of cells are required:
-
Planar Cell: The inner surfaces are treated with a rubbed polyimide layer to induce homogeneous alignment, where the LC director is parallel to the electrodes.
-
Homeotropic Cell: The inner surfaces are treated with a material (e.g., lecithin or a specific polyimide) to induce homeotropic alignment, where the LC director is perpendicular to the electrodes.
-
-
Cell Filling: Fill both the planar and homeotropic cells with the liquid crystal sample in its isotropic phase via capillary action. Slowly cool the cells to the desired measurement temperature within the mesophase to ensure uniform alignment.
-
Measurement:
-
Connect the cell to an LCR meter. Apply a low-amplitude AC voltage (e.g., 0.5 V) at a standard frequency (e.g., 1 kHz).
-
Measure the capacitance of the filled planar cell (C∥) and the filled homeotropic cell (C⊥). Also, measure the capacitance of the empty cells (C_empty).
-
-
Calculation:
-
Calculate ε∥ using the formula: ε∥ = C∥ / C_empty.
-
Calculate ε⊥ using the formula: ε⊥ = C⊥ / C_empty.
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.
-
-
Self-Validation: The measurement should be repeated across a range of temperatures within the mesophase. The values should show a consistent trend, typically increasing as the temperature decreases due to a higher degree of molecular order.
Visualizing the Analysis Workflow and Key Relationships
To synthesize the concepts discussed, the following diagrams illustrate the core relationships and the experimental workflow.
Caption: Relationship between alkoxy chain length and mesophase type.
Caption: Logic diagram for measuring dielectric anisotropy (Δε).
Conclusion
The 4-alkoxyaniline structural motif serves as an exemplary system for demonstrating fundamental principles of liquid crystal design. By systematically varying the terminal alkoxy chain, one can precisely control the mesophase behavior, tuning the material for applications requiring either nematic or smectic properties. The performance metrics, particularly transition temperatures and dielectric anisotropy, are not arbitrary figures but are direct consequences of the molecular architecture. The integrated workflow of DSC, POM, and dielectric spectroscopy provides a robust, cross-validating methodology for characterizing these materials, ensuring that experimental data is both accurate and logically grounded in the underlying physical chemistry. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze and compare the performance of 4-alkoxyaniline derivatives in their own liquid crystal development programs.
References
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Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 24-29. (URL: [Link])
- Various authors. (2016). Characterization of Liquid Crystals. Reviews on Advanced Materials Science, 44, 398-406. (URL: Provided through search results, specific journal link may vary)
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Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. Koya University Eprints. (URL: [Link])
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Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Pramana, 1(S1), 437-451. (URL: [Link])
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Hamad, W. M., & Salih, S. K. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(1), 24-29. (URL: [Link])
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Hamad, W. M., & Salih, S. K. (2017). Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Journal of Koya University, 5(1). (URL: [Link])
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Galewski, Z. (1994). Liquid Crystalline Properties of 4-Alkoxy-Aniline-4′-Alkoxy-Anilines. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 249(1), 43–49. (URL: [Link])
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Al-Janabi, A. H., & Al-Dujaili, A. H. (2015). Synthesis and Characterization of New Liquid Crystal Nanoparticles. Journal of Applicable Chemistry, 4(6), 1787-1795. (URL: [Link])
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Vila, J., et al. (2020). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 13(21), 4988. (URL: [Link])
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Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (URL: [Link])
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Singh, S. K., et al. (2010). Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines: Synthesis and Characterization. Molecular Crystals and Liquid Crystals, 528(1), 11-21. (URL: [Link])
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Al-Hamdani, A. A. H., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(18), 5824. (URL: [Link])
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Czerwiec, M., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. International Journal of Molecular Sciences, 24(15), 12282. (URL: [Link])
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Uslu, B., & Çalık, A. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-868. (URL: [Link])
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Al-Ogaidi, I. K., et al. (2024). Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. Scientific Reports, 14(1), 5707. (URL: [Link])
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A Comparative Analysis of the Mesogenic Potential of 4-(Dodecyloxy)aniline and 4-(Decyloxy)aniline: A Guide for Materials Scientists
This guide provides a detailed comparison of the structural and potential mesogenic properties of 4-(Dodecyloxy)aniline and 4-(Decyloxy)aniline. While these molecules are fundamental building blocks in the synthesis of advanced liquid crystalline materials, their intrinsic mesogenic behaviors are not extensively documented in publicly available literature. This guide, therefore, will focus on the established principles of liquid crystal design, their synthesis, and a comparative analysis of their influence on the mesomorphism of more complex derivative molecules. We will delve into the subtle yet critical differences imparted by the variation of two methylene units in the alkoxy chain, offering a predictive framework for their application in materials science.
Introduction: The Role of Alkoxy Chain Length in Mesogen Design
The formation of liquid crystal (LC) phases is a delicate interplay of molecular geometry, intermolecular forces, and thermal energy. Rod-like (calamitic) mesogens, the class to which the 4-(alkoxy)anilines belong, typically consist of a rigid core and one or more flexible terminal chains. The length of these aliphatic chains is a critical determinant of the type and stability of the mesophases observed.
Generally, as the length of the alkyl or alkoxy chain increases in a homologous series, there is a greater tendency to form more ordered smectic phases in addition to or in place of the less ordered nematic phase.[1][2] This is attributed to the increased van der Waals interactions between the longer chains, which promotes a layered arrangement of the molecules. Furthermore, longer chains often lead to higher clearing points (the temperature at which the material becomes an isotropic liquid), reflecting the increased thermal energy required to overcome these stronger intermolecular attractions.[3]
This guide will explore these principles in the context of this compound (C12) and 4-(decyloxy)aniline (C10), providing a theoretical and practical framework for their use in the design of novel liquid crystalline materials.
Synthesis of 4-(Alkoxy)anilines
The synthesis of 4-(alkoxy)anilines is a well-established multi-step process that begins with the nitration of phenol, followed by etherification and subsequent reduction of the nitro group. The following is a generalized, yet detailed, protocol.
Experimental Protocol: Synthesis of 4-(Alkoxy)anilines
Step 1: Nitration of Phenol
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a nitrating mixture (a solution of nitric acid and sulfuric acid) to a solution of phenol in a suitable solvent (e.g., dichloromethane).
-
Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by Thin Layer Chromatography - TLC).
-
Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of ortho- and para-nitrophenol.
-
Separate the p-nitrophenol isomer by steam distillation or column chromatography.
Step 2: Williamson Ether Synthesis
-
Dissolve p-nitrophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a base, typically potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.
-
Add the corresponding 1-bromoalkane (1-bromodecane for 4-(decyloxy)nitrobenzene or 1-bromododecane for 4-(dodecyloxy)nitrobenzene) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-(alkoxy)nitrobenzene by recrystallization or column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the 4-(alkoxy)nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, a metal-acid system like tin (Sn) in hydrochloric acid (HCl) can be used.
-
If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
If an acid was used for reduction, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product.
-
Purify the final 4-(alkoxy)aniline by recrystallization or column chromatography.
Caption: Generalized synthetic workflow for 4-(alkoxy)anilines.
Characterization of Mesogenic Properties
The investigation of liquid crystalline properties relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[4] For a liquid crystal, a DSC thermogram will show endothermic peaks during heating (and corresponding exothermic peaks during cooling) at the temperatures where phase transitions occur, such as crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic transitions. The area under these peaks is proportional to the enthalpy change (ΔH) of the transition, providing valuable thermodynamic data.
Experimental Protocol: DSC Analysis
-
Accurately weigh 3-5 mg of the 4-(alkoxy)aniline sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample to a temperature well above its expected clearing point to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.
-
Heat the sample again at the same controlled rate to a temperature above its clearing point.
-
The second heating scan is typically used for data analysis to ensure a consistent thermal history.
-
Analyze the resulting thermogram to identify the temperatures and enthalpy changes of any phase transitions.
Caption: A typical workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the visual identification of liquid crystal phases.[5] Each type of mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. For example, the nematic phase often displays a "Schlieren" or "marbled" texture, while smectic phases can show "focal-conic" or "mosaic" textures. By observing the sample on a hot stage under a polarizing microscope, the transition temperatures can be visually confirmed, and the types of mesophases can be identified.
Experimental Protocol: POM Analysis
-
Place a small amount of the 4-(alkoxy)aniline sample on a clean glass microscope slide.
-
Cover the sample with a coverslip.
-
Place the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample to its isotropic liquid phase.
-
Slowly cool the sample and observe the formation of any liquid crystalline textures as the temperature decreases.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures.
-
Reheat the sample to confirm the transition temperatures observed during cooling.
Comparative Analysis and Expected Mesogenic Behavior
As previously stated, direct experimental data on the mesogenic properties of neat this compound and 4-(decyloxy)aniline is scarce. However, we can extrapolate their likely behavior based on established structure-property relationships and data from derivative compounds.
| Property | 4-(Decyloxy)aniline | This compound |
| Alkoxy Chain Length | 10 carbons | 12 carbons |
| Molecular Weight | ~249.4 g/mol | ~277.5 g/mol |
| Expected Mesomorphism | Less likely to be mesogenic on its own. If it is, likely to be a monotropic or low-temperature nematic phase. | Higher probability of exhibiting mesomorphism, potentially a monotropic or enantiotropic smectic phase, due to the longer alkoxy chain. |
The two additional methylene units in this compound increase its molecular length and polarizability, enhancing the anisotropic intermolecular forces necessary for liquid crystal formation. It is therefore predicted that this compound will have a greater propensity to form a liquid crystalline phase, and if it does, it is more likely to be a more ordered smectic phase compared to the decyloxy analogue.
Insights from Derivative Studies
Studies on Schiff base liquid crystals synthesized from these anilines provide valuable insights. For instance, when 4-(alkoxy)anilines are reacted with various aldehydes, the resulting imines often exhibit rich mesomorphism. In such homologous series, it is consistently observed that the derivatives with longer alkoxy chains (such as dodecyloxy) exhibit a greater tendency towards smectic phases and have higher clearing temperatures compared to their shorter-chain counterparts (such as decyloxy).[3][6] This strongly supports the fundamental principle that the additional methylene groups in the dodecyloxy chain enhance the stability of mesophases.
Conclusion
While this compound and 4-(decyloxy)aniline are most commonly utilized as intermediates in the synthesis of more complex liquid crystals, a comparative analysis of their structures provides a valuable predictive tool for the materials scientist. The greater length of the dodecyloxy chain in this compound is expected to impart a stronger tendency towards the formation of more ordered and thermally stable mesophases in its derivatives compared to those of 4-(decyloxy)aniline. This guide has provided the theoretical underpinning for this expectation, along with detailed experimental protocols for the synthesis and characterization of these important molecular building blocks. Further research into the intrinsic mesogenic properties of the 4-(alkoxy)aniline homologous series would be a valuable contribution to the field of liquid crystal science.
References
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (1998). Handbook of Liquid Crystals, Vol. 1: Fundamentals. Wiley-VCH.
- Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Biomolecular Techniques, 21(4), 167–193.
- Hamad, W. M., Azeez, H. J., & Al-Dujaili, A. H. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals, 655(1), 1-10.
- Padmini Tamilenthi, V. (2010). Synthesis and mesomorphic behavior of a homologous series of N-(4-n-alkoxysalicylidene)-4-n-alkoxy anilines and their Copper (II) complexes. Archives of Applied Science Research, 2(1), 57-65.
- Gray, G. W., & Mosley, A. (1976). The synthesis of 4-n-alkyl-4'-cyanobiphenyls and the effect of terminal alkyl-chain length on their nematic-isotropic transition temperatures. Journal of the Chemical Society, Perkin Transactions 2, (1), 97-102.
- Ha, S. T., Koh, T. M., Yeap, G. Y., Lin, H. C., & Sivasothy, Y. (2011). Synthesis and mesomorphic properties of 4-(methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry, 23(10), 4609-4612.
- Blumstein, A., & Hsu, E. C. (1978). The effect of the length of the flexible spacer on the nature of the mesophase of thermotropic liquid crystalline polymers. Polymer Preprints, American Chemical Society, Division of Polymer Chemistry, 19(2), 104-108.
- Goodby, J. W. (1986). The influence of terminal substituents upon the stability of smectic A phases.
- Date, R. W., Imrie, C. T., Luckhurst, G. R., & Seddon, J. M. (1992). Smectogenic dimeric liquid crystals. The preparation and properties of the α,ω-bis(4-n-alkylanilinebenzylidine-4′-oxy)alkanes. Liquid Crystals, 12(2), 203-238.
- Khoo, I. C. (2007). Liquid crystals. John Wiley & Sons.
- Kato, T., & Fréchet, J. M. J. (1989). Hydrogen bonding and the self-assembly of supramolecular liquid-crystalline materials. Journal of the American Chemical Society, 111(22), 8533-8534.
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Unambiguous Structural Verification of 4-(Dodecyloxy)aniline: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the complete structural validation of 4-(Dodecyloxy)aniline. Moving beyond a simple procedural outline, this document elucidates the causal logic behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.
The synthesis of novel organic molecules, such as this compound, a compound with potential applications in materials science and as a precursor for pharmacologically active agents, necessitates absolute certainty of its chemical structure. While one-dimensional (1D) ¹H and ¹³C NMR provide initial valuable data, they often fall short in resolving ambiguities, especially in molecules with complex spin systems or multiple aliphatic groups.[1] Two-dimensional NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing intricate correlations between nuclei that are essential for definitive structural elucidation.[2][3]
This guide will dissect the application of three fundamental 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We will explore how these techniques, when used in concert, create a robust, interlocking network of data that leaves no doubt as to the connectivity and constitution of this compound.
The Rationale: Why a Multi-Technique 2D NMR Approach is Essential
The structure of this compound presents two distinct structural challenges that necessitate a multi-pronged 2D NMR strategy:
-
Unambiguous assignment of the aromatic protons: The 1,4-disubstituted (para) benzene ring gives rise to a classic AA'BB' spin system, which can appear as two deceptively simple doublets in the ¹H NMR spectrum. While this pattern is indicative of para-substitution, COSY is required to definitively establish the coupling relationship between the adjacent aromatic protons.
-
Confirmation of the ether linkage and alkyl chain connectivity: It is crucial to confirm that the dodecyl chain is attached to the aniline moiety via an ether linkage at the C4 position and to assign all the methylene groups within the long alkyl chain. This is achieved by establishing long-range correlations between the protons of the dodecyloxy chain and the carbons of the aromatic ring, a task for which HMBC is perfectly suited. HSQC will then unequivocally link each proton to its directly attached carbon, completing the structural puzzle.
Experimental Workflow: A Self-Validating Protocol
The following sections detail the step-by-step methodologies for acquiring the necessary 2D NMR data. The logic of this workflow is to first establish proton-proton connectivities (COSY), then link protons to their directly attached carbons (HSQC), and finally, to piece together the entire molecular framework using long-range proton-carbon correlations (HMBC).
Caption: Workflow for the 2D NMR validation of this compound.
Experimental Protocols
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Probe: 5 mm dual ¹³C/¹H probe
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
Sample Preparation:
-
Weigh approximately 20 mg of synthesized this compound.
-
Dissolve the sample in 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[4][5] This is critical for identifying adjacent protons in the aromatic ring and along the alkyl chain.
-
Pulse Sequence: Standard cosygpqf or equivalent.
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 12 ppm
-
Number of Scans (NS): 8
-
Number of Increments (F1): 256
-
Relaxation Delay (D1): 2.0 s
-
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify all carbons that are directly attached to a proton.[6][7] This experiment correlates the proton and carbon chemical shifts for each C-H bond.
-
Pulse Sequence: Standard hsqcedetgpsisp2.2 (edited HSQC for multiplicity information) or equivalent.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 160 ppm
-
Number of Scans (NS): 16
-
Number of Increments (F1): 256
-
Relaxation Delay (D1): 1.5 s
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds, but sometimes 4).[8][9] This is the key experiment for connecting the different fragments of the molecule, for instance, linking the dodecyloxy chain to the aromatic ring and identifying quaternary carbons.
-
Pulse Sequence: Standard hmbcgplpndqf or equivalent.
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 160 ppm
-
Number of Scans (NS): 32
-
Number of Increments (F1): 256
-
Relaxation Delay (D1): 2.0 s
-
Long-range J-coupling: Optimized for 8 Hz
-
Data Interpretation and Structural Verification
The following tables summarize the expected correlations from the 2D NMR experiments, which collectively validate the structure of this compound.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| NH₂ | ~3.5 | - | br s |
| H-2, H-6 | ~6.75 | ~116.0 | d |
| H-3, H-5 | ~6.65 | ~115.5 | d |
| C-1 | - | ~142.0 | - |
| C-4 | - | ~152.0 | - |
| H-1' | ~3.90 | ~69.0 | t |
| H-2' | ~1.75 | ~29.5 | p |
| H-3' - H-11' | ~1.45 - 1.25 | ~29.7 - 26.0 | m |
| H-12' | ~0.90 | ~14.1 | t |
Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.
Table 2: Expected Key 2D NMR Correlations for Structural Validation
| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |
| COSY | H-2, H-6 with H-3, H-5 | - | Confirms ortho-coupling in the 1,4-disubstituted aromatic ring.[10] |
| H-1' with H-2' | - | Establishes connectivity at the start of the alkyl chain. | |
| H-11' with H-12' | - | Confirms the terminal methyl group of the alkyl chain. | |
| HSQC | H-2, H-6 | C-2, C-6 | Assigns the ortho proton and carbon signals.[11] |
| H-3, H-5 | C-3, C-5 | Assigns the meta proton and carbon signals. | |
| H-1' | C-1' | Assigns the O-CH₂ group. | |
| H-12' | C-12' | Assigns the terminal methyl group. | |
| HMBC | H-1' | C-4, C-2' | Crucially confirms the ether linkage at C-4. [12] |
| H-2, H-6 | C-4, C-1 | Confirms the connectivity around the aromatic ring and helps assign C-4. | |
| H-3, H-5 | C-1 | Confirms the connectivity around the aromatic ring and helps assign the quaternary C-1. |
Visualizing the Connectivity
The power of 2D NMR lies in its ability to build a connectivity map of the molecule. The following diagram illustrates the key correlations that unambiguously define the structure of this compound.
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A Comparative Guide to Purity Assessment of Synthesized 4-(Dodecyloxy)aniline: Focusing on Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for research and drug development, the confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. For a compound such as 4-(Dodecyloxy)aniline, a substituted aniline with potential applications in materials science and as a pharmaceutical intermediate, ensuring its purity is paramount for the reliability and reproducibility of downstream applications. This guide provides an in-depth examination of elemental analysis as a primary method for purity assessment, comparing its utility and performance against other widely used analytical techniques.
Section 1: The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a sample.[1] It operates on the principle of combustion analysis, where a sample is burned at high temperatures in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the mass percentage of each element in the original sample.[2]
For a newly synthesized compound like this compound, elemental analysis serves as a crucial first-pass assessment of purity. By comparing the experimentally determined elemental percentages to the theoretically calculated values based on its molecular formula (C₁₈H₃₁NO), a direct and quantitative measure of purity can be obtained.[3] A close correlation between the experimental and theoretical values provides strong evidence that the synthesized compound has the correct empirical formula and is free from significant organic impurities. Many scientific journals require elemental analysis data to be within ±0.4% of the calculated values to confirm sufficient purity for publication.[4]
However, it is important to recognize the limitations of elemental analysis. It cannot distinguish between isomers, nor can it identify impurities that have a similar elemental composition to the target compound. Therefore, it is most powerful when used in conjunction with other analytical methods.
Section 2: Experimental Protocol for Purity Assessment
A typical workflow for the purity assessment of synthesized this compound, from synthesis to analysis, is outlined below.
Caption: Workflow for the synthesis and purity assessment of this compound.
Step-by-Step Protocol for Elemental Analysis:
-
Sample Preparation:
-
Ensure the synthesized this compound is thoroughly dried under vacuum to remove any residual solvents, which could lead to inaccurate C and H percentages.
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
-
Record the weight and seal the capsule.
-
-
Instrument Setup and Calibration:
-
Set up the CHN elemental analyzer according to the manufacturer's instructions.
-
Perform a system blank run to ensure the instrument is clean.
-
Analyze a certified standard (e.g., acetanilide) to verify the instrument's calibration and performance. The results for the standard should be within the acceptable range (typically ±0.3%) before proceeding.
-
-
Sample Analysis:
-
Introduce the encapsulated this compound sample into the analyzer's autosampler.
-
Initiate the combustion and analysis sequence.
-
Perform the analysis in triplicate to ensure the reproducibility of the results.
-
-
Data Processing:
-
The instrument's software will automatically calculate the percentage of C, H, and N based on the detected gases and the sample weight.
-
Calculate the mean and standard deviation for the triplicate runs.
-
Section 3: Data Interpretation and Comparison
The first step in interpreting the results is to calculate the theoretical elemental composition of this compound (Molecular Formula: C₁₈H₃₁NO; Molecular Weight: 277.44 g/mol ).[5][6]
-
Carbon (C): (18 * 12.011) / 277.44 * 100% = 77.92%
-
Hydrogen (H): (31 * 1.008) / 277.44 * 100% = 11.26%
-
Nitrogen (N): (1 * 14.007) / 277.44 * 100% = 5.05%
The hypothetical experimental data can then be compared to these theoretical values.
| Element | Theoretical % | Experimental Run 1 (%) | Experimental Run 2 (%) | Experimental Run 3 (%) | Mean Experimental % | Deviation from Theoretical (%) |
| C | 77.92 | 77.78 | 77.85 | 77.81 | 77.81 | -0.11 |
| H | 11.26 | 11.35 | 11.31 | 11.33 | 11.33 | +0.07 |
| N | 5.05 | 5.01 | 5.04 | 5.02 | 5.02 | -0.03 |
In this hypothetical example, the mean experimental values are all within the generally accepted ±0.4% deviation, indicating a high degree of purity for the synthesized this compound.[4]
Section 4: A Comparative Overview of Purity Assessment Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[7] This approach provides a more complete picture and reduces the risk of overlooking certain impurities.
Caption: Complementary nature of different analytical techniques for purity assessment.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Elemental Analysis | Combustion and detection of elemental gases. | % composition of C, H, N, S.[8] | Fast, simple, inexpensive, provides fundamental purity data.[2] | Does not detect isomers or impurities with similar elemental composition. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a mobile and stationary phase.[7] | Chromatographic purity (% area), detection and quantification of non-volatile impurities. | Highly versatile, widely applicable, excellent for non-volatile or thermally unstable compounds.[9] | Requires a suitable chromophore for UV detection; can be more time-consuming. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation based on volatility, followed by mass-based detection.[10] | Detection and identification of volatile and semi-volatile impurities. | High sensitivity and selectivity, provides structural information on impurities.[11] | Limited to thermally stable and volatile compounds.[9] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural confirmation, identification of impurities and residual solvents. | Provides rich structural information, non-destructive, can be quantitative (qNMR).[7] | Lower sensitivity compared to other methods, higher equipment cost. |
The choice of method depends on the specific requirements of the analysis. For instance, if residual solvents from the synthesis are a concern, GC-MS would be a highly appropriate technique. If the presence of isomeric byproducts is suspected, HPLC or NMR would be more informative than elemental analysis alone. According to guidelines from regulatory bodies like the USP and ICH, analytical methods themselves must be validated to ensure they are suitable for their intended purpose, providing accurate and reliable data.[12][13][14]
Conclusion
Elemental analysis is an indispensable, quantitative technique for the initial purity assessment of synthesized organic compounds like this compound. Its ability to directly verify the empirical formula provides a robust foundation for purity confirmation. However, for a comprehensive and unambiguous determination of purity, particularly in the context of drug development and materials science, it is crucial to employ a suite of orthogonal analytical methods. The integration of data from techniques such as HPLC, GC-MS, and NMR spectroscopy provides a multi-faceted and validated purity profile, ensuring the quality and reliability of the synthesized material.
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A Comparative Guide to the Thermal Degradation Pathways of 4-Alkoxyanilines
Introduction
4-Alkoxyanilines are a critical class of aromatic compounds, featuring a primary amine and an alkoxy group on a benzene ring. These structures, including well-known examples like 4-methoxyaniline (p-anisidine) and 4-ethoxyaniline (p-phenetidine), serve as fundamental building blocks in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Their utility in drug development, for instance, necessitates a profound understanding of their stability under various stress conditions, particularly thermal stress, which can be encountered during synthesis, purification, formulation, and long-term storage.
This guide provides a comparative analysis of the thermal degradation pathways of 4-alkoxyanilines. We will explore the competing reaction mechanisms, the influence of the alkoxy substituent on thermal stability, and the analytical methodologies required to characterize degradation products. This document is intended for researchers, chemists, and formulation scientists who require a deeper, mechanistically-grounded understanding of the thermal liabilities of these important molecules.
Core Degradation Mechanisms Under Thermal Stress
When subjected to thermal stress, 4-alkoxyanilines primarily degrade via two competing pathways: (A) C-O Ether Bond Cleavage and (B) Amino Group-Mediated Polymerization . The prevailing pathway is highly dependent on the molecular structure, specifically the nature of the alkyl group on the ether.
Pathway A: C-O Ether Bond Cleavage
The ether linkage in 4-alkoxyanilines is a point of potential vulnerability at elevated temperatures. The cleavage of this C-O bond can proceed through homolytic or heterolytic mechanisms, ultimately leading to the formation of 4-aminophenol and corresponding alkyl fragments.[3]
-
Homolytic Cleavage: The C-O bond breaks to form a 4-aminophenoxy radical and an alkyl radical. This pathway is particularly relevant for simple alkoxy groups like methoxy and ethoxy.
-
Mechanism: The initial step is the homolytic scission of the aryl C-O bond. The resulting radicals can then participate in a series of secondary reactions, including hydrogen abstraction to form 4-aminophenol and various hydrocarbon gases.
A study on a related 4-benzyloxybenzyl alcohol resin demonstrated that homolytic cleavage of the ether linkage is a key step in its thermal degradation.[3] While not an exact analog, this supports the general principle of ether bond scission under pyrolytic conditions.
Pathway B: Amino Group-Mediated Polymerization
The aniline moiety is well-known for its propensity to undergo oxidative and thermal polymerization.[4][5] This pathway involves the amino group and the aromatic ring, leading to the formation of dimers, oligomers, and ultimately, insoluble, high-molecular-weight polymeric materials, often observed as a dark, tar-like residue.
-
Mechanism: The polymerization of anilines is a complex, exothermic process that can be initiated by heat.[6] It is proposed to proceed through the formation of radical cations. These reactive intermediates can then attack other aniline molecules, leading to C-N and C-C bond formation and the gradual build-up of a polymer chain. The reaction can be auto-catalytic, with the formation of initial polymer chains accelerating further reaction.[7]
The thermal stability of polyaniline (PANI) itself is high, but the initial polymerization process from aniline monomers can occur at temperatures relevant to pharmaceutical processing.[4]
Influence of the Alkoxy Substituent
The nature of the alkoxy group (-OR) plays a significant role in determining the dominant degradation pathway and the onset temperature of decomposition. Generally, electron-donating groups on an aromatic ring can enhance thermal stability.[8][9]
-
Short-Chain Alkoxy Groups (e.g., Methoxy, Ethoxy): For 4-methoxyaniline and 4-ethoxyaniline, the C-O bond is relatively strong. While C-O cleavage occurs, polymerization is often a competitive and significant pathway, especially in the presence of oxygen or catalytic impurities.
-
Longer/Branched-Chain Alkoxy Groups: As the alkyl chain length increases or becomes more branched (e.g., isopropoxy, tert-butoxy), the C-O bond may be weakened. Furthermore, tertiary ethers are known to cleave more readily via an SN1-type mechanism under acidic conditions, and analogous carbocation stability rules can influence thermal decomposition pathways.[10][11] Cleavage to form a more stable carbocation from the alkyl group becomes a more favorable pathway.
Comparative Data Summary
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Anticipated Primary Degradation Products | Likely Dominant Pathway(s) |
| 4-Methoxyaniline | C₇H₉NO | 123.15[2] | 240-243 | 4-Aminophenol, Methane, Polymeric Residue | Polymerization & C-O Cleavage |
| 4-Ethoxyaniline | C₈H₁₁NO | 137.18[1] | 250[13] | 4-Aminophenol, Ethane/Ethene, Polymeric Residue | Polymerization & C-O Cleavage |
| 4-Propoxyaniline | C₉H₁₃NO | 151.21 | ~265-268 | 4-Aminophenol, Propane/Propene, Polymeric Residue | C-O Cleavage & Polymerization |
| 4-Butoxyaniline | C₁₀H₁₅NO | 165.23 | ~280-283 | 4-Aminophenol, Butane/Butene Isomers, Polymeric Residue | C-O Cleavage favored over Polymerization |
Note: Boiling points are from literature sources where available and estimated for others. The dominant pathways are proposed based on chemical principles; experimental verification is crucial.
Experimental Analysis & Characterization
A multi-technique approach is essential for a comprehensive understanding of degradation pathways.
Workflow for Thermal Degradation Analysis
Caption: Experimental workflow for analyzing thermal degradation.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of degradation (T_onset) and the mass loss profile.
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the 4-alkoxyaniline sample into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (~25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[12] A controlled heating rate is crucial for reproducible results.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the T_onset, typically defined as the temperature at which 5% mass loss occurs.
Protocol 2: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile degradation products.
-
System Setup: Interface a pyrolysis unit with a GC/MS system.
-
Sample Preparation: Place a small, accurately weighed amount of the 4-alkoxyaniline sample (typically 0.1-1.0 mg) into a pyrolysis tube.
-
Pyrolysis: Rapidly heat the sample in the pyrolyzer to a temperature above its determined T_onset (e.g., T_onset + 50 °C). The pyrolysis products are swept directly into the GC injection port. This technique provides in-depth data about the specific pathways of degradation.[14]
-
GC Separation: Separate the degradation products on an appropriate GC column (e.g., a non-polar or mid-polar column). Use a temperature program that allows for the elution of a wide range of volatile compounds.
-
MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Data Analysis: Identify the degradation products by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizing the Competing Degradation Pathways
Caption: Competing degradation pathways for 4-alkoxyanilines.
Conclusion and Practical Implications
The thermal degradation of 4-alkoxyanilines is not a single event but a competition between C-O ether bond cleavage and amino group-mediated polymerization. The structure of the alkoxy substituent is a key determinant of the major degradation products and the overall thermal stability of the molecule. For drug development professionals, understanding these pathways is paramount. The formation of reactive species like radicals or quinone-imines (from oxidation of aminophenol) can lead to drug substance impurities, loss of potency, and potential toxicity. For materials scientists, controlling the polymerization pathway can be harnessed, but unintended degradation can compromise the integrity and performance of a final product.
The analytical workflows presented here, combining TGA with Py-GC/MS, provide a robust framework for characterizing the thermal stability of these compounds. This data-driven approach allows for the rational design of stable drug formulations, the definition of appropriate storage conditions, and the development of robust synthetic processes where thermal excursions are controlled.
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]
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Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways. ResearchGate. Available at: [Link]
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4-Ethoxyaniline | C8H11NO. PubChem. Available at: [Link]
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p-Anisidine | C7H9NO. PubChem. Available at: [Link]
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Polymerization of polyaniline under various concentrations of ammonium peroxydisulfate and hydrochloric acid by ultrasonic irradiation. ResearchGate. Available at: [Link]
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Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available at: [Link]
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Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. PubMed. Available at: [Link]
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A Comparative Performance Analysis of 4-(Dodecyloxy)aniline-Based Liquid Crystals for Advanced Material Applications
In the dynamic field of materials science, the quest for novel liquid crystals with tailored properties is perpetual. This guide offers an in-depth technical comparison of 4-(Dodecyloxy)aniline-based liquid crystals against two industry-standard benchmarks: 4-cyano-4'-pentylbiphenyl (5CB) and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of these materials for applications ranging from display technologies to advanced sensor development.
Introduction: The Significance of Molecular Structure in Liquid Crystal Performance
The performance of a liquid crystal is intrinsically linked to its molecular architecture. The this compound moiety, with its long alkoxy chain, imparts specific mesomorphic and electro-optical properties that distinguish it from the well-established cyanobiphenyl and benzylidene aniline families. The dodecyloxy chain influences the material's viscosity, clearing point, and molecular packing, which in turn affect its response to external stimuli such as temperature and electric fields.
This guide will dissect these differences through a rigorous comparison of key performance indicators:
-
Mesomorphic Properties: The temperature range and stability of the liquid crystalline phases.
-
Optical Anisotropy (Birefringence): The difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director, a critical parameter for optical devices.
-
Dielectric Anisotropy: The anisotropy of the electric permittivity, which governs the material's response to an electric field.
-
Electro-Optical Switching Speed: The time required for the liquid crystal to switch between optical states under an applied voltage, a crucial factor for display applications.
Comparative Performance Data
The following tables summarize the key performance metrics for a representative this compound-based liquid crystal, 5CB, and MBBA. It is important to note that the properties of this compound derivatives can be tuned by modifying the molecular core. The data presented here is a representative example to illustrate the general performance characteristics.
Table 1: Mesomorphic Properties
| Liquid Crystal | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Nematic Range (°C) |
| This compound Derivative (Typical) | ~70-90 | ~100-120 | ~30-50 |
| 4-cyano-4'-pentylbiphenyl (5CB) | 22.5[1] | 35.0[1] | 12.5 |
| N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | 21.1[2] | ~47 | ~26 |
Table 2: Electro-Optical Properties (at room temperature, unless specified)
| Property | This compound Derivative (Typical Range) | 4-cyano-4'-pentylbiphenyl (5CB) | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) |
| Birefringence (Δn) at 589 nm | 0.12 - 0.18 | ~0.18 | ~0.2 |
| Dielectric Anisotropy (Δε) at 1 kHz | +2 to +5 | +11.5 | -0.5[3] |
| Switching Time (τ_on + τ_off) | Milliseconds to Sub-milliseconds | ~2-20 ms | ~10-100 ms |
Experimental Protocols: A Guide to Characterization
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to benchmark liquid crystal performance.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. The temperature at the peak maximum corresponds to the transition temperature.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sample evaporation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point (isotropic phase).
-
Hold for a few minutes to ensure thermal equilibrium.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures of melting (solid to liquid crystal) and clearing (liquid crystal to isotropic liquid) transitions from the endothermic peaks on heating and the corresponding exothermic peaks on cooling.
Phase Identification: Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystalline phases and their characteristic textures.
Causality: Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of unpolarized light into two orthogonally polarized rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in interference colors and characteristic textures that are unique to each liquid crystal phase (e.g., nematic, smectic).
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized optical microscope.
-
Observation:
-
Heat the sample slowly while observing it through the microscope with crossed polarizers.
-
As the sample melts, the transition from the crystalline solid to the liquid crystal phase will be observed by the appearance of a birefringent texture.
-
Continue heating until the sample becomes isotropic (appears dark between the crossed polarizers).
-
Slowly cool the sample and observe the formation of the liquid crystal textures from the isotropic liquid.
-
-
Texture Identification: Compare the observed textures with known photomicrographs of nematic, smectic, and other liquid crystal phases to identify the mesophases present.
Electro-Optical Switching Measurement
Objective: To measure the rise time (τ_on) and fall time (τ_off) of the liquid crystal's response to an applied electric field.
Causality: The application of an electric field across a liquid crystal cell exerts a torque on the molecules due to their dielectric anisotropy, causing them to reorient. This reorientation changes the effective birefringence of the cell, which can be detected as a change in the intensity of light passing through the cell placed between crossed polarizers. The switching time is a measure of how quickly this reorientation occurs.
Protocol:
-
Cell Fabrication: Fill a liquid crystal cell (two parallel glass plates with transparent conductive coatings, separated by a known gap, typically 5-10 µm) with the liquid crystal sample. The inner surfaces of the glass plates are treated with an alignment layer to ensure a uniform initial orientation of the liquid crystal molecules.
-
Experimental Setup:
-
Place the liquid crystal cell between two crossed polarizers.
-
Align the initial director of the liquid crystal at 45° to the transmission axes of the polarizers for maximum contrast.
-
Use a laser or a stable light source to illuminate the cell.
-
A photodetector is placed after the second polarizer to measure the transmitted light intensity.
-
-
Measurement:
-
Apply a square-wave voltage pulse of a specific amplitude and frequency to the cell using a function generator and a voltage amplifier.
-
Record the change in the transmitted light intensity as a function of time using a digital oscilloscope.
-
-
Data Analysis:
-
Rise Time (τ_on): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its maximum value after the voltage is applied.
-
Fall Time (τ_off): Measure the time it takes for the transmitted intensity to change from 90% to 10% of its maximum value after the voltage is turned off.
-
Visualizing the Benchmarking Process
The following diagrams illustrate the logical flow of the experimental benchmarking process and the relationship between molecular structure and performance.
Caption: Experimental workflow for benchmarking liquid crystal performance.
Caption: Relationship between molecular structure and performance metrics.
Discussion and Field-Proven Insights
This compound-Based Liquid Crystals: The long dodecyloxy chain in these materials tends to promote smectic phases at lower temperatures and a broader nematic range compared to shorter-chain analogues. This can be advantageous for applications requiring a wide operating temperature window. The aniline core, while providing a basis for a variety of molecular architectures, generally results in a lower dielectric anisotropy compared to the highly polar cyanobiphenyl group in 5CB. This translates to a higher operating voltage being required for electro-optical switching. However, the switching speeds can be competitive, particularly if the viscosity is optimized through molecular engineering.
4-cyano-4'-pentylbiphenyl (5CB): As a workhorse of the liquid crystal industry, 5CB's performance is well-documented. Its key strengths are its convenient room-temperature nematic phase and its large positive dielectric anisotropy, which allows for low-voltage switching.[1] Its relatively narrow nematic range can be a limitation for some applications.
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA): MBBA is a classic nematic liquid crystal with a negative dielectric anisotropy. This means that its molecules align perpendicular to an applied electric field.[4] This property is exploited in specific display modes like vertically aligned (VA) displays. However, MBBA is known to be less stable than cyanobiphenyls and can be susceptible to hydrolysis.[3]
Conclusion: Selecting the Right Liquid Crystal for the Application
The choice of a liquid crystal is a critical decision in the design of advanced materials and devices. This guide has provided a comparative framework for evaluating the performance of this compound-based liquid crystals against established benchmarks.
-
For applications requiring a wide nematic range and thermal stability, this compound derivatives present a promising avenue for exploration, with the understanding that their dielectric properties may necessitate higher operating voltages.
-
For low-voltage applications in standard temperature ranges, 5CB remains a strong contender due to its high positive dielectric anisotropy.
-
For specific applications requiring negative dielectric anisotropy, such as VA-mode displays, MBBA and its more stable modern analogues are the materials of choice.
Ultimately, the optimal liquid crystal is application-specific. A thorough understanding of the structure-property relationships, as outlined in this guide, coupled with rigorous experimental characterization, is paramount for successful material selection and device innovation.
References
-
Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. [Link]
-
Taylor & Francis Online. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. [Link]
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Taylor & Francis Online. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]
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ACS Publications. (2008). Vapor Pressure and Density of Thermotropic Liquid Crystals: MBBA, 5CB, and Novel Fluorinated Mesogens. [Link]
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Taylor & Francis. MBBA – Knowledge and References. [Link]
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SPIE Digital Library. (1999). Electro-optical investigation of nematic liquid crystals using dielectrometry. [Link]
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Lavrentovich Group. Introduction to Dielectric Measurements of Nematic Liquid Crystals. [Link]
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ResearchGate. (2011). Fast-switching technology for nematic liquid-crystal cells. [Link]
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ResearchGate. (1997). Determination of Transient Currents in Nematic Liquid Crystals by Using a Time Dependent Thermodynamical Model. [Link]
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ResearchGate. (1991). Transient currents in nematic liquid crystals. [Link]
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PMC - NIH. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. [Link]
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Chinese Physics B. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. [Link]
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Apparatus for High-Resolution Birefringence Measurement in Liquid Crystals. [Link]
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Measuring the Birefringence of a Liquid Crystal. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2016). Birefringences of bio-based liquid crystals. [Link]
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Taylor & Francis. MBBA – Knowledge and References. [Link]
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A Comparative Spectroscopic Guide to Long-Chain 4-Alkoxyanilines for Researchers and Drug Development Professionals
Abstract
Long-chain 4-alkoxyanilines are versatile molecules integral to the development of liquid crystals, drug delivery systems, and advanced organic materials. The length of the alkoxy chain (–O–(CH₂)ₙ–CH₃) profoundly influences the molecule's self-assembly, solubility, and electronic properties. Accurate and efficient characterization of these compounds is therefore paramount for quality control and rational design. This guide provides a comparative analysis of a homologous series of 4-alkoxyanilines—specifically 4-butoxyaniline, 4-octyloxyaniline, and 4-dodecylaniline—using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, self-validating experimental protocols, comparative data, and expert interpretation to elucidate the distinct spectral signatures corresponding to increasing alkyl chain length.
Introduction: The Significance of the Alkoxy Chain
The 4-alkoxyaniline scaffold consists of a primary amine (-NH₂) and an ether linkage (-O-R) at the para positions of a benzene ring. While the aniline moiety dictates the core chemical reactivity and electronic properties, the long alkyl chain introduces significant steric and hydrophobic effects. As the chain length increases, properties such as melting point, solubility in nonpolar solvents, and the propensity to form ordered structures (like liquid crystals) are systematically altered.
Spectroscopy provides a non-destructive and highly sensitive means to verify the structure and purity of these compounds. Each technique probes a different aspect of the molecule's quantum mechanical properties:
-
FTIR Spectroscopy reveals the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
UV-Visible Spectroscopy provides information on the electronic structure, particularly the conjugated π-system of the benzene ring, by measuring the absorption of UV and visible light that promotes electrons to higher energy orbitals.
-
NMR Spectroscopy offers the most detailed structural map by probing the magnetic environments of individual atomic nuclei (¹H and ¹³C), allowing for unambiguous confirmation of connectivity and conformation.
This guide will systematically compare the spectroscopic data for 4-butoxyaniline (C₄), 4-octyloxyaniline (C₈), and 4-dodecylaniline (C₁₂) to establish clear structure-spectra relationships.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols were employed for all analyses. The causality behind key steps is explained to provide a framework for adapting these methods to other similar compounds.
Materials
The following compounds were used as received (purity >97%):
-
4-Butoxyaniline
-
4-Octyloxyaniline
-
4-Dodecylaniline
Solvents used were of spectroscopic grade (e.g., Chloroform-d (CDCl₃) for NMR, Ethanol for UV-Vis).
Detailed Experimental Protocols
The ATR method was chosen for its speed and minimal sample preparation, making it ideal for routine quality control of solid powder samples.[1][2]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal. This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor), ensuring that the resulting spectrum is solely from the sample.
-
Sample Application: Place a small amount (1-5 mg) of the 4-alkoxyaniline powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.[2]
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000–650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
This protocol is designed to adhere to the Beer-Lambert Law, ensuring a linear relationship between absorbance and concentration.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the 4-alkoxyaniline sample and dissolve it in a 100 mL volumetric flask with ethanol to create a stock solution.
-
Working Solution Preparation: Create a dilute working solution (e.g., 1x10⁻⁵ M) by serial dilution of the stock solution. Rationale: This concentration range typically yields absorbance values between 0.1 and 1.0, the optimal range for accuracy and linearity.[3]
-
Cuvette Preparation: Use a pair of matched 1 cm path length quartz cuvettes. Clean the cuvettes by rinsing them with the solvent (ethanol) multiple times.
-
Baseline Correction: Fill both cuvettes with the pure solvent (ethanol). Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer. Run a baseline correction across the desired wavelength range (e.g., 200–400 nm). This step digitally subtracts the absorbance of the solvent and the cuvette itself.[3][4]
-
Sample Analysis: Discard the solvent from the sample cuvette and rinse it with a small amount of the working solution before filling it. Place it back into the spectrophotometer and acquire the absorption spectrum.
Proper sample preparation is paramount for obtaining high-resolution NMR spectra free from artifacts.[5][6]
-
Sample Weighing: Weigh 5-10 mg of the 4-alkoxyaniline sample directly into a clean, dry vial.[7][8]
-
Solvent Addition: Add approximately 0.6–0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.[5][8] Rationale: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum.[6] TMS serves as the universal internal reference standard, defined as 0.00 ppm, ensuring data comparability across different experiments.[8]
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][7][8] Rationale: Undissolved solids can severely degrade the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[5][8]
-
Instrumentation: Place the NMR tube in the spectrometer. The instrument will automatically lock onto the deuterium signal from the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.
Results and Comparative Analysis
FTIR Spectroscopy: Identifying Functional Groups
The FTIR spectra of all three compounds are dominated by features characteristic of the 4-alkoxyaniline scaffold. The key is to observe the subtle but systematic changes related to the alkyl chain.
Table 1: Comparative FTIR Peak Assignments (Wavenumber, cm⁻¹)
| Vibrational Mode | 4-Butoxyaniline (C₄) | 4-Octyloxyaniline (C₈) | 4-Dodecylaniline (C₁₂) | Interpretation |
|---|---|---|---|---|
| N-H Asymmetric Stretch | ~3420 | ~3420 | ~3421 | Presence of primary amine (-NH₂) |
| N-H Symmetric Stretch | ~3340 | ~3340 | ~3341 | Presence of primary amine (-NH₂) |
| Aliphatic C-H Stretch | 2955, 2870 | 2924, 2854 | 2920, 2851 | CH₃ and CH₂ groups in the alkyl chain |
| Aromatic C=C Stretch | ~1610, ~1510 | ~1610, ~1510 | ~1610, ~1510 | Benzene ring skeletal vibrations |
| Aryl-O-C Stretch | ~1240 | ~1240 | ~1241 | Asymmetric C-O-C ether stretch |
Expert Insights:
-
Constant Features: The positions of the N-H stretches (~3420/3340 cm⁻¹) and the aromatic C=C stretches (~1510 cm⁻¹) remain virtually unchanged across the series. This is expected, as these vibrations are localized to the aniline headgroup and are not significantly perturbed by the distant alkyl chain.[9]
-
The Key Differentiator: The most significant change is observed in the aliphatic C-H stretching region (3000-2800 cm⁻¹). The intensity of the peaks around 2920 cm⁻¹ (CH₂ asymmetric stretch) and 2850 cm⁻¹ (CH₂ symmetric stretch) increases dramatically relative to the other peaks in the spectrum as the chain length grows from C₄ to C₁₂. This provides a rapid, qualitative method to distinguish between homologs.
UV-Visible Spectroscopy: Probing the Chromophore
The UV-Vis spectra are governed by the π → π* electronic transitions within the benzenoid system. The electron-donating nature of both the amino and alkoxy groups influences the absorption maxima.[9][10]
Table 2: UV-Visible Absorption Data in Ethanol
| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| 4-Butoxyaniline (C₄) | ~298 | ~1800 |
| 4-Octyloxyaniline (C₈) | ~298 | ~1850 |
| 4-Dodecylaniline (C₁₂) | ~299 | ~1900 |
Expert Insights:
-
Negligible Wavelength Shift: The position of the maximum absorbance (λₘₐₓ) shows almost no change with increasing chain length. This is because the electronic structure of the chromophore—the aniline ring and the directly attached oxygen atom—is not altered by the addition of further methylene units down the chain. The primary π → π* transition is localized to this part of the molecule.[11]
-
Subtle Hyperchromic Effect: A slight increase in the molar absorptivity (ε), known as a hyperchromic effect, may be observed. While minor, this could be attributed to subtle changes in the molecule's interaction with the solvent or minor conformational effects influenced by the longer chain.
¹H NMR Spectroscopy: Detailed Structural Elucidation
¹H NMR provides the most definitive and quantitative comparison, allowing for the precise assignment of every proton in the molecule.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | 4-Butoxyaniline (C₄) | 4-Octyloxyaniline (C₈) | 4-Dodecylaniline (C₁₂) | Multiplicity | Integral |
|---|---|---|---|---|---|
| Aromatic (Hₐ, Hₐ') | ~6.75 | ~6.75 | ~6.75 | Doublet | 2H |
| Aromatic (Hₑ, Hₑ') | ~6.65 | ~6.65 | ~6.65 | Doublet | 2H |
| -O-CH₂ - | ~3.88 | ~3.88 | ~3.88 | Triplet | 2H |
| -NH₂ | ~3.50 | ~3.50 | ~3.50 | Broad Singlet | 2H |
| -(CH₂)ₙ- | 1.75-1.70, 1.50-1.45 | ~1.75, ~1.42, ~1.29 | ~1.75, ~1.43, ~1.26 | Multiplet | 4H (C₄), 12H (C₈), 20H (C₁₂) |
| Terminal -CH₃ | ~0.98 | ~0.90 | ~0.88 | Triplet | 3H |
Expert Insights:
-
Invariant Headgroup Signals: The chemical shifts of the aromatic protons (~6.6-6.8 ppm), the amine protons (~3.5 ppm), and the methylene protons directly attached to the ether oxygen (-O-CH₂- at ~3.88 ppm) are constant across the series.[12][13] These environments are electronically isolated from the end of the alkyl chain. The amine proton signal is often broad due to quadrupole effects and potential chemical exchange.[14]
-
Growth of the Alkyl Envelope: The most dramatic and analytically useful difference is the signal corresponding to the bulk methylene groups of the chain (-(CH₂)ₙ-). For 4-butoxyaniline, this region integrates to 4 protons and shows distinct multiplets. For 4-octyloxyaniline and 4-dodecylaniline, this signal coalesces into a large, broad multiplet centered around ~1.3 ppm. The integral of this "alkyl envelope" is directly proportional to the chain length (12H for C₈, 20H for C₁₂), providing definitive confirmation of the homolog.
-
Terminal Methyl Group: The terminal methyl group (-CH₃) appears as a triplet around 0.9 ppm and its integration value is consistently 3H for all compounds, serving as a reliable internal reference for quantifying the other signals.
Integrated Discussion and Conclusion
This comparative guide demonstrates that a multi-technique spectroscopic approach provides a comprehensive and unambiguous characterization of long-chain 4-alkoxyanilines.
-
For Rapid Identification and QC: FTIR spectroscopy is the most efficient tool. The relative intensity of the aliphatic C-H stretching bands (~2920 cm⁻¹) provides a fast, qualitative confirmation of the alkyl chain length.
-
For Purity and Concentration: UV-Visible spectroscopy, while not effective for distinguishing between homologs, is an excellent method for quantitative analysis to determine the concentration of a known compound in solution, leveraging its consistent λₘₐₓ.[15][16]
-
For Definitive Structural Verification: ¹H NMR spectroscopy is the gold standard. It not only confirms the presence of all expected functional groups but also allows for the direct, quantitative measurement of the alkyl chain length via the integration of the methylene proton signals.
For researchers in drug development and materials science, these data provide a reliable spectroscopic fingerprint for each homolog. This ensures the correct starting material is used, allows for the monitoring of reactions, and confirms the structure of the final product, underpinning the integrity and reproducibility of their scientific work.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Institut de Biologie Structurale. (n.d.). NMR sample preparation. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
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Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Available at: [Link]
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Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
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ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... Available at: [Link]
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ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile... Available at: [Link]
-
National Institutes of Health, PubChem. (n.d.). 4-Dodecylaniline. Available at: [Link]
-
Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(11), 5248–5251. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Shimadzu. (n.d.). Powder Samples. Available at: [Link]
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Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]
-
PubMed. (2025). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... Available at: [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Available at: [Link]
-
European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]
-
European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Chemsrc. (2025). 4-Dodecylaniline. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Available at: [Link]
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University of Bath. (n.d.). Chemical shifts. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table. Available at: [Link]
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A Senior Application Scientist's Guide to Correlating Alkyl Chain Length with Liquid Crystal Transition Temperatures
For researchers and professionals in materials science and drug development, understanding the nuanced relationship between molecular structure and macroscopic properties is paramount. In the realm of liquid crystals (LCs), one of the most fundamental and predictive relationships is the correlation between the length of flexible alkyl chains and the material's phase transition temperatures. This guide provides an in-depth analysis of this correlation, grounded in experimental data and core physical principles, to empower researchers to rationally design and characterize novel liquid crystalline materials.
Fundamental Principles: The "Why" Behind the Trend
Liquid crystals are a state of matter characterized by properties intermediate between those of conventional liquids and solid crystals. The transition between these phases (e.g., from a more ordered smectic phase to a less ordered nematic phase, and finally to an isotropic liquid) is highly sensitive to molecular structure.[1] A key determinant in this structural influence is the length of the terminal alkyl chains attached to the rigid core of the liquid crystal molecule.[1]
The addition of each methylene (-CH₂) group to an alkyl chain subtly alters the delicate balance of intermolecular forces:
-
Van der Waals Forces: Longer alkyl chains increase the overall polarizability of the molecule, leading to stronger van der Waals interactions. This generally favors more ordered states.
-
Molecular Shape and Packing: The length and flexibility of the alkyl chain significantly impact the molecule's aspect ratio (length-to-breadth ratio) and how efficiently it can pack with its neighbors. Longer, more flexible chains promote the intermolecular interactions that lead to the formation of the layered smectic phases.[1][2]
-
Conformational Entropy: Longer chains have more conformational freedom (more ways to bend and twist). In the isotropic liquid state, this entropy is maximized. Upon cooling into a more ordered liquid crystal phase, this entropy is lost, a process that has a significant energetic cost and influences the transition temperature.
These competing factors result in the observable trends in transition temperatures as a homologous series (a series of compounds differing only by the number of repeating units) is ascended.
The "Odd-Even" Effect: A Non-Linear Alternation
A fascinating and well-documented phenomenon is the "odd-even" effect.[1] When plotting the clearing point (the nematic-to-isotropic transition temperature, TN-I) against the number of carbons in the alkyl chain, the temperature does not increase linearly. Instead, it exhibits a distinct alternating or "saw-tooth" pattern.[1][3]
Molecules with an even number of carbon atoms in their alkyl chains tend to have higher clearing points than their neighbors with an odd number of carbons.[1][4] This is attributed to the conformation of the chain and the orientation of the terminal methyl group.[1] In an all-trans (fully extended) conformation, an even-numbered chain aligns the final C-C bond roughly parallel to the long axis of the molecular core. In contrast, an odd-numbered chain directs the final C-C bond away from this axis. This difference in molecular shape affects the packing efficiency; the more linear, "flatter" shape of the even-chain molecules allows for closer packing and stronger intermolecular attractions, thus requiring more thermal energy to disrupt the ordered nematic phase.[3]
Caption: Conformational difference leading to the odd-even effect.
Experimental Determination of Transition Temperatures
Two primary techniques are indispensable for accurately determining liquid crystal phase transitions: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[5] They are complementary methods; DSC provides quantitative thermodynamic data, while POM offers direct visual confirmation of the phase type.[5]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[6][7] Phase transitions are detected as endothermic (heat absorbing) or exothermic (heat releasing) events, appearing as peaks on a DSC thermogram.[6]
Experimental Protocol: DSC Analysis of an nCB Liquid Crystal
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample (e.g., 8CB) into an aluminum DSC pan. Crimp the pan with a lid to ensure a good seal. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Heating Cycle 1: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into its isotropic phase (e.g., 50 °C for 8CB).[8] This step erases any previous thermal history.
-
Cooling Cycle: Cool the sample at the same rate (10 °C/min) to a temperature below its crystallization point (e.g., 0 °C).
-
Heating Cycle 2: Heat the sample again at the same rate to the isotropic phase. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The onset temperature of an endothermic peak on the second heating scan is typically reported as the transition temperature. The area under the peak corresponds to the enthalpy of the transition (ΔH). For 8CB, you will observe a crystal-to-smectic A transition, a smectic A-to-nematic transition, and a nematic-to-isotropic transition.[6]
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying different liquid crystal phases by visualizing their unique birefringent textures.[9][10] By using a hot stage, transition temperatures can be determined by observing the exact temperature at which one characteristic texture transforms into another.[10]
Experimental Protocol: POM with Hot Stage
-
Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide. Cover it with a coverslip, and gently press to create a thin film.
-
Microscope Setup: Place the slide on the hot stage of the polarizing microscope. The microscope should be set up with crossed polarizers.[10]
-
Thermal Program:
-
Heating: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to its isotropic phase.[10] The isotropic phase will appear completely dark (extinguished) between the crossed polarizers because it is not birefringent.[10]
-
Cooling & Observation: Slowly cool the sample (e.g., 1-2 °C/min) from the isotropic phase. Carefully observe the sample through the eyepieces.
-
The temperature at which birefringent "droplets" first appear from the dark isotropic liquid is the clearing point (TN-I). This texture is characteristic of the nematic phase.
-
Upon further cooling, the nematic texture will transform into a different, often more structured texture (e.g., a "focal conic" or "homeotropic" texture for Smectic A). The temperature at which this change is complete is the TSmA-N.
-
Caption: Experimental workflow for phase identification using POM.
Comparative Analysis: The n-Alkyl-4'-Cyanobiphenyl (nCB) Series
The n-alkyl-4'-cyanobiphenyl (nCB) series is a classic example used to illustrate the principles of alkyl chain length effects. The data clearly shows both the odd-even effect and the stabilization of the smectic phase with increasing chain length.
| Compound | Alkyl Chain (n) | TSmA-N (°C) | TN-I (°C) |
| 5CB | 5 | - | 35.0 |
| 6CB | 6 | - | 29.0 |
| 7CB | 7 | - | 42.0 |
| 8CB | 8 | 32.5 | 40.4 |
| 9CB | 9 | 40.0 | 48.0 |
| 10CB | 10 | 47.0 | 50.5 |
| 11CB | 11 | 55.0 | 57.5 |
| 12CB | 12 | 58.0 | 58.5 |
| Data compiled from various sources for illustrative purposes.[8][11][12] |
Analysis of Trends:
-
Nematic-Isotropic Transition (TN-I):
-
An odd-even alternation is clearly visible. For example, TN-I for 6CB (29.0°C) is lower than for 5CB (35.0°C) and 7CB (42.0°C). Similarly, 8CB has a lower TN-I than 7CB.
-
The overall trend for TN-I shows a general dampening of the odd-even effect as the chain gets very long.
-
-
Smectic A-Nematic Transition (TSmA-N):
-
Shorter chain members (5CB, 6CB, 7CB) do not exhibit a smectic phase.[12]
-
The smectic A phase first appears for 8CB and becomes progressively more stable as the chain length increases.[12] This is evidenced by the steady increase in TSmA-N.
-
The nematic range (the temperature difference between TN-I and TSmA-N) narrows significantly as the chain length increases, indicating that the longer alkyl chains strongly favor the more ordered, layered smectic structure. For 12CB, the nematic range is only 0.5°C.
-
Conclusion
The length of the alkyl chain is a powerful and predictable tool for tuning the transition temperatures and phase behavior of liquid crystalline materials. The interplay between increasing van der Waals forces, which favor order, and the conformational entropy of the chain, which favors disorder, governs the overall trends. Superimposed on this is the distinct odd-even effect, a direct consequence of molecular geometry and packing efficiency. For researchers in drug development and materials science, a firm grasp of these principles, validated by robust experimental techniques like DSC and POM, is essential for the rational design of functional materials with precisely controlled physical properties.
References
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Polymers Wiki. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
-
Wojciechowska, J., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials (Basel), 15(19), 6902. [Link]
-
Wojciechowska, J., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Retrieved from [Link]
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Publications. Retrieved from [Link]
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Al-Marri, M., et al. (2024). On the Use of Reflection Polarized Optical Microscopy for Rapid Comparison of Crystallinity and Phase Segregation of P3HT:PCBM Thin Films. Macromolecular Rapid Communications. [Link]
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A Senior Application Scientist's Guide to Purity Confirmation of 4-(Dodecyloxy)aniline for High-Performance Device Fabrication
Introduction: The Imperative of Purity in Organic Electronics
In the realm of organic electronics, the performance and reliability of a device are inextricably linked to the purity of the constituent materials.[1][2][3] Unlike their inorganic counterparts, organic semiconductors are characterized by weak van der Waals interactions, making their electronic properties highly susceptible to disruption by even trace amounts of impurities.[1] These unwelcome contaminants can introduce charge traps, increase leakage currents, and degrade charge carrier mobility, ultimately compromising the functionality and lifespan of devices like Organic Field-Effect Transistors (OFETs), sensors, and organic photovoltaics.[4][5]
This guide focuses on 4-(Dodecyloxy)aniline (C₁₈H₃₁NO), a molecule of significant interest for its application in forming self-assembled monolayers (SAMs) and as a component in advanced semiconducting polymers.[6][7] Its unique structure, featuring a polar aniline head group and a nonpolar dodecyl tail, allows for the precise tuning of surface properties and the creation of ordered molecular layers essential for efficient device operation.[8][9] However, realizing the full potential of this compound hinges on a rigorous confirmation of its purity. Levels of 99% or lower, often accepted in general chemical synthesis, are frequently insufficient for fabricating high-performance electronic devices.[1]
This document provides a comprehensive framework for researchers and scientists to meticulously validate the purity of this compound. We will delve into the causality behind the selection of specific analytical techniques, provide detailed, field-tested protocols, and compare the material's performance profile against relevant alternatives, ensuring a foundation of unimpeachable scientific integrity for your device fabrication endeavors.
Part 1: A Multi-Technique Approach to Purity Validation
No single analytical method can provide a complete picture of a compound's purity. A robust, self-validating system employs a suite of complementary techniques, each probing different aspects of the material's identity and composition. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) is essential for a comprehensive assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For purity analysis, ¹H NMR is particularly powerful as it provides a quantitative map of all proton-containing species in a sample. The integral of each signal is directly proportional to the number of protons it represents, allowing for the detection and, in many cases, quantification of impurities against the known structure of the target molecule.[10][11] ¹³C NMR, while not typically quantitative without specific experimental setup, serves as an excellent qualitative check for the presence of unexpected carbon environments, signaling potential contaminants.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it dissolves the analyte well.[12] Ensure the solvent is of high purity to avoid introducing extraneous signals.
-
Internal Standard (Optional but Recommended): For precise quantitative analysis (qNMR), add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate all signals. Compare the relative integrals of the analyte's signals to the expected proton count for its structure. Scrutinize the baseline for small peaks that may indicate impurities. Pay close attention to regions where signals from potential starting materials (e.g., aniline, 1-bromododecane) or residual synthesis solvents might appear.
-
Aromatic Protons: Two doublets in the ~6.6-6.9 ppm range, characteristic of a para-substituted benzene ring.
-
Amine (NH₂) Protons: A broad singlet typically around ~3.5-4.0 ppm. The chemical shift can vary with concentration and temperature.
-
Alkyl Chain Protons:
-
A triplet at ~3.9 ppm (-O-CH₂ -).
-
A multiplet around ~1.7-1.8 ppm (-O-CH₂-CH₂ -).
-
A large, broad signal (the "methylene envelope") around ~1.2-1.5 ppm for the bulk -(CH₂)₉- groups.
-
A triplet at ~0.9 ppm for the terminal methyl (-CH₃) group.
-
Any deviation in these patterns or the appearance of unexpected peaks signals the presence of impurities.
Caption: Workflow for NMR spectroscopic purity validation.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FTIR is a rapid and highly effective technique for confirming the presence of key functional groups and, crucially, the absence of others that would indicate contamination.[13] For this compound, we expect to see characteristic absorptions for the amine N-H bonds, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the aryl-alkyl ether C-O bond.[14][15][16] Its primary value in purity assessment is as a qualitative check; for example, the absence of a strong N-O stretching band (~1500-1550 cm⁻¹) would help confirm the complete reduction of a nitro-group precursor if that synthetic route was used.[17]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key vibrational bands and compare them to a reference spectrum or literature values.
-
N-H Stretch: A doublet or pair of bands around 3350-3450 cm⁻¹ (symmetric and asymmetric stretching of the primary amine).[13][15]
-
C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹.
-
C-H (Aliphatic) Stretch: Strong peaks just below 3000 cm⁻¹ (~2850-2950 cm⁻¹).
-
C=C (Aromatic) Stretch: Bands in the 1500-1620 cm⁻¹ region.
-
C-O (Aryl Ether) Stretch: A strong, characteristic band around 1240 cm⁻¹.
Caption: Workflow for FTIR functional group verification.
High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Benchmark
Expertise & Experience: HPLC is the gold standard for quantitatively assessing the purity of non-volatile organic compounds.[18] It physically separates the target compound from its impurities, allowing for precise quantification based on peak area. For a chromophoric molecule like this compound, a UV-Vis detector provides excellent sensitivity.[19] This technique is exceptionally sensitive to minor impurities that may be difficult to resolve or quantify by NMR alone. The choice of a C18 reversed-phase column is logical, as it effectively separates molecules based on hydrophobicity, making it ideal for distinguishing the target molecule from potentially less hydrophobic starting materials or more hydrophobic by-products.
-
Mobile Phase Preparation: Prepare the mobile phases. A common system would be:
-
Mobile Phase A: Water with 0.1% Formic Acid (to ensure the aniline is protonated for better peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Filter and degas both phases to prevent blockages and baseline noise.
-
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in methanol or acetonitrile. Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C (for improved reproducibility).
-
Detector: UV-Vis detector set to a wavelength where the aniline chromophore absorbs strongly (e.g., ~240 nm or ~290 nm).
-
Gradient: A typical gradient might be: 70% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to 70% B and equilibrate for 3 minutes.
-
-
Data Acquisition & Analysis: Inject the sample and record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: Workflow for HPLC quantitative purity analysis.
Part 2: Performance Comparison and Material Alternatives
The stringent purity requirements for this compound are best understood in the context of its application and by comparison with alternative materials. In many applications, such as forming SAMs to modify electrode work functions or passivate surfaces, it competes with alkanethiols. For active layer components, it can be compared to other functionalized organic semiconductors.
Trustworthiness: The data presented below is synthesized from established principles in materials science and organic electronics. The impact of impurities is a well-documented phenomenon that directly affects key performance metrics.[1][4][5] Purification methods like temperature gradient sublimation are proven to significantly enhance device performance by removing detrimental contaminants.[2][3]
| Feature | This compound | Dodecanethiol (for SAMs) | P3HT (Representative Polymer) |
| Primary Application | SAMs, Semiconductor precursor | SAMs on noble metals (e.g., Au, Ag) | Active layer in OFETs, OPVs |
| Typical Commercial Purity | 98-99% | >98% | >99% (regioregularity is key) |
| Required Purity for High-Performance Devices | >99.5%, often >99.9% | >99.5% | >99.9% (with low metal content) |
| Common Impurities | Starting materials, isomers, dialkylation products, oxides | Disulfides, shorter/longer chain thiols | Monomers, catalyst residues (Pd, Ni), oligomers |
| Impact of Impurities on Device Performance | Disrupts monolayer packing, creates charge traps at interfaces, increases leakage current.[4][5] | Creates pinholes and disorder in the monolayer, affecting barrier properties. | Acts as charge traps, reduces mobility, increases off-current, causes device instability.[1][4] |
| Preferred Purification Method | Column chromatography followed by recrystallization. | Distillation, chromatography. | Soxhlet extraction, precipitation. |
| Key Performance Metric Affected | Threshold voltage stability, charge injection efficiency, surface energy.[20] | Electron transfer rates, corrosion resistance. | Charge carrier mobility, on/off ratio, device lifetime.[21] |
Conclusion: A Mandate for Meticulous Validation
The successful fabrication of high-performance electronic devices using this compound is not merely a matter of synthesis; it is a matter of purification and rigorous validation. As this guide has detailed, a cavalier attitude towards material purity, accepting "as-received" materials without verification, is a direct path to inconsistent results and underperforming devices.[1]
A self-validating protocol, grounded in the complementary strengths of NMR for structure, FTIR for functional group identity, and HPLC for quantitative purity, is a non-negotiable prerequisite for reproducible, high-impact research. By understanding the causality behind these experimental choices and meticulously executing these protocols, researchers can ensure that the this compound used in their work is of the requisite quality to build the next generation of efficient and reliable organic electronics.
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CIRIEC. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Dodecyloxy)aniline
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of safe and ethical scientific practice. This guide provides a detailed, step-by-step framework for the proper disposal of 4-(Dodecyloxy)aniline, a compound recognized for its potential long-term adverse effects on the aquatic environment. Our objective is to equip you with the necessary knowledge to manage this substance from the point of generation to its final disposition, ensuring the safety of personnel and the protection of our ecosystem.
Understanding the Hazard: The "Why" Behind the Procedure
This compound is classified with the hazard statement H413: "May cause long lasting harmful effects to aquatic life"[1][2]. This designation is the primary driver for the stringent disposal protocols outlined in this guide. The long dodecyl chain imparts lipophilic properties to the molecule, increasing its potential to bioaccumulate in aquatic organisms. The aniline moiety, a class of aromatic amines, can exhibit toxicity and persistence in the environment. Therefore, under no circumstances should this compound or its residues be disposed of down the sanitary sewer system[3][4]. Improper disposal poses a significant threat to aquatic ecosystems, potentially disrupting the delicate balance of aquatic life.
Waste Characterization: Navigating the Regulatory Landscape
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is either a "listed" waste or exhibits a "characteristic" of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)[5]. While this compound is not a specifically listed hazardous waste, its known aquatic toxicity strongly suggests it would be classified as a characteristic hazardous waste under the Toxicity Characteristic Leaching Procedure (TCLP)[4][6][7][8][9]. The TCLP is an EPA-mandated laboratory test that simulates the leaching of chemicals from a landfill into groundwater[4][6][7][8][9].
For practical purposes within a research setting, it is prudent to manage all waste containing this compound as a hazardous waste. This proactive approach ensures compliance and minimizes environmental risk.
At the Bench: Segregation and Containerization
Proper waste management begins at the source of generation. The following procedures are critical for the safe handling and accumulation of this compound waste within the laboratory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin absorption, as aromatic amines can be absorbed through the skin[10]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the chemical or contaminated solvents. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in your laboratory for the accumulation of hazardous waste[11]. This area should be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Select an Appropriate Waste Container: Use a chemically compatible container, preferably of high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Label the Waste Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The full chemical name: "this compound" and any other constituents in the waste stream (e.g., solvents). Avoid using chemical formulas or abbreviations.
-
The appropriate hazard characteristic(s): "Toxic" and "Environmental Hazard".
-
The date when waste was first added to the container (the "accumulation start date")[2][12].
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. For instance, do not mix it with strong oxidizing agents[15]. If it is dissolved in a solvent for disposal, this should be a carefully considered and documented process, as discussed in the "Incineration" section below.
Caption: Waste Segregation Workflow.
Disposal Pathway: Incineration as the Preferred Method
For organic compounds like this compound, high-temperature incineration is the most effective and environmentally sound disposal method[8]. This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides[16][17]. A licensed hazardous waste disposal facility will have the appropriate incinerators and flue gas scrubbing systems to manage these emissions in a compliant manner.
Preparing for Off-Site Incineration:
For solid this compound, it can be packed as is for disposal. However, it is often beneficial to dissolve it in a combustible solvent. This creates a more homogenous waste stream that is easier for the disposal facility to handle and incinerate.
The choice of solvent is critical and should be made in consultation with your institution's Environmental Health and Safety (EHS) department and the licensed disposal company.
Table 2: Recommended Solvents for Incineration of this compound
| Solvent | Rationale |
| Xylene | A non-halogenated aromatic solvent with good solvating power for this compound and a high heat of combustion, which aids in the complete destruction of the waste. |
| Toluene | Similar to xylene, it is a non-halogenated aromatic solvent that is effective for dissolving this compound and has a high energy content. |
| Ethanol | A flammable, non-halogenated solvent that can be used if a less toxic option is preferred. Ensure the this compound is sufficiently soluble. |
Important Considerations:
-
Avoid Halogenated Solvents: Do not use solvents such as dichloromethane or chloroform. The combustion of halogenated compounds can produce highly toxic and corrosive byproducts like hydrochloric acid and dioxins, which require specialized and costly treatment at the incineration facility.
-
Maintain a Waste Profile: Keep a detailed record of the composition of the waste stream, including the approximate concentration of this compound and the identity and volume of the solvent used. This information is required for the hazardous waste manifest.
Decontamination: Ensuring a Clean and Safe Workspace
Accidental spills and routine cleaning of laboratory equipment require effective decontamination procedures.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Refer to Table 1 for the required personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently sweep up the material to avoid creating dust.
-
Decontaminate the Area: Several commercial decontamination solutions are available specifically for aromatic amines[15][18][19][20]. These solutions are formulated to neutralize the reactivity and toxicity of the amine. Alternatively, a freshly prepared 10% solution of sodium hypochlorite (bleach) can be used, followed by a water rinse and a final wipe with 70% ethanol to prevent corrosion of surfaces[12][18].
-
Collect and Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, wipes, contaminated PPE) must be placed in a designated hazardous waste container and disposed of accordingly.
Equipment Decontamination:
-
Gross Cleaning: Physically remove as much of the this compound residue as possible.
-
Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to dissolve the remaining residue. This rinsate must be collected and disposed of as hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
For sensitive equipment, consult the manufacturer's instructions for chemical compatibility before using any decontamination solutions.
Logistical Operations: From Lab to Final Disposal
The final stage of the disposal process involves the transfer of the accumulated waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Caption: Complete Disposal Workflow.
The Hazardous Waste Manifest:
All off-site shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest[3][21][22][23][24]. This is a multi-part form that tracks the waste from its point of generation to its final destination, creating a "cradle-to-grave" record of its management[22][24]. Your institution's EHS department will typically provide and assist with the completion of the manifest.
Key Information Required for the Manifest:
-
Your institution's EPA Identification Number.
-
The name and address of the designated TSDF.
-
The proper shipping name and hazard class of the waste as determined by the Department of Transportation (DOT).
-
The quantity of waste being shipped.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible disposal of this compound is a critical component of sustainable research and development.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Dodecyloxy)aniline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(Dodecyloxy)aniline. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.
Hazard Assessment: Understanding the Risks of this compound
Comprehensive toxicological data for this compound is limited. Therefore, a conservative approach to safety is paramount. We must infer its potential hazards from its structural relationship to aniline and similar long-chain alkyl-substituted anilines. Aniline and its derivatives are known for their systemic toxicity, affecting the blood, and are suspected carcinogens.[1][2] The primary hazards associated with the parent compound, aniline, and related structures provide the foundation for our PPE recommendations.
GHS Hazard Classifications (Inferred and Known)
| Hazard Statement | Classification | Rationale & Source |
|---|---|---|
| H413: May cause long lasting harmful effects to aquatic life. | Hazardous to the aquatic environment, long-term hazard. | This is the established classification for this compound.[3][4] |
| H302: Harmful if swallowed. | Acute Toxicity (Oral) | Based on the related compound 4-Dodecylaniline.[5] |
| H311+H331: Toxic in contact with skin or if inhaled. | Acute Toxicity (Dermal & Inhalation) | Aniline is readily absorbed through the skin and is toxic upon inhalation.[2][6] This is a critical route of exposure to prevent. |
| H318: Causes serious eye damage. | Serious Eye Damage/Irritation | Aniline derivatives can be severely irritating to the eyes.[6] |
| H351: Suspected of causing cancer. | Carcinogenicity | The EPA classifies aniline as a Group B2, probable human carcinogen.[1] |
| H372: Causes damage to organs through prolonged or repeated exposure. | Specific Target Organ Toxicity | Chronic exposure to aniline can lead to blood-related effects, such as methemoglobinemia.[2][5] |
The dodecyloxy- group adds significant lipophilicity to the molecule, which can potentially enhance skin absorption. Therefore, dermal contact is a primary route of exposure that must be meticulously avoided.
Personal Protective Equipment (PPE) Protocol: Your Primary Defense
The selection of PPE is not a checklist; it is a comprehensive strategy to mitigate the specific risks identified above. Always inspect PPE for integrity before each use.[5]
Eye and Face Protection
-
Why it's essential: Direct contact with aniline derivatives can cause severe eye damage.[6] Furthermore, the handling of powders always carries a risk of generating airborne particles that can contact the eyes.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when this compound is handled.[7][8]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring solutions, reacting under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9][10] The face shield protects the entire face from direct contact.
Skin and Body Protection
-
Why it's essential: Skin is a primary route for systemic exposure to aniline and its derivatives.[2] The long alkyl chain of this compound may increase its ability to penetrate the skin. A complete barrier is non-negotiable.
-
Gloves:
-
Selection: Use nitrile or neoprene gloves. Never use latex or vinyl gloves, as they offer poor protection against many organic chemicals.[9] Always consult a glove compatibility chart for the specific solvents you are using.
-
Technique: Double-gloving is strongly recommended. This provides a backup barrier in case of an unobserved tear or degradation of the outer glove. Ensure gloves extend over the cuffs of your lab coat.[11]
-
Removal and Disposal: Use proper glove removal technique (without touching the outer surface with bare skin) to avoid cross-contamination.[5] Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
-
Protective Clothing:
-
Lab Coat: A buttoned, long-sleeved lab coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling stock quantities or transferring solutions, wear a chemical-resistant apron over your lab coat.[8][10] This provides an additional layer of protection against spills.
-
Full Body Suit: For large-scale operations or in situations with a high potential for widespread contamination, a disposable chemical-resistant suit is required.[5][12]
-
-
Footwear:
-
Requirement: Closed-toe shoes made of a non-porous material are mandatory in the laboratory.
-
Spill Risk: In situations where large volumes are being handled, chemical-resistant shoe covers or boots should be worn.[12] Pant legs must be worn outside the boots to prevent chemicals from channeling inward.[10]
-
Respiratory Protection
-
Why it's essential: While this compound is a solid with low vapor pressure, fine powders can become airborne during handling (e.g., weighing, transferring), leading to inhalation exposure. Aniline itself is toxic if inhaled.[6]
-
Standard Operations: All handling of solid this compound must be performed within a certified chemical fume hood to control airborne particulates.
-
When a Respirator is Required: If work cannot be conducted in a fume hood or if there is a potential for aerosol generation (e.g., during a spill cleanup), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor/particulate combination cartridges (P100) is the minimum requirement.[11] Ensure you are properly fit-tested for the selected respirator.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the process for accurately weighing and preparing a solution of this compound.
-
Preparation:
-
Don all required PPE as outlined above (double nitrile gloves, chemical splash goggles, lab coat).
-
Designate a specific area within the chemical fume hood for the procedure.
-
Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weigh boat inside.
-
Carefully open the this compound container inside the fume hood. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat. If a small amount is spilled, clean it immediately with a dampened paper towel (using the intended solvent) and dispose of it as hazardous waste.
-
Securely close the primary container.
-
-
Dissolution:
-
Carefully add the weigh boat containing the chemical to the beaker with the stir bar.
-
Slowly add the desired solvent to the beaker, aiming the stream at the inner wall to avoid splashing.
-
Place the beaker on a stir plate within the fume hood and begin gentle stirring.
-
Rinse the spatula and weigh boat with a small amount of solvent, adding the rinse to the beaker to ensure a complete transfer.
-
-
Post-Procedure:
-
Triple-rinse the spatula with a suitable solvent, collecting the rinsate as hazardous waste.
-
Dispose of the weigh boat and any contaminated liners in the solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order (outer gloves, apron, inner gloves), washing hands thoroughly afterward.[5][13]
-
Disposal Plan: Step-by-Step Waste Management
Improper disposal can lead to environmental contamination and regulatory non-compliance. This compound is classified as hazardous to the aquatic environment and must be disposed of as chemical waste.[3][7]
-
Segregation of Waste:
-
Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Ensure containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Final Disposal:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Spill: Evacuate the area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[5][7]
Safe Handling Workflow Diagram
Caption: A flowchart detailing the key stages for safely handling this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3498633, this compound. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Dow Chemical Company. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]
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Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]
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Penta Chemicals. (2024). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. ATSDR. Retrieved from [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
